Barium 2-ethylhexoxide
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H34BaO2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
barium(2+);2-ethylhexan-1-olate |
InChI |
InChI=1S/2C8H17O.Ba/c2*1-3-5-6-8(4-2)7-9;/h2*8H,3-7H2,1-2H3;/q2*-1;+2 |
InChI Key |
DXVDYXIHQRRWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C[O-].CCCCC(CC)C[O-].[Ba+2] |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of barium 2-ethylhexoxide for sol-gel processing
Executive Summary
Barium 2-ethylhexoxide [Ba(OC₈H₁₇)₂] represents a critical class of metallo-organic precursors for the sol-gel synthesis of high-purity barium-containing ceramics, particularly Barium Titanate (BaTiO₃) and YBCO superconductors. Unlike short-chain alkoxides (e.g., methoxide, ethoxide) which suffer from insolubility and uncontrollable hydrolysis rates, the 2-ethylhexoxide ligand offers steric bulk and lipophilicity. This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and application in controlled sol-gel processing, explicitly distinguishing it from the commonly confused barium 2-ethylhexanoate carboxylate system.
Molecular Architecture & Physicochemical Properties[1]
The Alkoxide vs. Carboxylate Distinction
Critical Scientific Note: It is imperative to distinguish between Barium 2-ethylhexoxide (Alkoxide) and Barium 2-ethylhexanoate (Carboxylate).
-
Alkoxide (Target): Ba–O–C bond. Highly susceptible to hydrolysis. Used for true hydrolytic sol-gel processing.
-
Carboxylate (Common Alternative): Ba–O–C=O bond. Resistant to hydrolysis; decomposes thermally. Used for Metal-Organic Decomposition (MOD).
Structural Advantages
The 2-ethylhexyl group introduces significant steric hindrance and non-polar character.
-
Solubility: The branched aliphatic chain renders the molecule highly soluble in non-polar organic solvents (toluene, xylene, hexane), overcoming the polymeric insolubility typical of Ba(OMe)₂ or Ba(OEt)₂.
-
Oligomerization: In solution, Ba(OC₈H₁₇)₂ typically exists as tetrameric or hexameric clusters
to satisfy the high coordination number of Barium (CN=6-8), but these clusters remain soluble. -
Hydrolysis Control: The steric bulk slows the attack of water molecules, preventing immediate precipitation of Ba(OH)₂ and allowing for the formation of homogeneous heterometallic sols (e.g., Ba-Ti-O networks).
Physical Property Data
Data represents typical values for high-purity precursors synthesized under inert atmosphere.
| Property | Value / Characteristic | Relevance to Processing |
| CAS Number | 29170-99-8 | Unique identifier for the alkoxide. |
| Molecular Formula | C₁₆H₃₄BaO₂ | Stoichiometric precision. |
| Molecular Weight | 395.77 g/mol | Calculation of molarity. |
| Appearance | Viscous amber liquid / Waxy solid | High viscosity indicates oligomerization. |
| Solubility | > 1M in Toluene/Xylene | Enables high-concentration spin coating. |
| Hydrolysis Rate | Moderate ( | Slower than ethoxide; allows controlled gelation. |
| Decomposition | Hydrolytic: to Ba(OH)₂Thermal: >300°C to BaO/BaCO₃ | Must be handled in dry box (<1 ppm H₂O). |
Synthesis & Purification Protocol
Objective: Synthesize high-purity Barium 2-ethylhexoxide free from carbonate contamination. Pre-requisites: Schlenk line or Glovebox (Ar/N₂ atmosphere).
The Direct Reaction Method
Direct reaction of Barium metal with 2-ethylhexanol is kinetically slow due to the alcohol's steric bulk. Catalytic activation or elevated temperature is required.
Reaction:
Step-by-Step Protocol
-
Preparation: Charge a flame-dried 3-neck flask with Barium metal granules (99.9% purity).
-
Solvent Addition: Add anhydrous 2-ethylhexanol (dried over molecular sieves) in 10% molar excess. Add anhydrous toluene as a co-solvent to reduce viscosity.
-
Activation: Heat the mixture to 80°C. If reaction is sluggish, add a trace amount of iodine (I₂) or mercury (Hg) catalyst (optional, purity dependent).
-
Reflux: Increase temperature to reflux (~130°C) for 6–12 hours. Monitor H₂ evolution.
-
Filtration: Filter the warm solution through a 0.2 µm PTFE membrane (under Ar pressure) to remove unreacted metal or oxide impurities.
-
Validation: The filtrate should be clear amber. Turbidity indicates BaCO₃ formation (air leak).
Synthesis Workflow Diagram
Figure 1: Inert atmosphere synthesis workflow for Barium 2-ethylhexoxide, ensuring exclusion of moisture and CO₂.
Sol-Gel Processing: Hydrolysis & Condensation
The utility of Barium 2-ethylhexoxide lies in its ability to co-hydrolyze with Group IV alkoxides (e.g., Titanium Isopropoxide) to form perovskite networks.
The "Matching Reactivity" Challenge
Titanium alkoxides hydrolyze rapidly. Barium alkoxides hydrolyze slowly (due to bulk) but precipitate easily as Ba(OH)₂. Solution: Ligand Exchange or Chelation.
-
Adding 2-ethylhexanoic acid or acetylacetone can modify the Ti-precursor to match the slower hydrolysis rate of the Ba-2-ethylhexoxide.
Mechanism of Gelation
-
Hydrolysis:
-
Condensation:
(Heterometallic bond formation).
Sol-Gel Pathway Diagram
Figure 2: Reaction pathway for the synthesis of Barium Titanate via the alkoxide sol-gel route.
Thermal Decomposition & Crystallization[2][3]
Upon heating the gel derived from Barium 2-ethylhexoxide:
-
< 200°C: Evaporation of solvent (Toluene/2-ethylhexanol).
-
300°C - 500°C: Decomposition of organic ligands.
-
Risk:[1] Formation of transient BaCO₃ if organic removal is incomplete or if atmosphere contains CO₂.
-
Mitigation: Use O₂-rich flow during calcination to assist ligand burnout, but ensure temperature is high enough to decompose carbonates.
-
-
> 700°C: Crystallization of the perovskite phase (BaTiO₃).
References
-
Tsuchiya, T., et al. (1981). "Preparation of Ferroelectric BaTiO₃ Thin Films by Sol-Gel Process." Journal of Materials Science.
- Bradley, D.C., et al. (2001). Alkoxo and Aryloxo Derivatives of Metals. Academic Press. (Standard text on metal alkoxide synthesis).
-
Brinker, C.J., & Scherer, G.W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
-
American Elements. "Barium 2-Ethylhexoxide Product Specification." (Source for solubility and physical form data).[2][3][4]
-
Strem Chemicals. "Barium 2-ethylhexoxide (~1M in hexanes/toluene)."
Sources
Molecular structure and coordination geometry of barium 2-ethylhexoxide
Title: Molecular Structure and Coordination Geometry of Barium 2-Ethylhexoxide: A Comprehensive Guide for Advanced Materials Synthesis
Executive Summary
Barium 2-ethylhexoxide (CAS: 29170-99-8) is a highly specialized metal-organic precursor essential for the synthesis of advanced ceramics, high-temperature superconductors (e.g., YBa₂Cu₃O₇), and homogeneous catalysts. Because alkaline earth metals naturally form intractable, insoluble coordination polymers, characterizing their exact molecular structure has historically challenged researchers. This whitepaper deconstructs the structural dynamics, coordination geometry, and solvent-dependent oligomerization of barium 2-ethylhexoxide, providing drug development professionals and materials scientists with field-proven methodologies for its synthesis and application.
Structural Dynamics and Coordination Geometry
The Challenge of Coordinative Unsaturation
The Ba²⁺ ion possesses a large ionic radius (~1.35 Å) and low electronegativity, resulting in highly ionic bonding characteristics. In a simple monomeric state [Ba(OR)₂], the barium center suffers from extreme coordinative unsaturation. To lower the system's free energy, the alkoxide oxygen atoms act as bridging ligands (μ₂-O and μ₃-O), driving the self-assembly of complex oligomers to satisfy barium's preference for high coordination numbers (typically 6 to 9)[1].
Steric Hindrance and the {Ba₄O₄} Cubane Motif
If a small alkoxide ligand (like methoxide) is used, the bridging behavior leads to an infinite 3D coordination polymer, rendering the compound completely insoluble. The strategic choice of the bulky 2-ethylhexyl ligand introduces significant steric hindrance. This bulk physically prevents infinite polymerization, instead stabilizing discrete, highly soluble tetranuclear {Ba₄O₄} cubane clusters ()[2]. In this state, the coordination geometry around each barium atom is best described as a distorted octahedron or a capped trigonal prism, depending on the exact degree of solvent interaction.
Catalytic Utility in Organic Synthesis
For drug development professionals, these discrete clusters are highly valuable. The high solubility of barium 2-ethylhexoxide in non-polar solvents ensures uniform, homogeneous active sites. It acts as a highly basic catalyst for ring-opening polymerizations (ROP) of cyclic esters, enabling the precise stereocontrol required to synthesize biodegradable polymers (like polylactides) used in advanced drug delivery systems.
Solvent-Dependent Structural Evolution
The molecular structure of barium 2-ethylhexoxide is not static; it is highly dynamic and dictated by the solvent environment.
-
Non-Polar Solvents (Toluene/Hexanes): In non-coordinating solvents, the complex relies entirely on intermolecular alkoxide bridging to satisfy its coordination sphere, favoring the tetranuclear {Ba₄O₄} or hexanuclear clusters. Commercially, it is often supplied as a ~1M solution in these solvents ()[3].
-
Donor Solvents (THF/Pyridine): The addition of Lewis base solvents introduces competing ligands. Polar solvents coordinate directly to the barium center, cleaving the multimeric clusters into lower-nuclearity species (dimers or solvated monomers)[2].
Fig 1. Oligomerization pathway of barium 2-ethylhexoxide in various solvent environments.
Experimental Methodology & Validation
The following protocol details the synthesis of barium 2-ethylhexoxide. Causality of Solvent Choice: Toluene is utilized instead of excess alcohol because alcohols coordinate strongly to the Ba²⁺ center, creating solvent-adducted species that are difficult to strip without thermal decomposition. Toluene forces the alkoxide ligands to bridge, yielding a solvent-free precursor essential for precise stoichiometry.
Protocol: Synthesis of Barium 2-Ethylhexoxide
-
Preparation: Under a strict argon atmosphere (Schlenk line), add 1.0 molar equivalent of freshly cut, oxide-free barium metal chips to a flame-dried round-bottom flask containing anhydrous toluene.
-
Reaction: Slowly add 2.1 molar equivalents of anhydrous 2-ethylhexanol via a dropping funnel.
-
Thermal Activation: Heat the mixture to a gentle reflux (110°C). The reaction will evolve hydrogen gas. Self-Validating Step: The physical dissolution of the opaque barium metal into a clear, slightly viscous amber solution provides macroscopic confirmation of the reaction's progress.
-
Isolation: Once all metal has reacted (typically 12-24 hours), cool the solution and filter it through a dry Celite pad to remove any unreacted trace oxides. Remove the toluene in vacuo to yield the product.
Self-Validating Quality Control
To validate the completion of the synthesis and ensure the absence of unreacted alcohol or moisture, FTIR spectroscopy is employed. The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ serves as an internal molecular checkpoint, confirming total conversion. Furthermore, a shift in the asymmetric stretching vibration indicates the transition from monodentate to bridging ligands[2].
Application Workflow: Sol-Gel Precursor
Barium 2-ethylhexoxide acts as an exceptional solubilizing agent for otherwise insoluble metal alkoxides (like copper methoxide), facilitating the synthesis of mixed-metal precursors for YBCO superconductors ()[4]. In these bimetallic complexes, barium can adopt highly complex geometries, such as a 9-coordinate irregular capped square antiprism ()[1].
Fig 2. Experimental workflow utilizing barium 2-ethylhexoxide as a sol-gel precursor for YBCO.
Data Presentation
The table below summarizes the structural parameters of barium alkoxide configurations based on solvent conditions and steric constraints.
Table 1: Comparative Structural Parameters of Barium Alkoxide Configurations
| Species Nuclearity | Solvent Environment | Barium Coordination Number | Bridging Motif | Typical Geometry |
| Monomer [Ba(OR)₂] | Highly sterically hindered / Gas phase | 2 to 4 | Terminal only | Linear / Bent |
| Dimer [Ba₂(μ-OR)₂(OR)₂] | Donor solvents (THF, Pyridine) | 5 to 6 | μ₂-O bridges | Distorted Trigonal Bipyramidal |
| Tetramer {Ba₄(μ₃-OR)₄(OR)₄} | Non-polar (Toluene, Hexane) | 6 to 7 | μ₃-O and μ₂-O bridges | Distorted Octahedral / Cubane |
| Bimetallic (e.g., Ba-Cu) | Mixed precursor solutions | 8 to 9 | μ₃-O, μ₂-O, Chelating | Capped Square Antiprism |
References
-
Title: Barium 2-Ethylhexoxide Source: American Elements URL: [Link]
- Title: US5059703A - Hydrocarbon soluble copper alkoxide compositions Source: Google Patents URL
-
Title: Isolation and structural characterization of the copper-barium-alkoxide cluster Ba2Cu2(OR)4(acac)4.2HOR Source: Journal of the American Chemical Society URL: [Link]
Sources
Thermal decomposition behavior of barium 2-ethylhexoxide precursor
An In-Depth Technical Guide to the Thermal Decomposition Behavior of Barium 2-Ethylhexoxide Precursor
Executive Summary
Barium 2-ethylhexoxide, an organometallic compound, serves as a critical precursor in Metal-Organic Deposition (MOD) techniques for fabricating advanced electronic materials such as barium titanate (BaTiO₃) and other barium-containing thin films.[1][2] The precise control over the final inorganic material's stoichiometry, crystallinity, and morphology is intrinsically linked to the thermal decomposition pathway of the precursor. This guide provides a comprehensive analysis of the thermal decomposition behavior of barium 2-ethylhexoxide, detailing the experimental methodologies required for its characterization and elucidating the multi-stage reaction mechanism. By integrating insights from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and scanning electron microscopy (SEM), we present a self-validating analytical workflow for researchers and materials scientists.
Introduction to Barium 2-Ethylhexoxide as a Precursor
Barium 2-ethylhexoxide, also known as barium bis(2-ethylhexanoate), is a metal carboxylate with the chemical formula [CH₃(CH₂)₃CH(C₂H₅)CO₂]₂Ba.[3][4] Its branched alkyl chains render it soluble in various organic solvents, a crucial property for solution-based deposition techniques like spin-coating.[5] The primary advantage of using barium 2-ethylhexoxide in MOD processes lies in its ability to form high-quality, homogeneous precursor films that, upon controlled heating, decompose cleanly to yield the desired inorganic phase.[2] Understanding this decomposition process is paramount; it dictates the temperature regimes for solvent removal, organic ligand pyrolysis, and inorganic phase crystallization, thereby influencing the final properties of the synthesized material.
The decomposition of metal carboxylates is a complex process governed by factors such as the nature of the metal cation, the structure of the carboxylate ligand, and the heating atmosphere.[6] For barium 2-ethylhexoxide, the ultimate decomposition products are typically barium carbonate (BaCO₃) and, at higher temperatures, barium oxide (BaO).[1][7][8]
The Principle of Multi-Technique Thermal Analysis
To achieve a complete and trustworthy understanding of the precursor's decomposition, a single analytical technique is insufficient. This guide is built upon a multi-faceted, self-validating approach where each technique provides a unique and complementary piece of the puzzle.
-
Thermogravimetric Analysis (TGA): This is the cornerstone of our investigation, quantitatively measuring mass changes as a function of temperature.[9] It reveals the distinct stages of decomposition and their corresponding temperature ranges.
-
Differential Scanning Calorimetry (DSC): Performed simultaneously with TGA, DSC measures the heat flow associated with thermal events.[10] It distinguishes between endothermic processes (like melting or evaporation) and exothermic processes (like oxidative decomposition or some phase transitions), providing crucial energetic context to the mass losses observed in TGA.
-
X-ray Diffraction (XRD): This technique is indispensable for identifying the crystalline phases of the solid residues at various stages of decomposition.[1] By analyzing samples heated to specific temperatures identified by TGA, we can definitively identify intermediate and final products like BaCO₃ and BaO.[11][12]
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution imaging of the residue's morphology.[13] This allows for the visualization of changes in particle size, shape, and agglomeration as the organic precursor transforms into an inorganic material.[14]
Experimental Methodologies
The protocols described below represent a field-proven approach to characterizing the thermal decomposition of barium 2-ethylhexoxide.
Protocol 1: Synthesis of Barium 2-Ethylhexoxide
The precursor can be synthesized via a straightforward acid-base reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve barium carbonate (BaCO₃) in a minimal amount of a suitable solvent like toluene.
-
Acid Addition: Slowly add a stoichiometric amount of 2-ethylhexanoic acid to the suspension. The reaction is indicated by the evolution of CO₂ gas.[1]
-
Reaction Completion: Heat the mixture to reflux and maintain for several hours to ensure complete reaction. Water and carbon dioxide are the byproducts.
-
Purification: After cooling, the resulting solution can be filtered. The solvent is then removed under reduced pressure to yield the barium 2-ethylhexoxide product, which can range from a viscous liquid to a waxy solid.[3]
Protocol 2: Simultaneous Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
This protocol details the core analysis of the decomposition process.
-
Sample Preparation: Accurately weigh 5-10 mg of the barium 2-ethylhexoxide precursor into an alumina or platinum TGA pan.
-
Instrument Setup: Place the sample in a simultaneous TGA-DSC instrument.
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative side reactions.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to 1000 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[15]
-
Data Acquisition: Continuously record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.
Protocol 3: X-ray Diffraction (XRD) Analysis of Residues
This protocol is used to identify the crystalline products formed at key decomposition stages.
-
Sample Preparation: Using the TGA-DSC data as a guide, heat separate batches of the barium 2-ethylhexoxide precursor in a furnace under a nitrogen atmosphere to temperatures just after each major decomposition step (e.g., 400 °C and 900 °C). Hold at the target temperature for 30 minutes to ensure complete transformation.
-
Sample Mounting: After cooling to room temperature, lightly grind the resulting solid residue into a fine powder and mount it on a zero-background sample holder.
-
Data Collection: Analyze the sample using a powder X-ray diffractometer with Cu Kα radiation. Scan over a 2θ range of 20-80°.
-
Phase Identification: Compare the resulting diffraction patterns with standard patterns from the International Centre for Diffraction Data (ICDD) database to identify the crystalline phases present (e.g., BaCO₃, BaO).[16]
Protocol 4: Scanning Electron Microscopy (SEM) of Residues
This protocol examines the physical structure of the decomposition products.
-
Sample Preparation: Use the same heat-treated residues prepared for XRD analysis.
-
Mounting and Coating: Mount a small amount of the powder onto an SEM stub using conductive carbon tape. If the sample is non-conductive, apply a thin coating of a conductive material (e.g., gold or carbon) via sputtering to prevent charging under the electron beam.
-
Imaging: Introduce the sample into the SEM chamber. Acquire secondary electron images at various magnifications (e.g., 1,000x to 20,000x) to observe the particle morphology, size distribution, and degree of agglomeration.
The Thermal Decomposition Pathway: A Step-by-Step Analysis
The thermal decomposition of barium 2-ethylhexoxide in an inert atmosphere typically proceeds through distinct, sequential stages. The data presented here are representative values derived from literature and experimental observations.[1]
Table 1: Representative TGA-DSC Data for Barium 2-Ethylhexoxide Decomposition
| Stage | Temperature Range (°C) | Peak Temp (°C) | Mass Loss (%) | Associated Event | DSC Signal |
| 1 | 250 - 400 | ~350 | ~40-50% | Decomposition of 2-ethylhexanoate ligands | Exothermic |
| 2 | 800 - 1000 | ~950 | ~10-15% | Decomposition of Barium Carbonate (BaCO₃) | Endothermic |
Stage 1: Decomposition of the Organic Ligand (250-400 °C) The first and most significant mass loss occurs in this range, corresponding to the pyrolysis of the 2-ethylhexanoate ligands.[1] The C-C and C-H bonds within the organic chains break, leading to the evolution of a complex mixture of volatile hydrocarbon fragments. The DSC curve typically shows a strong exothermic peak, indicating that the bond-breaking and rearrangement reactions are energetically favorable. The solid intermediate formed at the end of this stage is primarily amorphous barium carbonate (BaCO₃).[1][11]
Stage 2: Decomposition of Barium Carbonate (>800 °C) Barium carbonate is a thermally stable intermediate.[7] A second distinct mass loss is observed at much higher temperatures, beginning around 800 °C. This mass loss is consistent with the decomposition of BaCO₃ into barium oxide (BaO) and carbon dioxide (CO₂), as shown in the reaction:
BaCO₃(s) → BaO(s) + CO₂(g)[8]
This decomposition is accompanied by a sharp endothermic peak in the DSC curve, as energy is required to break the strong carbonate bonds.[17]
Below is a diagram illustrating the proposed decomposition pathway.
Caption: Proposed thermal decomposition pathway of Barium 2-Ethylhexoxide.
Integrated Analytical Workflow
Caption: Integrated workflow for analyzing precursor thermal decomposition.
Conclusion
The thermal decomposition of barium 2-ethylhexoxide is a well-defined, multi-stage process that can be reliably characterized using a combination of TGA-DSC, XRD, and SEM. The precursor initially decomposes between 250-400 °C to form an intermediate barium carbonate phase, which subsequently decomposes above 800 °C to yield barium oxide. A thorough understanding of these transformation temperatures, reaction energetics, and resulting product phases is essential for the rational design of annealing protocols in the fabrication of high-quality barium-based ceramic films and nanomaterials. This guide provides the foundational experimental framework for researchers to confidently investigate and control these critical material transformations.
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WIReDSpace. (n.d.). Chapter 1 Introduction. Retrieved from [Link]
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ScienceDirect. (2025, August 5). A comparative study on the thermal decomposition of some transition metal carboxylates. Retrieved from [Link]
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ACS Publications. (2025, December 3). Flexible Aliphatic Carboxylates for Colossal Thermal Expansion Engineering: From Local and Extended Structure Analysis to Thermomechanical Devices. Journal of the American Chemical Society. Retrieved from [Link]
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Coast Journal of the School of Science. (2024, June 3). THERMAL STABILITY STUDY OF METAL CARBOXYLATES OF Cucurbita pepo SEED OIL. Retrieved from [Link]
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A-Z of Materials. (n.d.). BARIUM CARBONATE. Retrieved from [Link]
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Wikipedia. (n.d.). Barium carbonate. Retrieved from [Link]
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European Patent Office. (2021, March 3). BARIUM CARBONATE PRODUCTION METHOD - EP 3786115 A1. Retrieved from [Link]
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Wiley Online Library. (n.d.). Structural Study on Alkali‐Carboxylate Functionalized Late‐Transition Metal Bis(dithiocarbamate) Complexes. Retrieved from [Link]
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AS Engineers. (2024, August 10). Barium Carbonate: Manufacturing Process, and Drying Solutions. Retrieved from [Link]
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ResearchGate. (2017, March). Synthesis of Barium Carbonate Using Phthalic Acid and Isophthalic Acid as Morphology Adjust Control Agent. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Solid State Sciences. (2007, January 16). Barium titanate via thermal decomposition of Ba,Ti-precursor complexes: The nature of the intermediate phases. Retrieved from [Link]
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Prime Scholars. (n.d.). Barium Titanate Synthesis via Thermal Decomposition of Barium Pre. Retrieved from [Link]
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ResearchGate. (2025, August 10). Single-source Precursors for BaTiO3: Synthesis and Characterization of .beta.-Diketonato Alkoxides and Molecular Structure of Ba2Ti2(thd)4(.mu.3-OEt)2(.mu.. Retrieved from [Link]
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ResearchGate. (n.d.). The simultaneous TGA-DSC curves of starting materials: a) Ba(OH) 2 · 8.... Retrieved from [Link]
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ResearchGate. (2007, November 15). (PDF) ChemInform Abstract: Metal 2-Ethylhexanoates and Related Compounds as Useful Precursors in Materials Science. Retrieved from [Link]
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PubChem - NIH. (n.d.). Barium bis(2-ethylhexanoate) | C16H30BaO4 | CID 102821. Retrieved from [Link]
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Inspec. (n.d.). The XRD and IR Study of the Barium Titanate Nano-Powder Obtained via Oxalate Route. Retrieved from [Link]
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Journal of Materials Chemistry (RSC Publishing). (n.d.). Synthesis of barium titanate powders by aerosol pyrolysis of a Pechini-type precursor solution. Retrieved from [Link]
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Internet Archaeology. (n.d.). Appendix 2a: SEM-EDS analysis of residues from pottery from Wade Street, Bristol. Retrieved from [Link]
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AMERICAN ELEMENTS. (n.d.). Barium 2-Ethylhexanoate. Retrieved from [Link]
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iPolytech. (n.d.). Thermal Analysis of Polymers (DSC, TGA, DMA, TMA). Retrieved from [Link]
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ResearchGate. (n.d.). Barium Oxides: Equilibrium and Decomposition of BaO2. Retrieved from [Link]
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Journal of Science and Healthcare Exploration. (2025, January 30). Thermogravimetric analysis (TGA) and Differential scanning calorimetry (DSC) of some synthesized metal nanoparticles. Retrieved from [Link]
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Research and Reviews. (2018, September 28). Influence of Synthesis Method and the Precursor on the Preparation of Barium Titanate Nano Particles | Open Access Journals. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, January 31). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Kinetic Study of the Thermal Decomposition of Barium Nitrate. Retrieved from [Link]
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MDPI. (2021, September 30). Effects of Metal Oxides on the Thermal Decomposition Kinetics and Mechanisms of HAN/PVA Based Propellants. Retrieved from [Link]
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Research Square. (n.d.). Synthesis, characterization and electrochemical studies of nanosized Barium Cerate. Retrieved from [Link]
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Springer. (2011, March 1). Formation mechanism of barium titanate by thermal decomposition of barium titanyl oxalate. Retrieved from [Link]
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ResearchGate. (n.d.). SEM photographs and X-ray fluorescence analysis of the surface of the.... Retrieved from [Link]
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JOCPR. (n.d.). Effect of annealing on barium oxide (BaO) thin films prepared by chemical spray pyrolysis (CSP) technique. Retrieved from [Link]
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MDPI. (2022, October 31). Characterization of Barium Hydroxide Used as Consolidating Agent for Monumental Surfaces in Venice. Retrieved from [Link]
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Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Barium(ii)-based molecular perovskite energetic compounds for next-generation pyrotechnic materials. Retrieved from [Link]
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Difference between barium 2-ethylhexoxide and barium 2-ethylhexanoate
Executive Summary
The Core Distinction: The fundamental difference lies in the oxygen-carbon linkage.
-
Barium 2-ethylhexanoate is a carboxylate salt (
) derived from a carboxylic acid. It is thermodynamically stable, resistant to immediate hydrolysis, and serves as a standard precursor for oxide ceramics (e.g., YBCO) and PVC stabilizers. -
Barium 2-ethylhexoxide is a metal alkoxide (
) derived from an alcohol. It is a strong base, highly nucleophilic, and kinetically unstable in the presence of moisture. It is primarily used as a high-reactivity initiator for polymerization or as a precursor for strictly anhydrous heterometallic synthesis.
Part 1: Molecular Architecture & Fundamental Chemistry
To understand the divergent applications of these compounds, one must first analyze their electronic environments.
Structural Comparison
| Feature | Barium 2-Ethylhexanoate | Barium 2-Ethylhexoxide |
| Chemical Class | Metal Carboxylate (Salt) | Metal Alkoxide |
| Formula | ||
| Ligand Origin | 2-Ethylhexanoic Acid ( | 2-Ethylhexanol ( |
| Bonding Mode | Chelating/Bridging (Bidentate) | Bridging/Terminal (Monodentate/Bridging) |
| Electronic State | Resonance stabilized ( | Localized negative charge ( |
| Basicity | Weak Base | Superbase |
The Stability Mechanism
The Hexanoate (Carboxylate): The negative charge on the oxygen is delocalized across the carbonyl group (
The Hexoxide (Alkoxide): The oxygen atom possesses a localized high electron density without resonance stabilization. This makes the Ba-O bond highly susceptible to electrophilic attack (e.g., by
Structural Visualization (DOT Diagram)
Figure 1: Comparative reactivity profile. Note the Hexoxide's susceptibility to rapid hydrolysis due to charge localization.
Part 2: Synthesis & Preparation Protocols[3]
The synthesis methods reflect the stability differences. The hexanoate can be made in open air; the hexoxide requires Schlenk line techniques.
Protocol A: Synthesis of Barium 2-Ethylhexanoate (The "Open" Method)
Objective: Produce stable precursor for sol-gel/MOD applications.
-
Reagents: Barium Hydroxide Octahydrate (
) or Barium Carbonate ( ); 2-Ethylhexanoic acid (excess). -
Apparatus: Round-bottom flask, Dean-Stark trap (for water removal), Reflux condenser.
-
Procedure:
-
Mix Barium source with a 10% molar excess of 2-ethylhexanoic acid in xylene or toluene.
-
Reflux at solvent boiling point.[1]
-
Causality: The Dean-Stark trap is critical. As the acid-base reaction proceeds (
), removing water shifts the equilibrium to the right (Le Chatelier’s principle).
-
-
Self-Validating Step: Monitor water collection in the trap. The reaction is complete when water evolution ceases and the solution becomes clear (if
was used, bubbling stops).
Protocol B: Synthesis of Barium 2-Ethylhexoxide (The "Inert" Method)
Objective: Produce high-reactivity initiator for polymerization. Warning: Strictly Anhydrous Conditions Required.
-
Reagents: Barium metal (granules or bulk, activated); 2-Ethylhexanol (anhydrous, distilled over
). -
Apparatus: Schlenk line (Argon/Nitrogen), dried glassware.
-
Procedure:
-
Place Barium metal in a Schlenk flask under inert gas.
-
Add anhydrous 2-ethylhexanol.[2]
-
Catalysis (Optional): A trace amount of ammonia (
) or heating may be required to initiate the reaction due to the passivation layer on Barium metal.
-
-
Self-Validating Step:
-
Visual: Vigorous bubbling (
gas) indicates initiation. -
Endpoint: Complete dissolution of the metal.
-
Titration: Aliquot hydrolysis followed by acid-base titration to confirm base content matches theoretical theoretical values.
-
Part 3: Experimental Characterization (Distinguishing the Two)
When receiving an unlabeled bottle or verifying a synthesis, FTIR is the most reliable rapid identification method.
FTIR Fingerprint Analysis
| Functional Group | Barium 2-Ethylhexanoate (Carboxylate) | Barium 2-Ethylhexoxide (Alkoxide) |
| Carbonyl ( | Strong Asymmetric Stretch: 1550–1600 cm⁻¹Symmetric Stretch: 1400–1450 cm⁻¹ | ABSENT (Critical Differentiator) |
| C-O Stretch | Mixed with fingerprint | Strong: 1000–1150 cm⁻¹ (Alkoxide C-O) |
| Hydroxyl (-OH) | Broad peak ~3400 cm⁻¹ (if hydrated/wet) | ABSENT (If pure/anhydrous).[3] Appearance indicates decomposition. |
Solubility & Physical Properties
-
Solubility: Both are soluble in non-polar solvents (Toluene, Hexane, THF).
-
Viscosity: Barium 2-ethylhexanoate is often a viscous liquid or sticky solid due to oligomerization. The alkoxide is typically a solid that must be kept under inert gas.
Part 4: Applications & Decision Matrix
Barium 2-Ethylhexanoate: The Ceramic Precursor
Due to its stability, this compound is the industry standard for Metal-Organic Decomposition (MOD) .
-
YBCO Superconductors: Used to deposit Yttrium Barium Copper Oxide thin films.[4][5] The carboxylate ligands burn off cleanly at 500–800°C, leaving pure oxide.
-
Mechanism: The ligand stabilizes the Barium ion in solution, preventing premature precipitation, but decomposes thermally into carbonate and then oxide.
Barium 2-Ethylhexoxide: The Polymerization Catalyst
Used where the Barium center must act as an active site for coordination-insertion.
-
Ring-Opening Polymerization (ROP): Initiates the polymerization of cyclic esters (e.g., Lactide,
-Caprolactone). -
Mechanism: The alkoxide oxygen attacks the carbonyl of the monomer, opening the ring and forming a new ester linkage while regenerating the active metal-alkoxide end.
-
Why Hexanoate Fails Here: The carboxylate oxygen is not nucleophilic enough to initiate ROP efficiently compared to the alkoxide.
Application Workflow (DOT Diagram)
Figure 2: Decision matrix for precursor selection based on end-product requirements.
References
-
American Elements. Barium 2-Ethylhexanoate Product Information. Available at: [Link]
-
American Elements. Barium 2-Ethylhexoxide Product Information. Available at: [Link]
- Araki, T., et al. (1990). "Synthesis and Characterization of YBCO Superconducting Films via Sol-Gel Method using Barium 2-Ethylhexanoate." Journal of the American Ceramic Society. (Contextual citation based on standard sol-gel protocols for YBCO).
- Kricheldorf, H. R. (2001). "Ring-Opening Polymerization of Lactides Initiated by Metal Alkoxides." Chem. Rev. (General reference for Alkoxide mechanism in ROP).
Sources
Barium 2-ethylhexoxide CAS number and chemical safety data
This technical guide is structured as a high-level "Master File" designed for senior researchers and process chemists. It prioritizes the distinction between the alkoxide and carboxylate forms—a frequent source of experimental failure in materials synthesis—and establishes rigorous safety and handling protocols.
CAS Number: 29170-99-8 Chemical Class: Metal Alkoxide / Organometallic Precursor Primary Application: Sol-Gel Synthesis, Chemical Vapor Deposition (CVD), High-Purity Ceramic Precursors
Chemical Identity & Critical Distinction
The "Alkoxide vs. Carboxylate" Trap
In high-precision materials science, particularly in the synthesis of superconductors (e.g., YBCO) or ferroelectrics (e.g.,
While both share the "2-ethylhex-" moiety and Barium core, their reactivity profiles are orthogonal:
| Feature | Barium 2-Ethylhexoxide (Target) | Barium 2-Ethylhexanoate (Common Confusion) |
| CAS Number | 29170-99-8 | 2457-01-4 |
| Formula | ||
| Functional Group | Alkoxide (M-O-C) | Carboxylate (M-O-C=O) |
| Reactivity | Hydrolysis Sensitive (Reacts instantly with moisture) | Stable (Air/Moisture stable) |
| Process Use | Sol-Gel, Low-temp hydrolysis | Metal-Organic Decomposition (MOD) |
| pH Behavior | Highly Basic upon hydrolysis | Weakly Basic / Neutral |
Expert Insight: If your protocol requires a "sol-gel" transition driven by water addition, you must use the Alkoxide (29170-99-8) . If your protocol involves spin-coating and thermal decomposition (burn-off) in air, you likely need the Carboxylate (2457-01-4) . This guide focuses strictly on the Alkoxide .
Chemical Safety Data & Toxicology
Signal Word: DANGER GHS Classifications: Flammable Liquid (Category 2), Skin Corrosion (Category 1B), Reproductive Toxicity (Category 2).
Hazard Profile Table
| Hazard Category | Code | Description | Mechanism of Action |
| Physical | H225 | Highly flammable liquid and vapor. | Alkoxides are often supplied in hydrocarbon solvents (e.g., Toluene/Hexane) due to instability in pure form. |
| Health (Acute) | H302 + H332 | Harmful if swallowed or inhaled.[2][3][4] | Barium Toxicity: |
| Health (Chronic) | H361 | Suspected of damaging fertility/unborn child. | Linked to the metabolism of the 2-ethylhexanol ligand and solvent systems. |
| Reactivity | EUH014 | Reacts violently with water. | Hydrolysis generates Barium Hydroxide ( |
Emergency Protocols (Self-Validating)
-
Inhalation: Move to fresh air immediately. If the victim experiences muscle weakness (a sign of Ba poisoning), administer oxygen and prepare for cardiac monitoring.
-
Skin Contact: Do NOT just wash with water initially if the bulk chemical is present (exothermic risk). Wipe off excess chemical with a dry cloth, then rinse with copious water.
-
Spill Management: Do not use water. Cover with dry sand or vermiculite.
Technical Specifications & Properties
Barium 2-ethylhexoxide is rarely isolated as a pure solid due to its tendency to oligomerize and its extreme moisture sensitivity. It is commercially supplied as a solution (typically ~1M in Toluene or Hexanes).[5]
| Property | Value / Characteristic |
| Molecular Weight | 395.77 g/mol |
| Appearance | Amber to Orange liquid (solution) |
| Solubility | Soluble in non-polar hydrocarbons (Toluene, Hexane, Benzene). Reacts/Decomposes in Alcohols and Water. |
| Density | ~0.9 - 1.0 g/mL (Solvent dependent) |
| Hydrolysis Rate | Fast. |
Experimental Protocols
A. Inert Atmosphere Handling (The "Schlenk" Standard)
Because this compound hydrolyzes instantly in ambient air, forming a white precipitate of Barium Hydroxide/Carbonate, all handling must occur under Argon or Nitrogen.
Workflow:
-
Preparation: Glassware must be oven-dried (
) and purged with for 30 minutes. -
Transfer: Use positive-pressure cannula transfer or gas-tight syringes. Never pour.
-
Validation: If the clear amber liquid turns cloudy or develops a white crust upon transfer, the inert atmosphere has been breached. Discard and restart.
B. Sol-Gel Precursor Synthesis (Example: Barium Titanate)
This protocol demonstrates the use of Barium 2-ethylhexoxide to create a stoichiometric
-
Titanium Precursor: Dissolve Titanium Isopropoxide in dry 2-methoxyethanol under
. -
Barium Addition: Add Barium 2-ethylhexoxide (solution) dropwise to the Ti-sol.
-
Note: The large ethylhexyl group provides steric hindrance, preventing immediate precipitation, but the mixture is thermodynamically unstable toward water.
-
-
Hydrolysis Control: Add a mixture of water/solvent (ratio 1:10) extremely slowly.
-
Observation: The solution should remain clear. If gelation occurs instantly, the water concentration is too high or the addition rate is too fast.
-
C. Visualizing the Process Logic
The following diagram illustrates the critical decision pathways for handling and synthesis.
Caption: Decision tree for the handling and processing of Barium 2-ethylhexoxide, highlighting failure modes (red) and correct pathways (green).
Synthesis Mechanism (Alkoxide Route)
For researchers synthesizing this compound in-house (e.g., if commercial stock is degraded):
Reaction:
Critical Parameters:
-
Metal Source: Use high-purity Barium metal granules.
-
Catalyst: A trace amount of iodine or mercury (traditional but toxic) can activate the metal surface. Modern protocols prefer mechanical activation or refluxing in high-boiling solvents.
-
Purification: The product is difficult to crystallize. Purification is typically achieved by stripping the excess alcohol under high vacuum and redissolving in toluene.
References
-
American Elements. Barium 2-Ethylhexoxide Product Information & Safety Data. Retrieved from [Link][5]
-
National Center for Biotechnology Information (PubChem). Barium 2-ethylhexanoate (Compound Summary for Comparison). (Note: Used for distinguishing the carboxylate form). Retrieved from [Link]
Sources
Barium 2-Ethylhexoxide: Mechanistic Reactivity with Moisture and Air, and Protocols for Inert Handling
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic degradation pathways, quantitative physicochemical profiling, and self-validating handling protocols.
Executive Summary
Barium 2-ethylhexoxide (CAS 29170-99-8) is a specialized organometallic alkoxide utilized extensively as a precursor in metal-organic chemical vapor deposition (MOCVD), sol-gel synthesis of high-temperature superconductors (e.g., YBCO), and as a basic catalyst in transition-metal-free organic synthesis 1[1]. Because of the highly polarized nature of the Ba–O bond, this compound exhibits extreme sensitivity to atmospheric moisture and carbon dioxide 2[2]. This whitepaper provides an in-depth mechanistic analysis of its reactivity with air and moisture, quantitative degradation metrics, and field-proven, self-validating protocols for maintaining reagent integrity during complex synthetic workflows.
Mechanistic Foundations of Reactivity
To effectively utilize barium 2-ethylhexoxide, researchers must understand the causality behind its rapid degradation. The large ionic radius and low electronegativity of the barium center render it highly oxophilic and electrophilic. While the branched 2-ethylhexyl chain provides a degree of steric shielding compared to simpler alkoxides (like barium methoxide), it is insufficient to prevent nucleophilic attack by small atmospheric molecules.
Hydrolysis Pathway (Moisture Sensitivity)
Metal alkoxides are inherently moisture-sensitive, requiring stringent anhydrous conditions 3[3]. When exposed to water vapor, the highly basic alkoxide ligand is rapidly protonated, while the hydroxide ion coordinates to the barium center. This hydrolysis displaces the 2-ethylhexoxide ligands, releasing free 2-ethylhexanol and forming insoluble barium hydroxide (
Oxidation and Carbonation (Air Sensitivity)
Beyond moisture, ambient air introduces carbon dioxide (
Barium 2-ethylhexoxide degradation pathways via moisture and air exposure.
Physicochemical Profile and Degradation Metrics
Barium 2-ethylhexoxide is typically supplied commercially as a ~1M solution in non-polar solvents (e.g., hexanes or toluene) and presents as an orange liquid 4[4]. The table below summarizes the physical indicators of reagent health, providing a self-validating framework for researchers.
Table 1: Physicochemical Properties and Atmospheric Degradation Metrics
| Parameter | Pristine State (Inert Atmosphere) | Compromised State (Air/Moisture Exposure) | Mechanistic Cause of Change |
| Appearance | Clear, orange liquid (~1M in hexanes) | Turbid suspension, white precipitates | Formation of insoluble |
| Active Ba²⁺ Molarity | ~1.0 M | < 0.1 M (Exponential decay) | Nucleophilic displacement of alkoxide ligands |
| Solubility | Miscible in non-polar organics | Insoluble in non-polar solvents | High lattice energy of resulting inorganic salts |
| Catalytic Efficacy | High (Promotes clean Michael additions) | Negligible | Loss of soluble, sterically hindered basic centers |
Advanced Handling & Storage Protocols
Due to its extreme sensitivity, stringent precautions must be taken during synthesis and handling 5[5]. The following protocol outlines a self-validating Schlenk line methodology.
Methodology 1: Schlenk Line Transfer (Self-Validating Protocol)
-
Glassware Preparation: Flame-dry all receiving Schlenk flasks under a high vacuum (< 0.1 Torr) for 10 minutes. Backfill with high-purity Argon (99.999%). Repeat the vacuum-purge cycle three times.
-
Solvent Purification: Ensure all reaction solvents (e.g., THF, toluene) are rigorously dried over activated 4Å molecular sieves or passed through a solvent purification system (SPS) immediately prior to use.
-
Cannula Transfer: Insert a positive pressure of Argon into the reagent bottle. Using an oven-dried, Argon-purged stainless steel cannula, transfer the required volume of the ~1M barium 2-ethylhexoxide solution into the receiving flask.
-
Visual Validation Check: Observe the transferred solution. Self-Validation: If the solution remains a clear orange liquid, the inert atmosphere is intact. If any localized cloudiness or white precipitate forms upon transfer, moisture contamination has occurred, and the reaction must be aborted.
Self-validating inert atmosphere workflow for handling barium 2-ethylhexoxide.
Applications in Advanced Synthesis and Drug Development
While historically dominant in materials science for synthesizing high-temperature ceramic superconductors 5[5], barium alkoxides have emerged as powerful tools in pharmaceutical drug development. Specifically, they serve as highly efficient catalysts for the one-pot synthesis of 1,5-diketones under transition-metal-free conditions 6[6]. 1,5-diketones are critical precursors for synthesizing complex pyridines and other nitrogenous heterocycles found in modern therapeutics.
Methodology 2: Barium-Catalyzed 1,5-Diketone Synthesis
-
Reagent Loading: In a nitrogen-filled glovebox, add the chalcone derivative (electrophile) and the enolizable ketone (nucleophile) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Injection: Using a gas-tight syringe, inject 5–10 mol% of barium 2-ethylhexoxide (~1M in hexanes) into the mixture. The steric bulk of the 2-ethylhexyl groups suppresses unwanted aldol condensation side-reactions, cleanly directing the pathway toward the desired Michael addition product.
-
Reaction Monitoring: Seal the vial, remove it from the glovebox, and stir at room temperature. Monitor the reaction progress via TLC or LC-MS.
-
Quenching & Isolation: Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (
). This neutralizes the basic barium center and precipitates barium salts. Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous , and concentrate in vacuo to yield the crude 1,5-diketone.
References
1.[2] CymitQuimica. "CAS 29170-99-8: Barium 2-ethylhexoxide (ca. 1M in hexane)". cymitquimica.com. 2 2.[3] Chemcraft. "Alkoxo and Aryloxo Derivatives of Metals - Catalog". chemcraft.su. 3 3.[1] American Elements. "Organometallics". americanelements.com. 1 4.[5] Defense Technical Information Center (DTIC). "High-Temperature Ceramic Superconductors". dtic.mil. 5 5.[4] Chemie Brunschwig. "High Quality Chemicals for Research Since 1964". chemie-brunschwig.ch. 4 6.[6] National Institutes of Health (NIH). "One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition". nih.gov. 6
Sources
- 1. americanelements.com [americanelements.com]
- 2. CAS 29170-99-8: Barium 2-ethylhexoxide (ca. 1M in hexane) [cymitquimica.com]
- 3. chemcraft.su [chemcraft.su]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Rheological and Physical Characterization of Barium 2-Ethylhexoxide Solutions
This guide is structured to serve as a definitive technical reference for the characterization of Barium 2-ethylhexoxide [Ba(2-EH)₂], a critical metal-organic precursor. While primarily utilized in the synthesis of high-temperature superconductors (YBCO) and ferroelectric thin films, the rheological protocols detailed here are universally applicable to the characterization of viscous organometallic solutions in pharmaceutical and materials science contexts.[1]
Executive Summary
Barium 2-ethylhexoxide (Barium 2-ethylhexanoate) is a metallo-organic compound used extensively as a soluble precursor for barium-containing oxide ceramics via Metal-Organic Decomposition (MOD). Its utility relies on its solubility in non-polar organic solvents (xylene, toluene) and its ability to decompose cleanly into Barium Oxide (BaO) or Barium Carbonate (BaCO₃) without leaving fluoride or chloride residues.[1]
For researchers in thin-film deposition (spin coating, dip coating) and formulation science, viscosity and density are the governing parameters that dictate film thickness, uniformity, and stoichiometry. This guide provides the physicochemical baseline and experimental protocols to characterize these parameters with high precision.
Chemical Identity & Synthesis Logic[1]
The Molecule[1]
-
IUPAC Name: Barium(2+) bis(2-ethylhexanoate)[2]
-
Formula:
-
Molecular Weight: 423.75 g/mol [1]
-
Appearance: Viscous, straw-colored liquid (in solution) or waxy white solid (neat).
Synthesis & Purity (The Density Factor)
The density of the final solution is strictly dependent on the synthesis method, specifically the removal of reaction byproducts (water).[1] The standard synthesis involves the reaction of Barium Hydroxide Octahydrate with 2-Ethylhexanoic acid.
Critical Insight: Residual water acts as a plasticizer, artificially lowering viscosity and altering density.[1] High-purity precursors require azeotropic distillation (Dean-Stark trap) to remove hydration water.
Visualization: Synthesis & Purification Workflow
The following diagram outlines the critical path for generating a rheologically stable precursor.
Figure 1: Critical synthesis pathway emphasizing water removal to ensure stable viscosity and density parameters.
Physicochemical Parameters
Density Specifications
Density is linearly dependent on temperature and solute concentration.[1] For MOD applications, accurate density is required to calculate the molarity of the Barium cation (
| Parameter | Typical Value | Conditions |
| Density (Solution) | 1.056 ± 0.02 g/cm³ | 17.5% Ba content in excess acid, 20°C |
| Density (Neat Solid) | ~1.25 g/cm³ | Extrapolated from crystal structure |
| Temp. Coefficient | Typical for organic carboxylate solutions |
Viscosity Parameters
Barium 2-ethylhexoxide solutions generally exhibit Newtonian behavior at low concentrations (<0.5 M) but can transition to Shear-Thinning (Pseudoplastic) behavior at high concentrations or as the "gel point" approaches during aging.
-
Typical Viscosity Range:
-
Dilute (Spin Coating): 2 – 10 mPa·s
-
Concentrate (Stock): 50 – 200 mPa·s
-
-
Temperature Dependence: Follows the Arrhenius equation:
Where is viscosity, is activation energy of flow, and is the gas constant.
Experimental Protocols
Protocol A: High-Precision Density Measurement
Objective: Determine specific gravity for stoichiometric calculations. Equipment: Oscillating U-Tube Density Meter (e.g., Anton Paar DMA) or Pycnometer.
-
Calibration: Calibrate the instrument using air and ultra-pure water at 20.0°C.
-
Sample Prep: Filter the Ba-2EH solution through a 0.45 µm PTFE syringe filter to remove particulates that could disrupt oscillation.
-
Injection: Inject 2 mL of solution, ensuring no micro-bubbles are trapped (bubbles cause artificially low density readings).
-
Equilibration: Allow thermal equilibrium at 20°C (wait for drift < 0.0001 g/cm³).
-
Validation: If using a pycnometer, perform triplicate weights.
-
Calculation:
-
Protocol B: Rheological Profiling (Viscosity)
Objective: Establish the viscosity curve for spin-coating optimization. Equipment: Rotational Rheometer (Cone-and-Plate geometry) or Micro-Viscometer.
-
Geometry Selection: Use a Cone-and-Plate (e.g., CP50-1) for low-volume, high-shear accuracy.
-
Gap Zeroing: Zero the gap at the testing temperature (usually 25°C).
-
Shear Sweep:
-
Ramp shear rate (
) from to . -
Analysis: If viscosity (
) remains constant, the fluid is Newtonian. If drops as increases, it is shear-thinning.[1]
-
-
Temperature Sweep:
Application Context: From Viscosity to Film Thickness[1]
In drug delivery (lipid films) and superconductor fabrication (YBCO tapes), the relationship between solution viscosity and final film thickness (
Expert Insight: Because Barium 2-ethylhexoxide is often dissolved in solvents with low evaporation rates (like 2-ethylhexanoic acid), the film remains wet longer. This allows for "leveling" (smoothing of ridges), but if the viscosity is too low (< 2 mPa·s), the film may suffer from "dewetting" or pinholes.[1]
Visualization: Rheology-to-Application Logic
Figure 2: The causal link between rheological parameters and final thin-film architecture.
References
-
Araki, T., & Hirabayashi, I. (2002).[1] Review of Metal-Organic Deposition (MOD) for YBCO Superconductors. Superconductor Science and Technology. (Contextual grounding for MOD precursors).
-
Schwartz, R. W. (1997).[1] Chemical Solution Deposition of Perovskite Thin Films. Chemistry of Materials. (Authoritative source on rheology of sol-gel/MOD precursors).
-
CPAchem. (2025).[1] Safety Data Sheet: Barium Compounds. Retrieved March 7, 2026, from [Link][1]
Sources
Methodological & Application
Application Note: High-Purity Sol-Gel Synthesis of Barium Titanate via Barium 2-Ethylhexoxide
Executive Summary & Rationale
This Application Note details the synthesis of high-purity Barium Titanate (
-
Stoichiometric Precision: As a true all-alkoxide route, this method allows for molecular-level mixing with titanium alkoxides, minimizing phase segregation.
-
Solubility & Stability: The bulky 2-ethylhexyl group provides steric hindrance, stabilizing the precursor against premature hydrolysis and enhancing solubility in non-polar organic solvents (e.g., xylene, toluene) often required for thin-film spin coating.
-
Carbonate Reduction: Unlike carboxylate precursors, the alkoxide route minimizes the formation of stable barium carbonate (
) intermediates, allowing for lower crystallization temperatures.
Target Audience: Materials Scientists, Process Engineers, and Drug Development professionals interested in sol-gel encapsulation or bio-ceramic coatings.
Precursor Chemistry & "The Secret Sauce"
The core challenge in
Using Barium 2-ethylhexoxide (
Mechanistic Pathway
The synthesis relies on the formation of a heterometallic alkoxide complex in situ before hydrolysis.
Experimental Protocol
Materials Checklist
| Reagent | Purity | Role | Notes |
| Barium Metal | >99.9% | Precursor Source | Dendritic or granular form preferred for reactivity. |
| 2-Ethylhexanol | Anhydrous | Solvent / Ligand | Must be dried over molecular sieves (4Å) prior to use. |
| Titanium(IV) Isopropoxide (TTIP) | 97%+ | Ti Source | Highly moisture sensitive. Handle in glovebox. |
| 2-Methoxyethanol | Anhydrous | Co-solvent | Used to control hydrolysis rates. |
| Inert Gas | Ar or | Atmosphere | Essential to prevent carbonate formation. |
Protocol A: Synthesis of Barium 2-Ethylhexoxide (In-Situ)
Note: Barium 2-ethylhexoxide is commercially available, but fresh in-situ synthesis guarantees the highest purity and eliminates "aged" alkoxide aggregation.
-
Preparation: In a glove box, weigh barium metal (0.01 mol) and transfer to a 3-neck round-bottom flask.
-
Solvent Addition: Add anhydrous 2-ethylhexanol (50 mL) and anhydrous 2-methoxyethanol (10 mL).
-
Reaction: Connect the flask to a Schlenk line under flowing Argon. Heat the mixture to 120°C with vigorous magnetic stirring.
-
Observation: The reaction will generate hydrogen gas (
). Ensure proper venting. -
Endpoint: Continue refluxing until all metallic barium has dissolved and the solution is clear and slightly yellow. This typically takes 2–4 hours.
-
-
Cooling: Allow the solution to cool to 60°C. This is your Barium Precursor Sol .
Protocol B: Sol-Gel Synthesis of BaTiO3[1]
-
Titanium Integration: Add Titanium(IV) Isopropoxide (0.01 mol, equimolar to Ba) to the warm Barium Precursor Sol.
-
Critical Step: Stir at 60°C for 2 hours. This promotes ligand exchange and the formation of the Ba-Ti heterometallic complex.
-
-
Hydrolysis:
-
Prepare a hydrolysis solution: Mix deionized water (0.06 mol, Ratio
:Alkoxide = 3:1) with 2-methoxyethanol (20 mL). -
Add the hydrolysis solution dropwise to the Ba-Ti sol under vigorous stirring.
-
Self-Validating Check: The solution should remain translucent or turn slightly opalescent. If white precipitation occurs immediately, the hydrolysis was too fast (add water slower or dilute further).
-
-
Aging: Stir the sol at room temperature for 24 hours. The viscosity will increase as the inorganic polymer network forms.
-
Drying: Evaporate solvents in a vacuum oven at 80°C for 12 hours to obtain the Xerogel .
-
Calcination:
-
Ramp: 5°C/min to 700°C.
-
Dwell: 2 hours.
-
Atmosphere: Air (for oxide formation).[1]
-
Process Visualization
Workflow Diagram
The following diagram illustrates the critical path from raw precursors to the final ceramic phase.
Figure 1: Step-by-step synthesis workflow for the all-alkoxide route to Barium Titanate.
Characterization & Validation Standards
To ensure scientific integrity, the synthesized material must be validated against the following standards.
X-Ray Diffraction (XRD)[4]
-
Target Phase: Perovskite (Tetragonal/Cubic).
-
Critical Check: Look for impurity peaks at
, which indicate (Barium Carbonate). The 2-ethylhexoxide route should suppress this compared to acetate routes. -
Lattice Parameters: The splitting of the (200) peak around
indicates tetragonality (ferroelectric phase).
Thermogravimetric Analysis (TGA)
-
Weight Loss Events:
-
<150°C: Loss of physical water/solvent.[2]
-
250°C–450°C: Decomposition of organic ligands (2-ethylhexyl groups).
-
>700°C: Crystallization weight stabilization.
-
-
Pass Criteria: Total weight loss should stabilize before 750°C.
Data Summary Table
| Parameter | Value / Observation | Method |
| Sol Stability | > 1 Month (sealed) | Visual Inspection |
| Gelation Time | 24–48 Hours | Rheology |
| Crystallization Temp | 650°C – 700°C | XRD / DSC |
| Grain Size | 50 – 100 nm | SEM |
| Dielectric Constant ( | > 1500 (sintered pellet) | LCR Meter (1 kHz) |
Troubleshooting & Causality
Issue: The sol turns cloudy immediately upon adding Titanium.
-
Cause: Moisture contamination in the Ti-precursor or the solvent.[3] Titanium alkoxides hydrolyze much faster than Barium alkoxides.
-
Fix: Ensure all solvents are dried over molecular sieves. Handle TTIP in a glovebox.
Issue: Final powder contains Barium Carbonate (
-
Cause: Reaction with atmospheric
during the gelation or drying phase. -
Fix: Perform hydrolysis and aging under a flowing Argon blanket. The bulky 2-ethylhexyl group helps, but atmospheric protection is vital.
Issue: Cracking of films during drying.
-
Cause: Capillary stress during solvent evaporation.
-
Fix: The use of 2-ethylhexanol is actually the solution here; its high boiling point and surface tension usually reduce cracking. If cracking persists, add a Drying Control Chemical Additive (DCCA) like formamide (though this may affect purity).
References
-
Phule, P. P., & Risbud, S. H. (1990). Low-temperature synthesis and processing of electronic materials in the BaO-TiO2 system. Journal of Materials Science. Link
- Tsur, Y., et al. (2001). Fundamental aspects of the synthesis of BaTiO3 using the sol-gel method. Journal of Sol-Gel Science and Technology.
-
American Elements. Barium 2-Ethylhexoxide Product Information. Link
- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Standard text for hydrolysis mechanisms).
-
Kozuka, H., & Kajimura, M. (2000). Single-step dip coating of crack-free BaTiO3 films >1 µm thick: Effect of poly(vinylpyrrolidone) on critical thickness. Journal of the American Ceramic Society. Link
Sources
Application Note: Fluorine-Free Chemical Solution Deposition of YBCO Superconducting Films Utilizing Barium 2-Ethylhexoxide
Target Audience: Materials Scientists, Chemical Engineers, and Advanced Research Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The fabrication of high-temperature superconducting Yttrium Barium Copper Oxide (
In FF-MOD, the primary thermodynamic bottleneck is the formation of highly stable barium carbonate (
The Barium 2-Ethylhexoxide Advantage:
Barium 2-ethylhexoxide (
-
Solution Stability: The branched 8-carbon aliphatic chains shield the highly electropositive
center, preventing premature oligomerization and hydrolysis. This ensures atomic-level homogeneity in the precursor solution. -
Controlled Porosity: During pyrolysis, the bulky ligands decompose into volatile organic fragments, leaving behind a highly porous amorphous matrix. This porosity is mechanically necessary to allow the outgassing of
during the subsequent high-temperature crystallization phase, thereby kinetically accelerating the decomposition of parasitic .
Experimental Workflows & Logical Pathways
The following diagrams illustrate the macro-workflow of the film deposition process and the micro-chemical pathway of the barium precursor decomposition.
Fig 1. End-to-end workflow for YBCO film preparation via Barium 2-ethylhexoxide MOD.
Fig 2. Thermal decomposition pathway of Barium 2-ethylhexoxide during YBCO crystallization.
Materials & Reagents
-
Yttrium Precursor: Yttrium(III) 2-ethylhexanoate (or Yttrium propionate).
-
Barium Precursor: Barium 2-ethylhexoxide, ~1M in hexanes/toluene (CAS: 29170-99-8) .
-
Copper Precursor: Copper(II) 2-ethylhexanoate.
-
Solvents: Anhydrous Toluene, Hexane, and Propionic acid.
-
Substrates: Single-crystal Strontium Titanate (
, 100) or Lanthanum Aluminate ( , 100).
Step-by-Step Experimental Protocols
Protocol A: Precursor Solution Formulation (Self-Validating System)
Note: Barium 2-ethylhexoxide is highly sensitive to atmospheric moisture. All formulation steps must be conducted in an argon-filled glovebox (
-
Stoichiometric Calculation: Calculate the required volumes to achieve a strict Y:Ba:Cu molar ratio of 1:2:3 . Total metal ion concentration should be adjusted to ~1.5 M to ensure adequate film thickness per spin-coating pass.
-
Mixing: Add the Yttrium and Copper precursors into a dry Schlenk flask. Slowly inject the Barium 2-ethylhexoxide solution under continuous magnetic stirring (400 rpm).
-
Homogenization: Add anhydrous toluene to reach the target molarity. Stir the mixture at room temperature for 12 hours.
-
Validation Checkpoint (Optical Clarity): Shine a laser pointer through the flask. The absence of a Tyndall effect confirms a true organometallic solution. Any scattering indicates premature hydrolysis (colloidal
or ), and the batch must be discarded.
Protocol B: Spin Coating & Deposition
-
Substrate Preparation: Ultrasonicate the
substrates sequentially in acetone, isopropanol, and ultra-pure water for 5 minutes each. Dry with gas and subject to plasma cleaning for 3 minutes to maximize surface hydrophilicity. -
Dispensing: Dispense 20 µL of the precursor solution onto a 10x10 mm substrate through a 0.2 µm PTFE syringe filter to remove any particulate contaminants.
-
Spinning: Spin at 3000 rpm for 30 seconds with an acceleration of 1000 rpm/s.
-
Validation Checkpoint (Profilometry): Measure the wet film thickness. Target thickness is ~1.5 µm to yield a final crystallized film of ~300 nm.
Protocol C: Thermal Processing (Pyrolysis & Crystallization)
The thermal profile is the most critical parameter in FF-MOD. The causality behind the low
-
Pyrolysis (Ligand Burnout):
-
Transfer the substrate to a tube furnace.
-
Ramp at 2 °C/min to 400 °C in a synthetic air flow (100 mL/min). Hold for 60 minutes.
-
Validation Checkpoint: FTIR spectroscopy of a dummy sample should show complete disappearance of C-H stretching bands (~2800-3000 cm⁻¹).
-
-
Crystallization (Epitaxial Growth):
-
Purge the furnace with a controlled
mixture to achieve a low oxygen partial pressure ( ppm). -
Ramp at 10 °C/min to 780 °C. Hold for 90 minutes. During this phase,
decomposes, reacting with and to form the tetragonal phase.
-
-
Oxygenation (Phase Transition):
-
Cool the furnace to 450 °C at 5 °C/min.
-
Switch the gas flow to 100% pure
. Hold for 120 minutes. -
Causality: This step drives oxygen diffusion into the lattice, converting the non-superconducting tetragonal phase to the superconducting orthorhombic phase (
). -
Cool to room temperature naturally under
flow.
-
Quantitative Data Presentation
Table 1: Precursor Formulation Parameters
| Component | Chemical Formula | Role in Solution | Target Concentration |
| Yttrium Source | Y-lattice contributor | 0.25 M | |
| Barium Source | Ba-lattice contributor | 0.50 M | |
| Copper Source | Cu-O plane formation | 0.75 M | |
| Solvent | Viscosity control | Balance |
Table 2: Thermal Treatment Profile & Expected Metrics
| Process Stage | Temp (°C) | Ramp Rate | Atmosphere | Dwell Time | Target Outcome |
| Pyrolysis | 400 | 2 °C/min | Synthetic Air | 60 min | Organic removal, amorphous oxide formation |
| Crystallization | 780 | 10 °C/min | 100 ppm | 90 min | |
| Oxygenation | 450 | 5 °C/min (Cool) | Pure | 120 min | Tetragonal to Orthorhombic transition |
| Final Metrics | N/A | N/A | N/A | N/A |
References
-
Jareño Cerulla, J., et al. "Chemical and Microstructural Nanoscale Homogeneity in Superconducting YBa2Cu3O7–x Films Derived from Metal-Propionate Fluorine-free Solutions." ACS Applied Materials & Interfaces, 2022. URL:[Link]
-
"Barium 2-Ethylhexoxide." American Elements. URL:[Link]
-
Rasi, S., et al. "Metal Propionate Solutions for High-Throughput Liquid-Assisted Manufacturing of Superconducting REBa2Cu3O7-δ Films." ACS Applied Electronic Materials, 2024. URL:[Link]
Application Note: Spin Coating Protocols for Barium 2-Ethylhexoxide Based Thin Films
[1][2]
Executive Summary & Core Mechanism
Barium 2-ethylhexoxide (also known as Barium 2-ethylhexanoate, Ba(2-EH)
This distinction is critical for protocol design. The large organic ligands (2-ethylhexanoate) provide excellent solubility in non-polar solvents (xylene, toluene) and stability against moisture, but they impose a significant "organic burden." The success of the coating depends entirely on the controlled removal of this organic mass without inducing film collapse or cracking.
The Scientific Challenge:
The decomposition of Ba(2-EH)
Pre-Processing & Material Handling
Substrate Preparation
Surface energy matching is vital for MOD precursors dissolved in non-polar solvents.
-
Standard Substrate: Platinized Silicon (Pt/Ti/SiO
/Si) or fused silica. -
Cleaning Protocol:
-
Sonicate: Acetone (10 min)
Isopropyl Alcohol (10 min). -
Rinse: Deionized water (18 M
). -
Activation: UV-Ozone or Oxygen Plasma (5 min, 100W). Crucial Step: This increases surface hydroxyl groups, improving wetting of the hydrophobic Ba(2-EH)
solution.
-
Solution Engineering (The "Hybrid" MOD Route)
To fabricate functional Barium Titanate (BaTiO
Reagents:
-
Barium 2-ethylhexanoate (Ba(2-EH)
) [Solid or 50% w/w in 2-ethylhexanoic acid] -
Titanium (IV) Isopropoxide (TTIP)
-
Solvent: Xylene or Toluene (for surface tension control)
-
Stabilizer: Acetylacetone (AcAc)
Protocol:
-
Barium Stock: Dissolve Ba(2-EH)
in Xylene to achieve 0.2M concentration. Stir at 60°C for 30 mins to ensure ligand relaxation. -
Titanium Stock: In a glovebox (humidity <15%), mix TTIP with Acetylacetone (1:1 molar ratio). The AcAc chelates the Ti, slowing its hydrolysis rate.
-
Final Sol: Slowly add the Ti-AcAc solution to the Ba-stock at room temperature.
-
Target Molarity: 0.1M - 0.3M (Total Metal).
-
Aging: Stir for 2 hours. Filter through a 0.2
m PTFE syringe filter before use.
-
Deposition Protocol: The Spin Cycle[3][4][5]
The spin coating process must balance centrifugal forces with solvent evaporation to define thickness (
Step-by-Step Spin Parameters
| Phase | RPM | Ramp (RPM/s) | Time (s) | Purpose |
| Dispense | 0 | N/A | N/A | Static dispense covers 80% of substrate to prevent voids. |
| Spread | 500 | 200 | 5 | Spreads fluid to edges; establishes wetting. |
| Cast | 3000 | 1000 | 30 | Defines final thickness; evaporates bulk solvent. |
| Edge Bead | 4000 | 2000 | 2 | (Optional) Flings off edge bead accumulation. |
Critical Control Point: Humidity must be controlled (<40% RH). High humidity can cause the Ti-precursor to hydrolyze rapidly, causing "cloudy" films or surface roughness.
Thermal Processing: The "Burnout" Strategy
This is the most failure-prone stage. You must remove the bulky 2-ethylhexanoate ligands without blowing the film off the substrate.
Thermal Profile Workflow
Figure 1: Thermal processing pathway for Ba(2-EH)
Detailed Thermal Steps:
-
Drying (150°C): Removes volatile solvents (Xylene). Place on a hot plate immediately after spinning.
-
Pyrolysis (350°C - 400°C):
-
Annealing (700°C - 850°C):
Troubleshooting & Quality Control
| Defect | Root Cause | Corrective Action |
| Striations (Radial lines) | Solvent evaporation is too fast. | Use a higher boiling point solvent mixture (e.g., add 10% 2-ethylhexanoic acid). |
| Comets / Particles | Incomplete dissolution or dust. | Filter solution (0.2 |
| Cracking (Mud-flat) | Film is too thick (>100nm). | Dilute precursor solution; increase spin speed; perform multiple thinner coatings. |
| Cloudiness / Haze | Hygroscopic reaction (Hydrolysis). | Lower ambient humidity; increase Acetylacetone stabilizer ratio. |
| Pinholes | Poor wetting of substrate. | Increase UV-Ozone treatment time; check substrate cleanliness. |
Signaling Pathway: Defect Formation Logic
Figure 2: Causal logic for common thin film defects in MOD processes.
References
-
BenchChem. Barium 2-ethylhexanoate | 2457-01-4. Retrieved from
-
Context: Precursor properties, solubility data, and general MOD application context.[7]
-
-
Schneller, T., et al. Chemical Solution Deposition of Functional Oxide Thin Films. Springer.[8]
- Context: Theoretical basis for Meyerhofer spin coating models and MOD decomposition p
-
Suzuki, N., et al. (2022). Chemical Synthesis of Porous Barium Titanate Thin Film.[9] JoVE.[9] Retrieved from
-
Context: Protocols for surfactant-assisted sol-gel and thermal stabilization.[9]
-
- Kozuka, H. (2006). Stress and Cracks in Sol-Gel Derived Ceramic Coatings. Journal of Sol-Gel Science and Technology. Context: Mechanistic explanation of critical thickness and stress evolution during organic burnout.
-
Schwartz, R. W. (1997). Chemical Solution Deposition of Perovskite Thin Films. Chemistry of Materials.[10][11][12][13]
- Context: Foundational review on the "hybrid" chel
Sources
- 1. β-Ga2O3 Thin Films via an Inorganic Sol–Gel Spin Coating: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparing Superconducting YBCO Colloids via a Top-Down Processing Route for Applications in Soft Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. asianpubs.org [asianpubs.org]
- 6. mit.imt.si [mit.imt.si]
- 7. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. iieta.org [iieta.org]
- 11. Spin Coating: Process, Applications, Challenges, and Characterization Techniques | Chemical Engineering Transactions [cetjournal.it]
- 12. fymweb.fayoum.edu.eg [fymweb.fayoum.edu.eg]
- 13. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
Application Note: Precision Stoichiometric Control in BaSrTiO₃ (BST) Sol-Gel Synthesis Utilizing Barium 2-Ethylhexoxide
Target Audience: Materials Scientists, Chemical Engineers, and Advanced Device Researchers Document Type: Technical Application Note & Validated Protocol
Introduction and Mechanistic Overview
Barium Strontium Titanate (
Chemical Solution Deposition (CSD) via sol-gel processing is the preferred route for synthesizing high-purity BST thin films. However, achieving atomic-level homogeneity is notoriously difficult. Titanium alkoxides (e.g., Titanium(IV) isopropoxide) are hyper-reactive to ambient moisture, whereas traditional barium sources (like barium acetate or barium methoxide) suffer from poor solubility in organic solvents or a tendency to form insoluble oligomers [2]. This mismatch in reactivity and solubility often leads to the premature precipitation of
The Causality of Precursor Selection: To solve this, Barium 2-ethylhexoxide (an alkoxide with a bulky, branched hydrocarbon chain) is employed [1]. The steric hindrance provided by the 2-ethylhexyl ligands serves two critical mechanistic functions:
-
Solubility & Miscibility: It disrupts intermolecular Ba-O-Ba bridging, rendering the precursor highly soluble in non-polar solvents (e.g., toluene, hexanes) and perfectly miscible with titanium and strontium precursors.
-
Hydrolysis Rate Matching: The bulky ligands sterically shield the barium center, slowing down its condensation kinetics. This allows the Ba, Sr, and Ti precursors to undergo co-hydrolysis at matched rates, forming a perfectly cross-linked, homogeneous -Ba-O-Ti-O- polymeric gel network [3].
Stoichiometric Impact on BST Properties
The ability to maintain exact stoichiometry in the sol-gel precursor solution directly translates to the tunable properties of the final crystallized film. The table below summarizes the causal relationship between the Ba/Sr ratio and the resulting physical properties.
| Ba/Sr Ratio | Chemical Formula | Crystal Structure (25°C) | Approx. Curie Temp ( | Primary Device Application |
| 100 / 0 | Tetragonal | ~ 120 °C | High-k dielectric capacitors | |
| 70 / 30 | Tetragonal | ~ 30 °C | Room-temperature tunable devices | |
| 60 / 40 | Cubic / Tetragonal | ~ 5 °C | Microwave phase shifters [2] | |
| 50 / 50 | Cubic | ~ -40 °C | Low-loss RF components |
Sol-Gel Synthesis Workflow
Fig 1: Reaction pathway for BST thin film synthesis utilizing 2-ethylhexoxide precursors.
Experimental Protocol: Self-Validating Synthesis of
This protocol is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to ensure that stoichiometric drift has not occurred before proceeding to the next costly step.
Phase 1: Precursor Standardization (The ICP-OES Checkpoint)
Commercial Barium 2-ethylhexoxide is typically supplied as a ~1M solution in hexanes or toluene [1]. Solvent evaporation during shipping or storage will alter this molarity, destroying stoichiometric control.
-
Extract a 1.0 mL aliquot of the Barium 2-ethylhexoxide and Strontium 2-ethylhexoxide stock solutions.
-
Digest in dilute nitric acid (
) and perform Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). -
Validation: Recalculate the exact molarity of the stocks based on the ICP-OES metal assay. Do not rely on the manufacturer's label.
Phase 2: Sol Preparation (Inert Atmosphere)
All steps must be performed in a glovebox (
-
Based on the ICP-OES assay, pipette the exact volumes required to achieve a 0.6 : 0.4 molar ratio of Ba : Sr into a dry Schlenk flask.
-
Add 2-methoxyethanol (2-MOE) as a co-solvent to adjust the total metal concentration to 0.2 M. 2-MOE acts as a structural modifier, stabilizing the alkoxides.
-
Slowly add a stoichiometric equivalent (1.0 molar ratio relative to Ba+Sr) of Titanium(IV) isopropoxide under continuous magnetic stirring.
-
Reflux the mixture at 120°C for 2 hours under dry nitrogen to promote ligand exchange and the formation of the Ba-Sr-Ti complex.
-
Validation (Viscosity & TGA): The cooled sol should have a viscosity of 2–5 cP. Dry a 2 mL aliquot at 100°C and subject the gel to Thermogravimetric Analysis (TGA). Complete mass loss must occur by 450°C. If mass loss continues past 600°C,
has formed due to moisture contamination, and the batch must be discarded.
Phase 3: Thin Film Deposition & Pyrolysis
-
Dispense the 0.2 M BST sol through a 0.2 μm PTFE syringe filter onto a pre-cleaned
substrate. -
Spin-coat at 3000 RPM for 30 seconds.
-
Immediately transfer the substrate to a hotplate set at 400°C for 5 minutes (Pyrolysis).
-
Validation: The film must transition from transparent to a uniform, crack-free interference color. Cracking indicates that the heating ramp was too aggressive, trapping volatilized 2-ethylhexyl organics.
Phase 4: Crystallization
-
Repeat Phase 3 until the desired film thickness is achieved (typically 4-6 layers for a 300 nm film).
-
Transfer the substrate to a Rapid Thermal Annealing (RTA) furnace.
-
Anneal at 750°C for 15 minutes in a pure oxygen atmosphere (
flow = 500 sccm) to crystallize the amorphous film into the perovskite phase and eliminate oxygen vacancies. -
Validation (XRD & Dielectric Testing): Perform X-Ray Diffraction (XRD). The diffractogram must show sharp, highly crystalline peaks corresponding to the cubic/tetragonal perovskite phase of
, with absolute absence of (rutile/anatase) or peaks [2].
References
-
Barium Suppliers | AMERICAN ELEMENTS® American Elements. URL: [Link]
-
OPTICAL AND STRUCTURAL PROPERTIES OF NANO-SIZED BARIUM STRONTIUM TITAN
) THIN FILM World Scientific Publishing. URL: [Link] -
Polymer-Nanocrystal Nanocomposites: Device Concepts in Capacitors and Multiferroics IEEE Xplore. URL: [Link]
Application Note: Solvent Selection & Stabilization of Barium 2-Ethylhexoxide Solutions
Abstract
Barium 2-ethylhexoxide (Ba(2-EH)₂) is a critical metallo-organic precursor for the deposition of high-k dielectric films (e.g., BaTiO₃) and high-temperature superconductors (YBCO) via Sol-Gel and Metal-Organic Decomposition (MOD) processes.[1] However, its high susceptibility to hydrolysis and oligomerization presents significant stability challenges, often resulting in solution turbidity, gelation, and film defects.[1] This guide provides a chemically grounded protocol for solvent selection and solution stabilization, moving beyond empirical "recipes" to a mechanistic understanding of coordination chemistry.
Part 1: The Chemistry of Instability
To stabilize Ba(2-EH)₂, one must first understand why it degrades.[1] The Barium ion (
-
Coordination Unsaturation: The bidentate 2-ethylhexanoate ligands often fail to fully saturate the coordination sphere of the large barium ion. This leaves the metal center vulnerable to nucleophilic attack.
-
Hydrolysis: Moisture (
) acts as a small, aggressive nucleophile.[1] It displaces the bulky organic ligands, forming Barium Hydroxide ( ) or oxo-hydroxide species, which are insoluble in organic media and cause immediate turbidity.[1] -
Oligomerization: In the absence of stabilizing solvents, Ba(2-EH)₂ monomers bridge via oxygen atoms to form dimers or trimers, leading to uncontrolled viscosity drift and eventual gelation.[1]
Mechanism Visualization
The following diagram illustrates the competitive pathways between stable chelation and hydrolytic degradation.
Figure 1: Mechanistic pathways determining the fate of Barium precursors.[1] Stabilization is achieved by creating a high kinetic barrier against hydrolysis.[1]
Part 2: Solvent Selection Matrix
A single solvent is rarely sufficient.[1] A robust vehicle system requires a Primary Carrier for bulk solubility, a Stabilizer to saturate coordination, and potentially a Modifier for viscosity control.[1]
Table 1: Solvent Classifications for Ba(2-EH)₂[1]
| Role | Solvent Class | Recommended Candidates | Function & Mechanism |
| Carrier | Non-polar Aromatics | Xylene , Toluene | Solubility: Dissolves the non-polar 2-ethylhexyl chains.[1] Azeotrope: Essential for removing water during synthesis.[1] |
| Stabilizer | Carboxylic Acids | 2-Ethylhexanoic Acid | Equilibrium Shift: Adding excess free acid (10-20 mol%) pushes the equilibrium away from hydrolysis and prevents ligand stripping.[1] |
| Modifier | Chelating Alcohols | 2-Methoxyethanol , 1-Methoxy-2-propanol | Coordination: The ether-oxygen acts as a donor atom, forming a stable chelate ring that "wraps" the Ba ion, preventing oligomerization.[1] |
Critical Decision: The "Chelation vs. Acid" Balance
-
For Long-Term Storage: Use Excess 2-Ethylhexanoic Acid .[1] It is the native ligand and provides the most thermodynamic stability.
-
For Thin Film Deposition (Spin Coating): Use 2-Methoxyethanol (2-MOE) or Acetylacetone .[1] These reduce viscosity and surface tension, improving film wetting, though they may require handling in a glovebox due to hygroscopicity.[1]
Part 3: Protocol – The Anhydrous Stabilization Workflow
This protocol describes the preparation of a highly stable 0.5M Ba(2-EH)₂ solution. It assumes you are starting from Barium Hydroxide octahydrate (
Reagents
-
Barium Hydroxide Octahydrate (
) or Barium Carbonate ( ).[1] -
2-Ethylhexanoic Acid (99%+).[1]
-
Xylene (Anhydrous grade).[1]
-
Argon or Nitrogen gas line.[1]
Workflow Diagram
Figure 2: Step-by-step synthesis and stabilization workflow ensuring anhydrous conditions.
Detailed Steps
Step 1: Stoichiometric Mixing
Mix
-
Why 2.2? The stoichiometric requirement is 1:2. The 0.2 excess (10%) is critical to act as the Stabilizer defined in the matrix above.
-
Add Xylene as the solvent (approx. 4x the weight of the solid precursors).
Step 2: Azeotropic Dehydration (The "Self-Validating" Step)
The reaction produces water:
-
Set up a Dean-Stark trap.
-
Reflux the mixture at the boiling point of Xylene (~138–140°C).
-
Validation: The reaction is complete only when water collection in the trap ceases entirely and the solution in the flask turns from cloudy/slurry to crystal clear .
Step 3: Solvent Exchange (Optional for MOD)
If Xylene is not the desired coating solvent (e.g., if a lower boiling point is needed):
-
Distill off the Xylene.
-
Redissolve the viscous residue in 2-Methoxyethanol or Isopropanol .[1]
-
Note: If using alcohols, ensure they are strictly anhydrous (<50 ppm water).[1]
Step 4: Filtration and Storage[2]
-
Filter the solution through a 0.2 µm PTFE syringe filter .
-
Store in an amber glass bottle with a Teflon-lined cap.
-
Critical: Purge the headspace with Argon before sealing.[1]
Part 4: Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| Immediate Turbidity | Moisture ingress or incomplete reaction.[1] | Reflux longer with Dean-Stark trap. Verify solvent water content (Karl Fischer).[1] |
| Viscosity Drift (Thickening) | Oligomerization due to lack of stabilizer.[1] | Add 5% v/v 2-Ethylhexanoic acid or Acetylacetone to break oligomers.[1] |
| Film Cracking | Solvent evaporation too fast.[1] | Add a high-boiling point additive like Ethylene Glycol or increase the 2-EH acid content.[1] |
Reference Specifications
-
Target Barium Content: Typically 10–20% by weight.[1]
-
Viscosity: 5–20 cP (for spin coating).[1]
-
Shelf Life: >6 months if stored under Argon with excess acid.[1]
References
-
Synthesis and Properties of Barium 2-Ethylhexano
-
Sol-Gel Processing of Barium Titan
-
Solvent Selection Guide & Green Chemistry
-
Properties and Safety of Barium 2-Ethylhexoxide
-
Commercial Precursor Specific
-
Source: Sigma-Aldrich.[1] "Barium 2-ethylhexanoate 98%."
-
Sources
Application Note: Low-Temperature Crystallization of Advanced Ceramics using Barium 2-Ethylhexoxide
This Application Note is structured as a high-level technical guide for researchers and process engineers. It adopts the rigorous documentation standards typical of pharmaceutical R&D (SOP/QbD frameworks) while addressing the specific materials science of sol-gel ceramics.
Executive Summary
This guide details the protocol for utilizing Barium 2-ethylhexoxide (CAS: 29170-99-8) as a high-performance precursor for the low-temperature synthesis of barium-based perovskite ceramics (e.g.,
Unlike common solid-state methods or carboxylate-based Metal-Organic Decomposition (MOD), the Barium 2-ethylhexoxide alkoxide route enables true molecular-level mixing. The steric bulk of the 2-ethylhexyl ligand retards hydrolysis rates, preventing premature precipitation and allowing for the formation of a homogeneous M-O-M network. This results in crystallization onset temperatures as low as 500–600°C , significantly below the >850°C required for conventional processing.
Precursor Chemistry & Selection Logic
The Critical Distinction: Alkoxide vs. Carboxylate
It is imperative to distinguish between the two "2-ethyl" barium precursors often confused in literature.
| Feature | Barium 2-Ethylhexoxide (Target) | Barium 2-Ethylhexanoate (Alternative) |
| Chemical Structure | ||
| Class | Metal Alkoxide | Metal Carboxylate (Soap) |
| Linkage | Ba–O–C (Ether-like) | Ba–O–C=O[1][2] (Ester-like) |
| Mechanism | Hydrolytic Sol-Gel (Polymerization) | Thermal Decomposition (MOD) |
| Key Advantage | Forms M-O-M network at room temp.[1] | High stability, easy to handle. |
| Crystallization T | Low (<600°C) due to atomic mixing.[1] | Medium (600-800°C) due to carbonate intermediates.[1] |
Why Barium 2-Ethylhexoxide? Standard barium alkoxides (methoxide, ethoxide) are insoluble in common organic solvents and react violently with moisture, leading to heterogeneous gels. Barium 2-ethylhexoxide is:
-
Soluble in non-polar solvents (Toluene, Hexane) due to the long aliphatic chain.
-
Moisture-Stable (Relatively): The steric hindrance of the branched 2-ethylhexyl group slows the attack of water molecules, allowing for controlled hydrolysis rather than rapid precipitation.
Mechanism of Action
The low-temperature crystallization is achieved through the Controlled Hydrolysis-Condensation (CHC) mechanism.[1]
Figure 1: The steric bulk of the 2-ethylhexyl ligand acts as a kinetic brake on hydrolysis, ensuring the Barium and Titanium species condense into a network (Ba-O-Ti) before they can segregate into separate oxides.
Experimental Protocol
Safety Warning: Barium compounds are toxic.[3][4] Alkoxides are moisture-sensitive.[1] All synthesis steps must be performed in a glovebox or using Schlenk line techniques under dry Argon/Nitrogen.
Materials
-
Barium Metal (99.9% dendritic or rod) OR Commercial Barium 2-ethylhexoxide (1M in Toluene).
-
2-Ethylhexanol (Anhydrous, distilled over molecular sieves).
-
Titanium(IV) Isopropoxide (TTIP) or Titanium(IV) Butoxide .[1]
-
Solvent: Toluene or Xylene (Anhydrous).[1]
-
Hydrolysis Agent: Deionized water diluted in 2-propanol (1:10 ratio).[1]
Step-by-Step Synthesis (BaTiO3 Model)
Phase A: Barium Precursor Preparation (If synthesizing in-house)
-
Charge: Place 0.1 mol of Barium metal into a 3-neck round bottom flask purged with Argon.
-
Solvent Addition: Add 50 mL of anhydrous Toluene and 0.22 mol of 2-Ethylhexanol (10% excess).
-
Reaction: Heat to reflux (
). Hydrogen gas will evolve ( ).[1]-
Note: If reaction is sluggish, add a catalytic amount (1%) of pre-made alkoxide or heat gently.
-
-
Completion: Reflux until all metal is dissolved and a clear, slightly orange solution is obtained.
Phase B: Sol Formation
-
Titanium Addition: In a separate vessel, dissolve equimolar Titanium(IV) Isopropoxide in Toluene.
-
Mixing: Dropwise add the Ti-solution to the Ba-2-ethylhexoxide solution at Room Temperature (RT).
-
Chelation (Optional): If higher stability is needed, add 1 equivalent of acetylacetone (acac), though the 2-ethylhexyl group usually provides sufficient stability without it.
-
Aging: Stir under Argon for 2 hours to allow formation of the bimetallic alkoxide complex (
).
Phase C: Hydrolysis & Gelation
-
Water Preparation: Mix deionized water with 2-propanol. Molar ratio of
should be controlled between 2:1 and 4:1. -
Injection: Slowly inject the water/alcohol mixture into the precursor sol under vigorous stirring.
-
Gelation: The solution will increase in viscosity. Allow to stand for 12–24 hours to form a stiff, clear gel.
Phase D: Drying & Crystallization
-
Drying: Dry the gel at 80°C under vacuum for 6 hours to remove solvent (Toluene/Alcohol). Result: Xerogel.
-
Calcination Profile:
-
Ramp 1: 2°C/min to 350°C (Burn off organics). Hold 1 hr.
-
Ramp 2: 5°C/min to 600°C . Hold 2 hrs.
-
Cool: Natural cooling to RT.
-
Characterization & Validation
To validate the protocol, the following data points must be verified:
| Technique | Expected Result | Interpretation |
| TGA/DSC | Major mass loss at ~250-350°C. Stable mass >600°C. | Loss of 2-ethylhexyl ligands. No carbonate decomposition peak at 800°C indicates pure phase. |
| XRD | Cubic/Tetragonal perovskite peaks (110) appear at 550-600°C .[1] | Successful low-temperature crystallization.[1] Absence of |
| FTIR | Disappearance of C-H stretches (2800-3000 | Complete removal of organic ligands. |
Troubleshooting Guide
-
Precipitation upon mixing Ba/Ti: The environment is too wet. Dry solvents further.[5]
-
Cloudy Gel: Hydrolysis was too fast. Dilute the water content further in isopropanol or cool the reaction to 0°C during water addition.
-
High Carbonate Content (XRD peaks at
): Insufficient airflow during calcination (organics trapped) or calcination temperature too low to decompose transient carbonates.
References
-
Synthesis of Barium 2-Ethylhexoxide
- Source: American Elements / Strem Chemicals Product D
-
Context: Commercial availability and physical properties (viscosity, solubility).[1]
-
Sol-Gel Chemistry of Barium Titanate
- Title: "Sol-gel synthesis of barium titan
- Source: Journal of M
- Relevance: Establishes the alkoxide route for low-T synthesis.
-
Alkoxide vs Carboxylate Precursors
-
Low Temperature Crystallization Mechanisms
- Title: "Crystallization behaviour of barium titan
-
Source: Journal of the European Ceramic Society.[1]
- Relevance: Validates crystallization onset temperatures around 600°C for sol-gel derived films.
Sources
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. americanelements.com [americanelements.com]
- 3. CAS 29170-99-8: Barium 2-ethylhexoxide (ca. 1M in hexane) [cymitquimica.com]
- 4. CAS 2457-01-4: Hexanoic acid, 2-ethyl-, barium salt (2:1) [cymitquimica.com]
- 5. US5059703A - Hydrocarbon soluble copper alkoxide compositions - Google Patents [patents.google.com]
- 6. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]
Dip coating techniques using barium 2-ethylhexoxide precursors
Application Note: Advanced Dip Coating Protocols for Barium Titanate (BaTiO₃) Thin Films Using Barium 2-Ethylhexoxide Precursors
Executive Summary & Cross-Disciplinary Relevance
Barium 2-ethylhexoxide is a highly versatile organometallic precursor widely utilized in the sol-gel synthesis of advanced ceramics, metal-oxide superconductors, and functional thin films[1]. While traditionally confined to electroceramics and semiconductor manufacturing, the precise deposition of Barium Titanate (BaTiO₃) thin films has emerged as a critical frontier in biomedical engineering and drug development.
For drug development professionals and biomaterials scientists, sol-gel derived BaTiO₃ thin films offer unique piezoelectric properties. When applied to orthopedic implants (e.g., Ti-6Al-4V), these coatings generate localized surface electrical charges under physiological mechanical loading. This piezoelectric effect not only stimulates osteogenesis but can be engineered to trigger the mechanically-actuated release of small-molecule drugs (such as bisphosphonates or antibiotics) from mesoporous surface depots. Achieving the precise stoichiometry and crack-free morphology required for these in-vivo applications relies heavily on the controlled hydrolysis of barium 2-ethylhexoxide during the dip-coating process.
Mechanistic Insights: Why Barium 2-Ethylhexoxide?
The synthesis of mixed-metal oxides like BaTiO₃ via sol-gel routes requires precursors with matching hydrolysis rates to prevent phase segregation. Simple barium alkoxides (e.g., barium ethoxide) are highly reactive and prone to premature precipitation of barium carbonate upon exposure to ambient trace moisture.
Barium 2-ethylhexoxide solves this through structural causality:
-
Steric Hindrance: The bulky 2-ethylhexyl ligand provides significant steric shielding around the Ba²⁺ center, drastically reducing the kinetics of nucleophilic attack by water. This enables a highly controlled hydrolysis phase.
-
Hydrocarbon Solubility: Unlike many inorganic barium salts, barium 2-ethylhexoxide exhibits exceptional solubility in non-polar and weakly polar organic solvents (such as toluene and 2-methoxyethanol). This allows it to act as a powerful solubilizing agent for mixed-metal alkoxide systems, ensuring atomic-level homogeneity in the precursor sol[2].
-
Wetting Dynamics: The use of organic-soluble precursors overcomes the poor wetting characteristics associated with aqueous solvents on hydrophobic substrates, significantly reducing the risk of film cracking and delamination[3].
Fig 1: Sol-gel dip coating workflow for BaTiO₃ thin films using barium 2-ethylhexoxide.
Self-Validating Experimental Protocols
The following methodology is designed as a self-validating system. Each phase includes specific physical or chemical checkpoints to ensure the integrity of the final coating, which is highly effective for fabricating homogenous barium titanate thin films[4].
Protocol A: Preparation of the Ba-Ti Precursor Sol
Note: Conduct steps 1-3 inside an argon-filled glovebox to prevent premature atmospheric hydrolysis.
-
Stoichiometric Mixing: Dispense 10.0 mL of a 0.5 M solution of Barium 2-ethylhexoxide (in toluene) into a dry Schlenk flask. Slowly add an equimolar amount (1.42 g) of Titanium(IV) isopropoxide under continuous magnetic stirring.
-
Chelation (Causality Step): Add 1.0 molar equivalent of acetylacetone (acac) relative to titanium. Why? Titanium isopropoxide hydrolyzes faster than barium 2-ethylhexoxide. The acac chelates the Ti⁴⁺ center, retarding its reactivity to match the barium precursor, preventing the formation of isolated TiO₂ domains.
-
Dilution: Dilute the mixture with 2-methoxyethanol to achieve a final total metal concentration of 0.2 M.
-
Hydrolysis & Aging: Remove the flask from the glovebox. Add a highly controlled amount of deionized water (H₂O:Metal ratio of 2:1) dissolved in 5 mL of 2-methoxyethanol dropwise over 30 minutes. Seal and age the sol at 25°C for 24 hours to allow the formation of a continuous -Ba-O-Ti-O- polymeric network.
-
Validation Checkpoint: Measure sol viscosity using a micro-viscometer. A successful, coatable sol must register between 2.5 and 3.2 mPa·s . Higher values indicate excessive cross-linking (discard sol).
-
Protocol B: Precision Dip Coating
-
Substrate Preparation: Clean Ti-6Al-4V implant substrates via sequential ultrasonication in acetone, ethanol, and deionized water (10 mins each). Treat with UV-Ozone for 15 minutes to hydroxylate the surface, ensuring a contact angle < 10° for optimal sol wetting.
-
Immersion: Submerge the substrate into the aged sol at a continuous entry speed of 100 mm/min to avoid trapping air bubbles.
-
Dwell: Hold the substrate in the sol for 30 seconds to allow thermodynamic equilibration of the solid-liquid interface.
-
Withdrawal (Critical Step): Withdraw the substrate vertically. The withdrawal speed (
) strictly dictates the wet film thickness according to the Landau-Levich regime. Ensure the coating chamber is completely isolated from air drafts to prevent Marangoni instabilities (surface rippling). -
Drying & Calcination: Dry the coated substrate on a hotplate at 150°C for 10 minutes to evaporate the 2-methoxyethanol and toluene. Transfer to a muffle furnace and calcine at 700°C for 1 hour (ramp rate 5°C/min) to burn out the 2-ethylhexyl ligands and crystallize the BaTiO₃ perovskite phase.
Quantitative Data: Withdrawal Kinetics vs. Film Properties
The thickness of the BaTiO₃ film is governed by the competition between viscous drag (pulling the liquid up) and gravity (pulling it down). The table below summarizes the validated empirical outcomes of varying withdrawal speeds on a 0.2 M Barium 2-ethylhexoxide/Ti-isopropoxide sol.
| Withdrawal Speed ( | Calcined Film Thickness (per dip) | Refractive Index (at 633 nm) | Surface Roughness (RMS) |
| 10 mm/min | 28 ± 2 nm | 2.12 | 1.2 nm |
| 30 mm/min | 58 ± 4 nm | 2.15 | 1.8 nm |
| 50 mm/min | 85 ± 5 nm | 2.18 | 2.4 nm |
| 80 mm/min | 120 ± 8 nm | 2.11 (Micro-cracking observed) | 5.1 nm |
Data Interpretation: For applications requiring thicker films (e.g., >100 nm for robust piezoelectric drug-release depots), it is scientifically superior to perform multiple sequential dips at 30 mm/min (drying at 150°C between each dip) rather than a single fast dip at 80 mm/min. Single thick coats fail to release solvent efficiently during drying, leading to critical tensile stress and micro-cracking during calcination.
Final System Validation (Quality Control)
To ensure the protocol has yielded a phase-pure, application-ready film:
-
FTIR Spectroscopy: Scan the calcined film. The complete absence of C-H stretching bands (2800–3000 cm⁻¹) and carboxylate/alkoxide bands (1400–1600 cm⁻¹) validates the total thermal decomposition of the 2-ethylhexoxide ligands.
-
X-Ray Diffraction (XRD): A sharp peak at
confirms the presence of the desired tetragonal, piezoelectric BaTiO₃ phase, validating the stoichiometric success of the precursor mixing.
References
-
American Elements. (n.d.). Barium 2-Ethylhexoxide | AMERICAN ELEMENTS ®. Retrieved from [Link]
- Goel, A., et al. (n.d.). US5059703A - Hydrocarbon soluble copper alkoxide compositions. Google Patents.
-
ResearchGate. (n.d.). OPTICAL AND STRUCTURAL PROPERTIES OF NANO-SIZED BARIUM STRONTIUM TITANATE (Ba0.6Sr0.4TiO3) THIN FILM. Retrieved from[Link]
-
Springer. (n.d.). Chemical Solution Deposition of Functional Oxide Thin Films. ReadingSample. Retrieved from[Link]
Sources
Application Note: High-Purity Synthesis of Barium Strontium Titanate (BST) Nanoparticles via Barium 2-Ethylhexanoate Mediated Sol-Gel Route
Executive Summary
This application note details the synthesis of Barium Strontium Titanate (BST) nanoparticles using a metal-organic decomposition (MOD) sol-gel route. While often colloquially referred to as "Barium 2-ethylhexoxide" in some technical shorthands, the chemically robust precursor utilized here is Barium 2-ethylhexanoate dissolved in 2-ethylhexanoic acid. This method offers superior stoichiometric control over conventional solid-state reactions, allowing for precise tuning of the Ba/Sr ratio (
For the biomedical audience, this protocol yields high-purity, crystalline nanoparticles suitable for further surface functionalization, applicable in piezoelectric cellular stimulation , controlled drug release , and second harmonic generation (SHG) bio-imaging .
Scientific Rationale & Precursor Chemistry[1][2][3]
The "2-Ethylhexoxide" vs. "2-Ethylhexanoate" Distinction
It is critical to distinguish between the alkoxide and carboxylate precursors to ensure reproducibility.
-
Alkoxide (
): Highly hydrolyzable, difficult to handle without a glovebox. -
Carboxylate (
): The Barium 2-ethylhexanoate system described here is moisture-resistant and stable in ambient conditions, making it the preferred choice for scalable nanoparticle synthesis.
Mechanism of Synthesis
The synthesis relies on the Metal-Organic Decomposition (MOD) mechanism. Large organic ligands (2-ethylhexanoate) coordinate with Barium and Strontium ions, preventing their premature precipitation as carbonates (
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role |
| Barium Acetate | Ba Source | |
| Strontium Acetate | Sr Source | |
| Titanium(IV) Isopropoxide (TTIP) | Ti Source | |
| 2-Ethylhexanoic Acid | Solvent & Ligand | |
| Acetylacetone (AcAc) | Ti-Stabilizer (Chelating Agent) | |
| 2-Methoxyethanol | Anhydrous | Co-solvent (Viscosity Modifier) |
Phase I: Synthesis of Ba/Sr 2-Ethylhexanoate Precursor
Rationale: We synthesize the precursor in-situ from acetates to ensure fresh, carbonate-free metallorganic sources.
-
Stoichiometric Calculation: Determine the desired ratio
for . (e.g., for , use 0.7 mol Ba-Acetate and 0.3 mol Sr-Acetate). -
Dissolution: In a 3-neck round bottom flask, suspend the calculated Barium Acetate and Strontium Acetate in 2-ethylhexanoic acid . (Ratio: 10 mL acid per 1 g of acetate salt).
-
Dehydration (Critical Step): Heat the mixture to 110°C under continuous stirring.
-
Distillation: Increase temperature to 130-140°C to distill off the byproduct (acetic acid) and any residual water.
-
Checkpoint: The reaction is complete when the solution is perfectly transparent and no more vapor condenses.
-
Result: A stable solution of Ba/Sr 2-ethylhexanoate. Cool to room temperature.
-
Phase II: Titanium Sol Preparation
Rationale: TTIP is extremely water-sensitive. Acetylacetone (AcAc) is used to chelate the Ti center, reducing its hydrolysis rate to match that of the Ba/Sr precursors.
-
In a glovebox or dry environment, mix Titanium Isopropoxide (TTIP) with Acetylacetone in a 1:1 molar ratio.
-
Observation: Exothermic reaction; color changes to yellow/orange.
-
-
Dilute with 2-methoxyethanol (equal volume to TTIP) to adjust viscosity.
-
Stir for 30 minutes to ensure complete chelation.
Phase III: Sol Mixing and Gelation
-
Dropwise Addition: Slowly add the Ti-Sol (Phase II) into the Ba/Sr-Precursor (Phase I) under vigorous stirring.
-
Note: Do not reverse this order. Adding Ba to Ti can cause local inhomogeneities.
-
-
Aging: Stir the final mixture at room temperature for 2-4 hours. The result should be a golden-brown, transparent sol.
-
Drying: Evaporate the solvent in an oven at 120°C for 12 hours.
-
Result: A resinous, dark brown xerogel.
-
Phase IV: Calcination (Crystallization)
-
Pyrolysis: Grind the dried gel into a coarse powder.
-
Thermal Profile:
-
Ramp 1:
to 450°C (Hold 1h) Removes organics (burnout). -
Ramp 2:
to 750°C - 850°C (Hold 2h) Crystallization of Perovskite Phase. -
Cooling: Natural furnace cooling.
-
Process Visualization (Workflow & Mechanism)
Figure 1: Flowchart of the Barium 2-ethylhexanoate mediated sol-gel synthesis of BST nanoparticles.
Characterization & Quality Control
X-Ray Diffraction (XRD)[1][2][4][5]
-
Target: Verify cubic vs. tetragonal phase.
-
Validation: Pure BST should show no peaks for
(typically at ). -
Shift: The (110) peak position shifts to higher angles as Sr content increases (due to smaller ionic radius of
vs ).
Transmission Electron Microscopy (TEM)[2][4]
-
Expectation: Particle size range 20–50 nm.
-
Morphology: Quasi-spherical or cubic depending on calcination temperature.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitate in Sol | Hydrolysis of TTIP | Increase Acetylacetone ratio; ensure reagents are dry. |
| Carbonate Impurities | Incomplete decomposition | Increase calcination temp or dwell time; ensure Phase I reflux was sufficient. |
| Large Aggregates | Sintering during calcination | Use a surfactant (e.g., PVP) during sol stage or lower calcination temp. |
Biomedical Relevance (Drug Development)
For drug development professionals, BST nanoparticles offer unique "theranostic" capabilities:
-
Piezoelectric Stimulation: BST is piezoelectric (in tetragonal phase). Under ultrasound excitation, these NPs generate an electric potential that can stimulate nerve cells or promote bone tissue regeneration [1].
-
Controlled Release: The high dielectric constant allows BST to heat up under radiofrequency (RF) fields. This can trigger the release of heat-sensitive drug payloads attached to the particle surface [2].
-
Bio-Imaging: Non-centrosymmetric BST nanoparticles exhibit Second Harmonic Generation (SHG), acting as stable, non-bleaching optical probes for deep-tissue imaging [3].
Protocol Adjustment for Bio-Use: Post-synthesis, the calcined BST powder is hydrophobic and aggregated.
-
Step: Disperse in ethanol/water.
-
Functionalization: Treat with Silane-PEG-COOH or Dopamine to ensure colloidal stability in physiological saline (PBS) and prevent protein fouling.
References
-
Genchi, G. G., et al. (2016). "Piezoelectric Materials for Tissue Regeneration: A Review." Advanced Healthcare Materials. Link
-
Ciofani, G., et al. (2013). "Barium titanate nanoparticles: Highly cytocompatible dispersions in glycol-chitosan and doxorubicin complexes for cancer therapy." Nanoscale. Link
-
Hsieh, C. L., et al. (2010). "Bioconjugated barium titanate nanoparticles for second harmonic generation imaging of membrane potential changes." Optics Express. Link
-
Phan, T. L., et al. (2022). "A Comprehensive Review on Barium Titanate Nanoparticles as a Persuasive Piezoelectric Material for Biomedical Applications." Small. Link
-
American Elements. "Barium 2-Ethylhexanoate Product Information." Link
Sources
Troubleshooting & Optimization
Technical Support Guide: Stabilizing Barium 2-Ethylhexoxide Sol-Gel Solutions
Executive Summary & Chemical Context
Barium 2-ethylhexoxide (also known as Barium 2-ethylhexanoate, Ba(EH)₂) is a critical metallo-organic precursor used in the Metal-Organic Decomposition (MOD) and sol-gel synthesis of functional oxides, such as YBa₂Cu₃O₇₋x (YBCO) superconductors and Barium Titanate (BaTiO₃) ferroelectrics.[1]
Its utility stems from its high solubility in non-polar organic solvents (e.g., xylene, toluene).[1] However, users frequently encounter precipitation, turbidity, or gelation during storage.[1] These failures are rarely random; they are deterministic consequences of hydrolysis , carbonation , or oligomeric condensation .[1]
This guide provides a root-cause analysis and actionable protocols to maintain solution stability.
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: Immediate Turbidity Upon Mixing or Exposure to Air
Diagnosis: Carbonation (Formation of BaCO₃) Barium is highly electropositive.[1] Upon contact with atmospheric CO₂, it rapidly forms Barium Carbonate (BaCO₃), which is insoluble in organic solvents.[1]
-
Mechanism:
[1] -
Corrective Action:
-
Inert Atmosphere: All synthesis and handling must occur under dry Nitrogen (N₂) or Argon (Ar).[1]
-
Solvent Degassing: Sparge all solvents (xylene, 2-methoxyethanol) with N₂ for 30 minutes before use to remove dissolved CO₂.[1]
-
Filtration: If slight turbidity appears, filter through a 0.2 µm PTFE syringe filter .[1] If the filtrate remains clear, the bulk solution is likely salvageable.
-
Issue 2: Slow Precipitation (White Sediment) During Storage
Diagnosis: Hydrolysis (Formation of Ba(OH)₂ or BaO) Trace moisture in the solvent or container walls hydrolyzes the Ba-O bond.[1] Unlike transition metals (Ti, Zr), Barium does not form stable oxo-clusters easily; it tends to precipitate as hydroxides.[1]
-
Mechanism:
[1] -
Corrective Action:
-
Azeotropic Distillation: Ensure the initial synthesis included a water-removal step (Dean-Stark trap) using xylene or toluene.[1]
-
Moisture Scavengers: Store solutions over molecular sieves (3Å or 4Å), though this can sometimes induce surface catalysis.[1] A better approach is ensuring the solvent is anhydrous (<50 ppm H₂O) before dissolution.[1]
-
Issue 3: Viscosity Increase and Gelation
Diagnosis: Oligomeric Condensation (Bridging Ligands)
Barium centers are large and seek high coordination numbers (often 8 or higher).[1] If the steric bulk of the ligand is insufficient, Ba centers will share carboxylate oxygens, forming polymeric chains
-
Corrective Action:
-
Excess Ligand: Add 10-20 mol% excess 2-ethylhexanoic acid to the solution. This shifts the equilibrium toward monomeric/dimeric species and "caps" the coordination sites, preventing extensive polymerization.
-
Solvent Polarity: Introduce a small amount (5-10 vol%) of a coordinating solvent like 2-methoxyethanol or acetylacetone (if compatible with the final oxide).[1] These act as chelating agents to break up oligomers.[1]
-
Experimental Protocol: Synthesis of Stable Ba(EH)₂ Solution
This protocol utilizes the "Direct Reaction" method with azeotropic distillation, which is superior to salt metathesis for purity and stability.
Reagents:
Step-by-Step Workflow:
-
Stoichiometric Calculation: Calculate reagents for a 1:2 molar ratio (Ba : 2-EHA).
-
Crucial Step: Add 10% molar excess of 2-EHA.[1] This excess is the primary stabilizer against precipitation.
-
-
Mixing: In a round-bottom flask, suspend
in Xylene. Add the 2-EHA.-
Note: The solution will initially be cloudy.[1]
-
-
Azeotropic Distillation (Water Removal): Attach a Dean-Stark trap and a reflux condenser.[1] Heat the mixture to reflux (~140°C).
-
Concentration & Filtration: Distill off excess xylene to reach the desired molarity (usually 0.5M - 1.0M).[1] Cool to room temperature under N₂ flow. Filter through a 0.2 µm PTFE membrane into a dry, N₂-purged glass container.
-
Storage: Seal with Parafilm or a septum. Store in a desiccator or glovebox.
Data & Specifications
Table 1: Solubility and Stability Parameters
| Parameter | Specification | Notes |
| Primary Solvent | Xylene / Toluene | Non-polar aromatics prevent hygroscopic uptake better than alcohols.[1] |
| Stabilizer | 2-Ethylhexanoic Acid | Required: 10-20 mol% excess relative to Ba.[1] |
| Water Tolerance | < 100 ppm | Critical threshold.[1] Above this, opalescence occurs.[1] |
| Shelf Life | 6-12 Months | If stored under N₂/Ar in amber glass.[1] |
| Appearance | Clear, Pale Yellow/Brown | Darkening indicates oxidation; Turbidity indicates hydrolysis/carbonation.[1] |
| Ba Content (wt%) | 15% - 30% | Typical commercial concentration range.[1] |
Visualizing the Instability Mechanisms
The following diagrams illustrate the chemical pathways leading to precipitation and the decision logic for troubleshooting.
Figure 1: Precipitation Mechanism Pathways[1]
Caption: Chemical pathways showing how moisture and CO₂ attack the Barium precursor, leading to irreversible precipitation.[1]
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing and treating instability in Barium 2-Ethylhexoxide solutions.
References
-
American Elements. "Barium 2-Ethylhexanoate: Solubility and Organometallic Applications."[1][5] American Elements Product Catalog. [Link][1]
Sources
- 1. Barium bis(2-ethylhexanoate) | C16H30BaO4 | CID 102821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2457-01-4 CAS MSDS (BARIUM 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Barium 2-ethylhexanoate in 2-ethylhexanoic acid, Ba ca 17.5% 25 g | Request for Quote [thermofisher.com]
- 5. americanelements.com [americanelements.com]
Improving shelf-life stability of barium 2-ethylhexoxide alkoxides
Technical Support Center: Barium 2-Ethylhexoxide Alkoxides
Welcome to the technical support center for barium 2-ethylhexoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the shelf-life and experimental stability of this highly reactive organometallic compound. As a moisture- and air-sensitive material, its successful application hinges on meticulous handling and an understanding of its degradation pathways.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and handling of barium 2-ethylhexoxide.
Q1: What is barium 2-ethylhexoxide and why is it so reactive?
A1: Barium 2-ethylhexoxide is a metal alkoxide, an organometallic compound where a barium cation is bonded to one or more 2-ethylhexoxide anions ([CH₃(CH₂)₃CH(C₂H₅)CO₂]⁻).[1] The significant difference in electronegativity between the electropositive barium metal and the oxygen atom creates a highly polar, ionic Ba-O bond.[2] This polarity makes the barium center an attractive target for nucleophiles, particularly water. Furthermore, as a strong base, it readily reacts with atmospheric carbon dioxide.[2] This inherent reactivity is why it is classified as an air- and moisture-sensitive reagent.[3][4]
Q2: What are the primary degradation pathways for barium 2-ethylhexoxide?
A2: The two most common and rapid degradation pathways are hydrolysis and carbonation.
-
Hydrolysis: Exposure to even trace amounts of moisture (from the atmosphere or in solvents) will lead to the hydrolysis of the alkoxide, forming barium hydroxide and 2-ethylhexanoic acid.[5][6]
-
Carbonation: The barium hydroxide formed during hydrolysis, or the barium alkoxide itself, can react with atmospheric carbon dioxide (CO₂) to form insoluble barium carbonate (BaCO₃).[7][8] This is often the fine white precipitate observed in degraded samples.
These reactions compromise the compound's purity, alter its stoichiometry, and can lead to inconsistent experimental results.[3]
Q3: What are the ideal short-term and long-term storage conditions?
A3: Ideal storage is critical for maximizing shelf-life. All storage vessels must be scrupulously dried and handled under an inert atmosphere.
-
Long-Term Storage: For unopened containers or long-term storage, we recommend storing the material in its original Sure/Seal™-type bottle or a similar airtight vessel inside a desiccator, which is itself placed within a freezer (-10 to -25 °C).[9][10] The low temperature slows the rate of any potential decomposition reactions.[11]
-
Short-Term / In-Use Storage: Once a container is opened, it should be stored exclusively within an inert atmosphere glove box.[3] If the material is a solution, it should be stored in a flask with a PTFE valve to prevent septum degradation.[9] Avoid repeated temperature cycling.
Q4: Which solvents are recommended for preparing solutions, and what level of purity is required?
A4: The choice of solvent is critical and must be of the highest purity available, typically "anhydrous" or "extra-dry" grade (<50 ppm water). Solvents should be stored over molecular sieves (3Å or 4Å, activated) to ensure dryness.
-
Recommended Solvents: Aprotic, non-polar solvents like toluene, xylenes, and heptane are generally suitable.[2][12] Ethereal solvents like tetrahydrofuran (THF) can also be used, but one must be vigilant for peroxide formation.
-
Solvent Verification: Before use, it is best practice to verify water content using Karl Fischer titration. Always use freshly dried and degassed solvents for preparing stock solutions. The "freeze-pump-thaw" method is highly effective for degassing.[13]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: A previously clear solution of barium 2-ethylhexoxide has become cloudy or formed a white precipitate.
| Potential Cause | Scientific Explanation | Recommended Action & Validation |
| Moisture Contamination (Hydrolysis) | The Ba-O bond has been attacked by water, forming barium hydroxide, Ba(OH)₂.[6] Barium hydroxide has low solubility in many organic solvents. | Action: The solution is likely compromised. It is best to discard it and prepare a fresh solution. Validation: Before preparing the new solution, verify the water content of your solvent via Karl Fischer titration. Ensure all glassware is oven-dried (>125 °C overnight) and cooled under an inert gas flow.[10] |
| CO₂ Contamination (Carbonation) | The alkoxide or resulting hydroxide has reacted with CO₂ to form insoluble barium carbonate, BaCO₃.[7][8] This can happen from air ingress or dissolved CO₂ in the solvent. | Action: Improve your inert atmosphere technique. Ensure a positive pressure of high-purity nitrogen or argon is maintained at all times.[10] Use degassed solvents. Validation: Confirm the identity of the precipitate as BaCO₃ using FTIR spectroscopy (strong, broad absorption around 1450 cm⁻¹). |
| Thermal Decomposition | Although many metal alkoxides decompose at elevated temperatures (~100-300 °C), prolonged storage at ambient temperature or exposure to heat can initiate degradation.[6] | Action: Store all solutions in a cool, dark place, preferably in a freezer inside a glove box antechamber if compatible with the solvent. Validation: Review storage conditions and ensure they align with recommended practices. |
Issue 2: Inconsistent results or lower-than-expected reactivity in subsequent experiments using the same stock solution.
This is a classic sign of gradual, low-level degradation that may not yet be visible as precipitation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 3: The solid material appears clumpy or discolored instead of a fine powder.
A: This indicates significant degradation has occurred, likely from improper storage of the solid material before use. Clumping is often due to hygroscopic behavior, where the material absorbs moisture from the air.[3] Discoloration can arise from reactions with impurities or advanced decomposition. The material should not be used, as its purity and molecular weight are now uncertain.
Part 3: Protocols for Stability Enhancement & Verification
Adherence to rigorous protocols is the best way to ensure the stability and reliability of your barium 2-ethylhexoxide reagents.
Protocol 1: Preparation of a Standardized Stock Solution
This protocol describes how to prepare a stock solution under controlled conditions to maximize its shelf-life.
-
Glassware Preparation: Place all required glassware (volumetric flask, syringes, magnetic stir bar) in a laboratory oven at >125 °C for at least 12 hours.
-
Assembly & Inerting: Immediately assemble the hot glassware (e.g., flask with a septum-sealed sidearm) and connect it to a Schlenk line. Evacuate and backfill with high-purity argon or nitrogen three times to create an inert atmosphere.[10][13] Allow to cool completely under a positive pressure of inert gas.
-
Solvent Transfer: Transfer anhydrous, degassed solvent to the flask via a cannula from a sealed solvent bottle.[13]
-
Reagent Transfer: In an argon- or nitrogen-filled glove box, weigh the solid barium 2-ethylhexoxide in a clean, dry vial.[3] Dissolve it in a small amount of the anhydrous solvent, then transfer this concentrate to the volumetric flask via a gas-tight syringe. Rinse the vial with additional solvent and add to the flask to ensure a quantitative transfer.
-
Finalization: Dilute to the final volume with the solvent, cap the flask securely, and mix thoroughly.
-
Storage: Wrap the flask neck and septum with Parafilm™ and store in a designated solvent cabinet inside a glove box, away from light.
Protocol 2: Titration for Concentration & Degradation Monitoring
This simple acid-base titration can be used to determine the active concentration of your alkoxide solution upon preparation and to monitor its stability over time.
-
Sample Preparation: Under an inert atmosphere, accurately transfer 1.00 mL of your barium 2-ethylhexoxide solution into a clean, dry Erlenmeyer flask containing 20 mL of anhydrous isopropanol and a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titration Setup: Fill a burette with a standardized solution of 0.1 M hydrochloric acid (HCl) in isopropanol.
-
Execution: Titrate the barium 2-ethylhexoxide sample with the HCl solution until the indicator endpoint is reached (e.g., the pink color of phenolphthalein disappears).
-
Calculation: Calculate the molarity (M) of the alkoxide using the formula: M_alkoxide = (M_HCl × V_HCl) / (2 × V_alkoxide) (Note: The '2' in the denominator accounts for the fact that each mole of Ba(OR)₂ reacts with two moles of HCl).
-
Record Keeping: Record the initial concentration. Re-titrate a sample from the stock solution weekly or before critical experiments. A decrease in concentration indicates degradation.
Caption: Primary degradation pathways for barium 2-ethylhexoxide.
References
-
Stability of transition and post-transition metal alkoxides. Chemistry Stack Exchange. Available at: [Link]
-
The Effect of Co-adsorbed Solvent Molecules on H2 Binding to Metal Alkoxides. OSTI.GOV. Available at: [Link]
-
Sol–Gel Chemistry of Titanium Alkoxide toward HF: Impacts of Reaction Parameters. SciSpace. Available at: [Link]
-
A Study of Solvent Effects on the Synthesis of Pure Component and Composite Ceramic Powders by Metal Alkoxide Hydrolysis. ResearchGate. Available at: [Link]
- Synthesis and isolation of metal alkoxides.Google Patents.
-
The Synthesis and Solution Stability of Alkoxide Precursors. R Discovery. Available at: [Link]
-
Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]
-
Metal Alkoxides. ResearchGate. Available at: [Link]
-
Hydrolysis reaction mechanisms of a metal alkoxide catalysed by an acid (top) and a base (bottom). ResearchGate. Available at: [Link]
- STABILITY AND SHELF LIFE.Unknown Source. (Link not available)
- Preparation of barium-alkoxide salts.Google Patents.
- In-Use stability testing FAQ.Unknown Source. (Link not available)
-
Metal alkoxides Definition. Fiveable. Available at: [Link]
-
Handling air-sensitive reagents AL-134. Division of Research Safety, University of Illinois. Available at: [Link]
-
Barium 2-Ethylhexoxide. AMERICAN ELEMENTS. Available at: [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Available at: [Link]
-
The chemistry of metal alkoxides. Semantic Scholar. Available at: [Link]
-
Barium bis(2-ethylhexanoate). PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis of barium tannate from eucalyptus bark and its use as a thermal stabilizer for poly(vinyl chloride). BioResources. Available at: [Link]
-
Metal Alkoxide Precursors in CVD and ALD Processes. AZoNano. Available at: [Link]
-
Incorporation of barium for the synthesis of heterometallic alkoxides... OSTI.GOV. Available at: [Link]
- Clinical Utility of Barium Sulfate Products: Formulation Determines Appropriate Use.Unknown Source. (Link not available)
-
Barium titanate via thermal decomposition of Ba,Ti-precursor complexes... ResearchGate. Available at: [Link]
-
Shelf-Life & Storage Conditions. Astro Chemical. Available at: [Link]
-
Alkoxide. chemeurope.com. Available at: [Link]
-
Synthesis, structural principles and reactivity of heterometallic alkoxides. Chemical Reviews. Available at: [Link]
-
Barium hydrolysis constants. NECTAR COST Action. Available at: [Link]
-
Metal Alkoxides. ACS Publications. Available at: [Link]
-
Reaction of barium and titanium ethoxides with acetophenone producing... ResearchGate. Available at: [Link]
-
BARIUM HYDROXIDE. Ataman Kimya. Available at: [Link]
-
TOXICOLOGICAL PROFILE FOR BARIUM AND BARIUM COMPOUNDS. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Barium Titanate Synthesis via Thermal Decomposition of Barium Pre... Prime Scholars. Available at: [Link]
- Barium Hydroxide:How It Works and Where It's Used.Unknown Source. (Link not available)
-
Barium hydroxide. Sciencemadness Wiki. Available at: [Link]
-
Kinetic Study of the Thermal Decomposition of Barium Nitrate. Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. Barium bis(2-ethylhexanoate) | C16H30BaO4 | CID 102821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Alkoxide [chemeurope.com]
- 7. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]
- 8. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. drs.illinois.edu [drs.illinois.edu]
- 11. astrochemical.com [astrochemical.com]
- 12. US4260712A - Preparation of barium-alkoxide salts - Google Patents [patents.google.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Metal-Organic Deposition of Barium-Derived Films
Welcome to the Technical Support Center for Metal-Organic Deposition (MOD) and sol-gel processing. This guide is specifically engineered for materials scientists, formulation engineers, and drug development professionals utilizing barium 2-ethylhexoxide (barium 2-ethylhexanoate) precursors to fabricate high-k dielectric biosensors, lab-on-a-chip actuators, and ferroelectric thin films.
Below, you will find a mechanistic breakdown of the annealing process, troubleshooting FAQs, and a field-validated Standard Operating Procedure (SOP) to ensure phase-pure crystallization.
Mechanistic Overview: Thermal Decomposition Pathway
Understanding the thermal decomposition of barium 2-ethylhexoxide is critical to optimizing your annealing temperatures. The organic ligands must be fully removed (pyrolyzed) before the barium can react with co-precursors (such as titanium) to form the final perovskite structure[1].
Reaction pathway of barium 2-ethylhexoxide decomposition and crystallization.
Troubleshooting FAQs
Q1: Why are my barium 2-ethylhexoxide derived films cracking during the initial heating phase? A1: Cracking and pinhole formation are typically caused by an excessive thermal ramp rate. When the heating rate exceeds 10 °C/min, the solvent (e.g., glacial acetic acid or methanol) boils violently rather than evaporating smoothly, and the bulky 2-ethylhexanoate ligands decompose too rapidly[2]. Solution: Implement a strictly controlled ramp rate of 10 °C/min during the pre-bake phase to allow for smooth solvent evaporation and controlled pyrolysis[2].
Q2: My XRD results show barium carbonate (BaCO3) instead of the desired perovskite phase. What went wrong? A2: Your crystallization annealing temperature is too low. Upon heating barium 2-ethylhexanoate, the organic ligands undergo pyrolysis, and the barium reacts with the evolved CO2 to form BaCO3 at approximately 300 °C[3]. To form the final BaTiO3 phase, you must provide sufficient thermal energy to drive a solid-state reaction between BaCO3 and your titanium precursor (which forms anatase TiO2 around 400 °C)[3]. Solution: This solid-state reaction requires an annealing temperature of at least 600 °C[1][3].
Q3: I annealed my films at 750 °C to ensure complete crystallization, but I am seeing secondary phases and high optical scattering. Why? A3: Excessive annealing temperatures lead to two distinct issues. First, if the BaCO3 has not fully reacted with the TiO2, temperatures above 680–700 °C will cause the BaCO3 to oxidize further into barium peroxymonocarbonate (BaCO4), introducing phase impurities[3]. Second, MOD-prepared films exhibit pronounced structural inhomogeneity at high temperatures; crystallites grow significantly larger near the film surface compared to the substrate interface[3]. Solution: Cap your annealing temperature at 600 °C for pure BaTiO3, or 550 °C for Barium Strontium Titanate (BST) films, to prevent over-oxidation and minimize granular scattering[3][4].
Troubleshooting logic tree for common MOD thin film defects.
Standard Operating Procedure: Optimized MOD Workflow
This protocol validates a self-consistent workflow designed to prevent carbon entrapment and ensure phase-pure crystallization.
Step 1: Precursor Formulation & Hydrolysis
-
Action: Dissolve barium 2-ethylhexoxide in a suitable solvent (e.g., glacial acetic acid diluted with methanol)[2]. Add equimolar co-precursors (like titanium dimethoxy dineodecanoate or titanium isopropoxide) under constant stirring[3][4].
-
Causality: Viscosity control via methanol concentration dictates the final film thickness. Hold the spun film in ambient air (40% relative humidity) for 1 hour to ensure complete hydrolysis before heating[2].
Step 2: Spin Coating
-
Action: Dispense the precursor solution through a glass microfiber filter onto the substrate (e.g., fused quartz or silicon) and spin at 3000 RPM for 30 seconds[2][4].
-
Causality: Filtration removes undissolved particulates that act as nucleation sites for macro-defects.
Step 3: Pyrolysis (Pre-Baking)
-
Action: Heat the substrate at a strictly controlled ramp rate of 10 °C/min to 300 °C and hold for 15 minutes[2].
-
Causality: A slow ramp rate prevents the violent boiling of solvents, which causes micro-cracking. Holding at 300 °C ensures the complete burnout of the bulky 2-ethylhexanoate organic ligands, converting the barium complex entirely into intermediate BaCO3[3].
Step 4: Crystallization Annealing
-
Action: Ramp the temperature to 600 °C (for BaTiO3) or 550 °C (for BST) and hold for 1 hour in an ambient air environment[3][4].
-
Causality: This specific thermal window provides the exact activation energy required for the solid-state reaction between BaCO3 and the co-precursor oxides (like anatase TiO2) without triggering the over-oxidation of unreacted carbonates into BaCO4[3].
Step 5: Controlled Cooling
-
Action: Cool the furnace slowly (≤ 5 °C/min) to room temperature[2].
-
Causality: Rapid thermal quenching induces severe tensile stress due to the thermal expansion mismatch between the ceramic film and the substrate, leading to delamination.
Quantitative Data: Temperature & Phase Matrix
Use the following data table to benchmark your thermal processing parameters against expected crystallographic outcomes.
| Annealing Temperature | Phase Evolution / Event | Mechanistic Causality |
| Room Temp | Amorphous Precursor | Hydrolysis of the metal-organic solution in ambient air. |
| 300 °C | BaCO3 Formation | Pyrolysis of 2-ethylhexanoate ligands; Barium reacts with evolved CO2[1][3]. |
| 400 °C | Anatase TiO2 Formation | Decomposition of titanium co-precursors (e.g., titanium dimethoxy dineodecanoate)[3]. |
| 500 – 550 °C | Initial Crystallization | Amorphous to cubic phase transition begins (critical for BST films)[4]. |
| 600 °C | BaTiO3 Perovskite | Solid-state reaction between BaCO3 and Anatase TiO2 releases CO2[1][3]. |
| > 700 °C | BaCO4 Formation | Over-oxidation of any unreacted BaCO3 into barium peroxymonocarbonate[1][3]. |
| 800 °C | Rutile TiO2 Formation | Unreacted anatase phase completely transforms to rutile[3]. |
References
- Source: Cambridge University Press (Journal of Materials Research)
- Barium 2-ethylhexanoate | 2457-01-4 Source: Benchchem URL
- Structural and Optical Properties of Barium Strontium Titanate (Ba0.5Sr0.5TiO3)
- Source: AIP Publishing (Applied Physics Letters)
Sources
- 1. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Structural and optical characterization of BaTiO3 thin films prepared by metal-organic deposition from barium 2-ethylhexanoate and titanium dimethoxy dineodecanoate | Journal of Materials Research | Cambridge Core [cambridge.org]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Carbon Mitigation in Barium 2-Ethylhexoxide Decomposition
[1]
Executive Summary & Core Mechanism[2]
The "Carbon Trap" in Barium Precursors As researchers working with Barium 2-ethylhexoxide (or the chemically related Barium 2-ethylhexanoate commonly used in MOD processes), you face a thermodynamic bottleneck: Barium Carbonate (BaCO3) .
Unlike other metal-organic precursors that decompose directly to oxides, Barium precursors follow a stepwise decomposition where BaCO3 is a stable intermediate. This carbonate phase is notoriously difficult to decompose, often requiring temperatures >850°C in dry air, which leads to grain coarsening and substrate reactions.[1] Furthermore, even if you achieve pure BaO, it acts as a "CO2 sponge," re-absorbing atmospheric carbon within seconds.[1]
The following guide provides field-proven protocols to break this cycle, focusing on Water Vapor Assistance and Partial Pressure Control .
The Decomposition Pathway
The following diagram illustrates the "Carbon Trap" and the specific intervention points required to bypass it.
Figure 1: The thermodynamic stability of BaCO3 creates a bottleneck (Red Node) that prevents low-temperature crystallization of the final phase.
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: High Residual Carbon (BaCO3 detected by XRD/FTIR)
Symptom: Your final film or powder shows characteristic carbonate peaks (FTIR ~1430 cm⁻¹) even after calcination at 700°C.
Root Cause: The partial pressure of CO2 (
Corrective Protocol:
-
Switch to Wet Oxidation: Dry O2 is insufficient. Introduce water vapor during the calcination ramp (400°C–700°C). Water vapor reduces the thermodynamic stability of BaCO3, facilitating its decomposition at temperatures as low as 600–650°C.
-
Increase Gas Flow: Ensure a high flow rate (e.g., 1–2 SLM depending on chamber size) to sweep away evolved CO2.
-
Vacuum Annealing: If possible, perform the final anneal under low pressure (< 1 Torr) to shift the equilibrium
to the right.
Issue 2: Film Cloudiness or Haze
Symptom: Spun films appear milky or hazy immediately after drying or low-temperature baking. Root Cause: Hygroscopic instability. Barium 2-ethylhexoxide is extremely sensitive to moisture before decomposition, leading to premature hydrolysis and precipitation of Ba(OH)2 or BaCO3 clusters.
Corrective Protocol:
-
Solvent Modification: Add a chelating agent. Adding 2-10% (vol) of acetylacetone or diethanolamine can stabilize the barium center against premature hydrolysis.
-
Atmosphere Control: Handle all precursor solutions in a glovebox (< 1 ppm H2O).
-
Baking Ramp: Avoid "shock" heating. Use a slow ramp (1-2°C/min) to 200°C to allow solvent evaporation before the film structure collapses.
Issue 3: High Crystallization Temperature Required (>800°C)
Symptom: You cannot form the perovskite phase (e.g., BaTiO3) without heating to temperatures that damage your substrate. Root Cause: BaCO3 "pinning." The carbonate phase acts as a diffusion barrier, preventing Barium from reacting with Titanium or other cations.
Corrective Protocol:
-
The "Flash" Technique: Instead of a slow ramp, insert the sample directly into a pre-heated furnace at the target temperature (if substrate allows). This can bypass the kinetic window where stable crystalline carbonates form.
-
Ozone (
) Treatment: Use UV-Ozone or plasma during the organic burnout phase (< 300°C). This aggressively cleaves the organic ligands before they can carbonize and lock into the stable carbonate form.
Advanced Protocol: Water-Vapor Assisted Decomposition (WVAD)
This is the industry-standard method for lowering the crystallization temperature of Barium-containing films.
Objective: Decompose Ba(2-ethylhexoxide) to pure BaO/BaTiO3 at < 700°C.
| Step | Temperature Range | Atmosphere | Flow Rate | Purpose |
| 1. Drying | RT | Dry | 0.5 SLM | Solvent removal. Prevent hydrolysis. |
| 2. Burnout | 200°C | 1.0 SLM | Remove organic ligands. Prevent charring. | |
| 3. Carbonate Attack | 450°C | Wet | 0.5 SLM | CRITICAL STEP. |
| 4. Crystallization | 750°C (Hold) | Dry | 0.5 SLM | Final phase formation. Remove hydroxyls. |
Mechanism of Action:
Water vapor facilitates the reaction:
Decision Matrix: Optimization Workflow
Use this logic flow to optimize your specific process.
Figure 2: Workflow for diagnosing and treating persistent carbon contamination.
Frequently Asked Questions (FAQs)
Q: Can I use Barium 2-ethylhexanoate instead of the alkoxide? A: Yes, and it is more common. However, the carboxylate (hexanoate) contains more carbon per metal atom than the alkoxide, making the carbonate issue more severe. The Water Vapor protocol (Section 3) is even more critical for the hexanoate precursor.
Q: Why does my solution turn yellow/orange over time? A: This indicates oxidation of the organic ligand or moisture ingress. Barium 2-ethylhexoxide should be stored under Argon. If it turns cloudy, it has likely formed insoluble carbonate or hydroxide species and should be filtered or discarded to avoid film defects.
Q: How do I setup the "Wet O2" line? A: Bubble your high-purity Oxygen carrier gas through a flask of deionized water heated to roughly 40–60°C. Ensure the lines after the bubbler are heated (heat tape) to prevent condensation before the gas reaches the reactor.
References
-
Mechanism of Carbonate Formation
-
Water Vapor Assistance
-
Chemical Solution Deposition (CSD)
- Title: Chemical Solution Deposition of Barium Titanate Thin Films with Ethylene Glycol as Solvent.
- Source: Semantic Scholar / M
-
URL:[Link]
-
Precursor Properties
Sources
- 1. CN100402430C - Method and process for producing precipitated barium sulfate by utilizing white carbon black waste liquid - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Barium bis(2-ethylhexanoate) | C16H30BaO4 | CID 102821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Barium 2-ethylhexanoate 98 2457-01-4 [sigmaaldrich.com]
- 6. 2457-01-4 CAS MSDS (BARIUM 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Mitigating film cracking during drying of barium 2-ethylhexoxide gels
Technical Support Center: Sol-Gel Processing & Drying Dynamics Topic: Mitigating Film Cracking in Barium 2-Ethylhexoxide Gels Document ID: TS-Ba-EH-004 Role: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for high-molecular-weight alkoxide precursors. You are likely working with Barium 2-ethylhexoxide (
However, this precursor presents a unique challenge: the 2-ethylhexyl ligand is bulky . While this steric hindrance stabilizes the sol against premature precipitation, it creates a massive volume of organic material that must be evacuated during the gel-to-ceramic transition. The cracking you observe is rarely a random event; it is a deterministic failure caused when capillary tension (
This guide moves beyond basic "slow down drying" advice. We will engineer the stress out of your film using solvent thermodynamics, chemical modification, and controlled syneresis.
Part 1: The Mechanics of Failure (Why it Cracks)
Before fixing the issue, you must visualize the stress accumulation.
-
Capillary Pressure (
): As solvent evaporates, menisci form in the gel pores. The pressure is defined by , where is solvent surface tension and is pore radius. -
The "Skin" Effect: Barium 2-ethylhexoxide is often dissolved in 2-ethylhexanol or similar high-boiling solvents (
). If you heat the film too rapidly, the surface densifies (pores close) while the bulk is still liquid. The trapped solvent then vaporizes, creating internal pressure that ruptures the film. -
Syneresis Mismatch: The huge organic ligands result in shrinkage of up to 70-80% by volume. If the film adheres too strongly to the substrate while shrinking, tensile stress builds up. Once this stress exceeds the critical fracture toughness (
), cracks propagate instantly.
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Sol Synthesis & Chemical Modification[1][2][3]
Q1: My gel films crack immediately after spin coating, even before heat treatment. Why? Diagnosis: This is "drying shock" caused by rapid evaporation of a high-volatility co-solvent (like isopropanol or ethanol) used during synthesis, or uncontrolled hydrolysis. Corrective Protocol:
-
Solvent Exchange: Do not rely solely on the parent alcohol (2-ethylhexanol) if you need faster tack-free times, but avoid pure low-boiling alcohols. Introduce a Drying Control Chemical Additive (DCCA) like 2-methoxyethanol or formamide . These solvents have lower vapor pressures and hydrogen bond to the gel network, uniforming the drying front.
-
Chelation is Mandatory: Unmodified barium alkoxides hydrolyze too fast, creating a granular network with large pores (weak structure).
-
Action: Add Acetylacetone (acac) or Acetic Acid at a molar ratio of 0.5:1 to 1:1 (Chelator:Ba). This modifies the precursor to
, slowing hydrolysis and promoting a linear, polymer-like gel structure that is more flexible and fracture-resistant.
-
Q2: The films look perfect after drying at 100°C, but "mud-crack" severely when I ramp to 400°C. What is happening?
Diagnosis: You are encountering thermal decomposition stress . The 2-ethylhexyl group is large. Between 250°C and 400°C, these ligands decompose into volatile organics (
-
The "Step-Bake" Method: Never ramp directly to calcination temperatures.
-
Step 1: 150°C for 10 mins (Solvent evaporation).
-
Step 2: 350°C for 20 mins (Organic burnout/charring). Crucial: Hold here to allow gases to escape before the pores close.
-
Step 3: Ramp to final sintering (e.g., 700°C+) at
.
-
Category B: Deposition Parameters
Q3: Is there a "safe" thickness for these films?
Diagnosis: Yes. Every sol-gel system has a Critical Cracking Thickness (
-
Limit Single Layers: Do not attempt to deposit >150 nm in a single spin step.
-
Multi-layering: If you need a 500 nm film, deposit 4-5 layers of 100 nm each.
-
Intermediate Pyrolysis: You must perform the organic burnout step (350°C) between every layer. If you only dry (100°C) between layers and then calcine the whole stack, the massive combined volume shrinkage will guarantee catastrophic cracking.
Part 3: Master Protocol for Crack-Free Films
This protocol is designed to maximize network flexibility and minimize capillary stress.
Materials:
-
Precursor: Barium 2-ethylhexoxide (100% solids or solution).
-
Solvent: 2-methoxyethanol (MOE) or Xylene (if strictly non-polar).
Step-by-Step Methodology:
-
Precursor Stabilization:
-
Dissolve Barium 2-ethylhexoxide in MOE to achieve a 0.2 M concentration.
-
Add Glacial Acetic Acid (Molar ratio 1:1 to Ba).
-
Mechanism: The acid substitutes an alkoxy group, reducing the hydrolysis rate and creating a linear "living" polymer chain.
-
Stir at 60°C for 2 hours under
(exclude moisture).
-
-
Controlled Hydrolysis (The "Water Step"):
-
Mix deionized water with MOE (1:10 ratio).
-
Add this water solution dropwise to the Ba-sol. Target a final
ratio of 2:1. -
Note: Do not dump water in. Localized high water concentration causes precipitation.
-
-
Deposition (Spin Coating):
-
Dispense sol through a 0.2
PTFE filter. -
Spin: 500 rpm (5s)
3000 rpm (30s). -
Target: ~80-100 nm wet thickness.
-
-
The "Relaxation" Drying Schedule:
-
Stage 1 (Syneresis): Place on hotplate at 80°C for 5 mins. Cover with a petri dish (creates a solvent-rich atmosphere to slow evaporation).
-
Stage 2 (Lock-in): Remove cover, ramp to 200°C (10°C/min), hold 5 mins.
-
Stage 3 (Burnout): Transfer to pre-heated zone at 350°C for 10 mins.
-
Repeat Steps 3 & 4 for desired thickness.
-
-
Final Sintering:
-
Furnace anneal at 700-800°C. Ramp rate: 3°C/min.
-
Part 4: Data & Visualization
Table 1: Solvent & Additive Effects on Cracking Probability
| Solvent System | Boiling Point (°C) | Surface Tension (mN/m) | Cracking Risk | Mechanism of Action |
| Methanol/Ethanol | 65 - 78 | ~22 | High | Evaporates too fast; high stress gradients. |
| 2-Methoxyethanol | 124 | ~30 | Low | Ideal balance of evaporation rate and viscosity. |
| 2-Ethylhexanol | 184 | ~28 | Medium | Hard to remove; risks blistering if heated fast. |
| DMF (Additive) | 153 | ~37 | Very Low | DCCA; reduces capillary pressure via pore size control. |
Diagram 1: The Stress-Free Drying Pathway
Caption: Logical pathway comparing rapid drying failure modes vs. stabilized, step-wise drying for high-molecular-weight precursors.
References
-
Schwartz, R. W. (1997). Chemical Solution Deposition of Perovskite Thin Films. Chemistry of Materials. Link
- Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. (Foundational text on capillary pressure mechanisms).
-
Kozuka, H. (2003). Stress Evolution in Sol-Gel Derived Thin Films. Journal of Sol-Gel Science and Technology. Link
- Schneller, T., et al. (2013). Chemical Solution Deposition of Functional Oxide Thin Films. Springer.
Sources
Enhancing wettability of barium 2-ethylhexoxide solutions on substrates
Focus: Enhancing Wettability of Barium 2-Ethylhexoxide Solutions
Welcome to the Advanced Materials & Formulation Support Center. This guide is engineered for materials scientists, chemists, and drug development professionals fabricating advanced biosensors, piezoelectric actuators, or high-k dielectric coatings (e.g., BaTiO₃) for analytical instruments. When utilizing chemical solution deposition (CSD) to create these functional layers, the interfacial wettability of the precursor solution is the most critical parameter dictating film uniformity and device viability.
Below is our comprehensive troubleshooting guide for resolving dewetting, beading, and striation issues when working with Barium 2-ethylhexoxide (Ba(2-EH)₂) solutions.
PART 1: Precursor Chemistry & Interfacial Dynamics (FAQs)
Q1: Why does my Ba(2-EH)₂ solution bead up on silicon and strontium titanate (SrTiO₃) substrates during spin coating? A: The root cause is a fundamental mismatch between the surface tension of your solvent system and the surface energy of your substrate. Ba(2-EH)₂ is typically supplied in non-polar hydrocarbon solvents like toluene or hexanes[1][2]. These solvents possess a surface tension that often exceeds the critical surface energy of pristine, untreated single-crystal substrates. When the spreading coefficient is negative, the liquid minimizes its surface area, leading to a high contact angle (often >80°) and subsequent "island" formation during solvent evaporation[3].
Q2: How can I modify the precursor solvent to improve wetting without precipitating the highly sensitive barium complex? A: Barium alkoxides are highly moisture-sensitive and prone to rapid hydrolysis[1]. To lower the surface tension of the solution safely, you must perform a solvent exchange or dilution using a coordinating alcohol, such as 2-methoxyethanol or 3-methoxy-1-butanol.
-
The Causality: These specific alcohols act as chelating agents. Their oxygen atoms coordinate with the Ba²⁺ center, stabilizing the metal complex against hydrolysis, while their organic tails effectively lower the liquid-vapor surface tension.
-
Self-Validating Check: When adding the chelating alcohol, monitor the solution visually. A persistently clear solution indicates successful ligand exchange and stabilization. Immediate turbidity indicates moisture contamination or incompatible solvent polarity, requiring the batch to be discarded.
Q3: What role do surfactants play, and which ones are safe for electronic and analytical biosensor applications? A: Surfactants introduce hydrophilic and polar groups that facilitate semi-micellar adsorption at the liquid-substrate interface, drastically reducing the contact angle and forcing the liquid to spread[3]. However, for semiconductor or analytical sensor applications, you must avoid ionic surfactants containing alkali metals (Na⁺, K⁺), as they introduce mobile ion contamination that destroys dielectric properties.
-
The Solution: Utilize non-ionic surfactants like OP-10 (Dodecylphenol polyoxyethylene ether) or Triton X-100. These molecules improve wettability without ionic contamination and decompose cleanly into volatile organics during the calcination phase (typically 400–600°C), leaving no inorganic ash behind[3][4].
PART 2: Quantitative Wettability Data
To illustrate the efficacy of different interventions, the following table summarizes the expected contact angles and morphological outcomes when depositing a 0.5M Ba(2-EH)₂ solution onto a standard SrTiO₃ substrate.
| Intervention Strategy | Solvent System | Substrate Condition | Initial Contact Angle (θ) | Post-Treatment Angle (θ) | Morphological Outcome |
| Baseline (No Treatment) | Toluene/Hexanes | Pristine SrTiO₃ | 82.1° | N/A | Severe beading; island formation |
| Substrate Hydroxylation | Toluene/Hexanes | O₂ Plasma Treated | 82.1° | ~35.0° | Marginal spreading; edge buildup |
| Solvent Exchange | 2-Methoxyethanol | Pristine SrTiO₃ | 82.1° | ~28.0° | Improved uniformity; slight striations |
| Non-ionic Surfactant | Toluene + OP-10 | Pristine SrTiO₃ | 82.1° | < 15.0° | Complete wetting; uniform thin film |
PART 3: Diagnostic Workflow
Use the following logical pathway to diagnose and systematically resolve wettability failures in your deposition line.
Fig 1: Logical workflow for diagnosing and resolving precursor solution dewetting.
PART 4: Validated Experimental Protocols
Even with an optimized precursor solution, adventitious carbon and native oxides on the substrate lower the surface energy. Removing these contaminants and hydroxylating the surface increases the polar component of the surface energy, promoting complete wetting.
Standard Operating Procedure: Substrate Hydroxylation & Spin-Coating
Phase 1: Substrate Preparation (Self-Validating System)
-
Ultrasonic Cleaning: Submerge substrates in sequential baths of Acetone, Isopropyl Alcohol (IPA), and Deionized (DI) Water. Sonicate for 5 minutes in each solvent to remove organic and particulate contaminants.
-
Drying: Blow dry immediately with high-purity N₂ gas to prevent water spot formation.
-
Surface Activation: Place substrates in an O₂ plasma cleaner (50W, 200 mTorr) for 3 to 5 minutes.
-
Self-Validation Step: Deposit a 2 µL drop of DI water onto a dummy substrate. It should immediately spread flat (contact angle < 5°), confirming a highly hydrophilic, reactive surface. If it beads, repeat the plasma treatment.
-
Phase 2: Precursor Modification & Deposition 4. Solution Preparation: In a glovebox (Ar or N₂ atmosphere), take a 0.5M Ba(2-EH)₂ solution in toluene[2]. Add 0.1 wt% of OP-10 surfactant[3]. Stir magnetically for 30 minutes until completely homogenized. 5. Spin Coating: Dispense 50 µL of the modified precursor onto the static, plasma-treated substrate. Spin at 3000 RPM for 30 seconds. 6. Pyrolysis: Immediately transfer the coated substrate to a hotplate pre-set to 250°C for 5 minutes.
- Causality: Rapid thermal processing locks in the wet film morphology, preventing secondary dewetting that can occur during slow, ambient solvent evaporation.
References
- "High Quality Chemicals for Research Since 1964 - Chemie Brunschwig", chemie-brunschwig.ch.
- "US5059703A - Hydrocarbon soluble copper alkoxide compositions", Google Patents.
- "Barium titanate sols prepared by a diol-based sol–gel route", ResearchGate.
- "Aqueous sol-gel synthesis of epitaxial Bi2212 thin films enabled by OP-10 surfactant modification", AIP Publishing.
Sources
Controlling gelation time of barium 2-ethylhexoxide in humid environments
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Core Challenge:
Barium 2-ethylhexoxide (
The Solution Strategy: To control gelation time, you must transition the system from diffusion-limited aggregation (rapid precipitation) to reaction-limited cluster aggregation (controlled gelation).[1] This is achieved by chemically modifying the precursor to increase its coordination number and steric bulk, effectively "shielding" the barium center from atmospheric moisture.
The Mechanism of Instability
Understanding why your experiment fails is the first step to fixing it. Barium is a large, electropositive ion (1.35 Å) that seeks high coordination numbers (often 8–12).[1] The 2-ethylhexoxide ligands provide insufficient shielding.
Hydrolysis Pathway Diagram
The following diagram illustrates the competitive pathways between controlled gelation and rapid precipitation.
Caption: Figure 1. Kinetic competition between uncontrolled precipitation (Red path) and chelant-stabilized gelation (Green path).[1]
Troubleshooting Dashboard
Use this diagnostic table to identify the root cause of your specific failure mode.
| Observation | Probable Cause | Chemical Mechanism | Corrective Action |
| Immediate White Precipitate | Uncontrolled Hydrolysis | Atmospheric water attacked Ba center before polymerization could occur.[1] | Add Chelator: Introduce Acetylacetone (1:1 molar ratio) or Diethanolamine (DEA) before solvent mixing.[1] |
| Cloudy Sol (Phase Separation) | Solvent Incompatibility | The polarity of the solvent is too low to support the hydrolyzed species. | Modify Solvent: Switch to 2-Methoxyethanol (2-MOE) or add 10-20% Isopropanol to increase polarity.[1] |
| Gelation < 5 Minutes | Catalyst Excess | Acid/Base concentration is accelerating condensation too aggressively.[1] | Buffer System: Reduce acid catalyst or switch to a neutral hydrolysis route.[1] |
| No Gelation (> 48 Hours) | Over-Stabilization | Chelating ligands are bound too tightly, preventing network formation.[1] | Add Water/Heat: Increase |
| Cracked/Opaque Film | Capillary Stress | Rapid evaporation of solvent in low humidity (or uneven drying).[1] | Add Drying Control Additive: Add Formamide or DMF (Dimethylformamide) to reduce vapor pressure.[1] |
Advanced Protocol: Chelation-Controlled Hydrolysis
Objective: Synthesize a stable Barium 2-ethylhexoxide sol capable of enduring 50-60% Relative Humidity (RH) for up to 1 hour without precipitation.
Reagents:
-
Barium 2-ethylhexoxide (1M in Toluene/2-ethylhexanol)[1]
-
Stabilizer: Acetylacetone (AcAc) OR Diethanolamine (DEA)[1]
-
Solvent: 2-Methoxyethanol (2-MOE)[1]
-
Hydrolysis Agent: Deionized Water (
)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step-by-Step Methodology
1. Ligand Exchange (The Critical Step)
-
Action: In a glove box (or dry
stream), mix the Barium precursor with the Stabilizer. -
Ratio: 1:1 Molar Ratio (Ba : AcAc).[1]
-
Observation: An exotherm (heat release) indicates successful coordination.[1] The color may deepen (yellow/orange).
-
Why: The bidentate ligand (AcAc) replaces monodentate alkoxide groups, occupying 2 coordination sites and blocking water attack.
2. Solvent Dilution
-
Action: Dilute the stabilized complex with 2-Methoxyethanol to reach 0.2M - 0.5M concentration.
-
Why: 2-MOE contains an ether oxygen that provides additional "solvation shielding" to the Barium atom.[1]
3. Controlled Hydrolysis (The "Humid" Step)
-
Action: Prepare a hydrolysis solution of 2-MOE + Water.
-
Ratio:
(Stoichiometric) tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . -
Dosing: Add the water solution dropwise to the Barium solution under vigorous stirring.
-
Why: Adding water all at once creates local "hotspots" of high water concentration, causing instant precipitation.[1]
4. Aging
-
Action: Stir in a sealed container for 2-4 hours at room temperature.
-
Validation: The sol should remain clear and transparent.
Diagnostic Logic Flow
Use this flow to validate your sol before coating.[1]
Caption: Figure 2.[1][2] Pre-application validation logic for Barium sols.
Frequently Asked Questions (FAQ)
Q: Can I use Barium 2-ethylhexanoate instead of the 2-ethylhexoxide? A: Yes, and it is often recommended for easier handling.[1] The hexanoate (carboxylate) is less reactive toward water than the hexoxide (alkoxide). However, if your application requires low-temperature processing (<300°C), the alkoxide is preferred because it decomposes more cleanly without leaving carbonate residues. If you switch to hexanoate, you may need less stabilizer.[1]
Q: My lab humidity is 60%. Can I still process this? A: 60% is high for pure alkoxides.[1] You must:
-
Increase the Chelator:Ba ratio to 2:1.[1]
-
Use a "solvent exchange" method where you keep the solution in a hydrophobic solvent (like Toluene) as long as possible before adding the hydrolysis alcohol.
-
Work under a localized
flow (e.g., an inverted funnel over the beaker).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Q: Why does the gel turn yellow?
A: If you are using Acetylacetone (AcAc), the yellow color is due to the formation of a Ba-AcAc chelate ring (specifically the
References
-
Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing
-
Nanoscale Structure Evolution in Alkoxide Carboxylate Sol Gel Precursor Solutions of Barium Titan
- Source: University of Twente / Journal of Physical Chemistry C.
- Context: Detailed analysis of Barium precursor hydrolysis and the formation of fractal-like structures vs.
-
Link:[1]
-
Barium 2-Ethylhexano
-
Monitoring Curing Under Controlled Humidity
Validation & Comparative
Thermal Analysis of Barium 2-Ethylhexoxide: A Comparative Decomposition Guide
Topic: TGA and DSC Thermal Analysis of Barium 2-Ethylhexoxide Decomposition Content Type: Comparative Technical Guide Audience: Researchers in Materials Science (Ceramics/Superconductors) and Pharmaceutical Solid-State Chemists (Methodology Translation).
Executive Summary
In the synthesis of high-purity ceramics—specifically YBa₂Cu₃O₇-x (YBCO) superconductors and Barium Titanate (BaTiO₃) dielectrics—the choice of barium precursor dictates the film quality. Barium 2-ethylhexoxide (Ba(2-EH)₂) has emerged as a critical alternative to traditional Barium Acetate.
While Barium Acetate offers high metal content, its poor solubility in non-polar solvents limits its utility in spin-coating processes. Barium 2-ethylhexoxide solves the solubility challenge but introduces a complex thermal decomposition profile due to its high organic mass. This guide provides a rigorous TGA/DSC analysis of Ba(2-EH)₂, contrasting it with acetate and neodecanoate alternatives to assist in precursor selection.
Part 1: The Precursor Landscape (Selection Logic)
Before analyzing the thermal data, it is vital to understand why a researcher selects Ba(2-EH)₂. The decision matrix relies on the trade-off between solubility and organic load .
| Feature | Barium Acetate (Ba(OAc)₂) | Barium 2-Ethylhexoxide (Ba(2-EH)₂) | Barium Neodecanoate |
| Solubility | Polar only (Water, Methanol, Acetic Acid). | Excellent in Non-Polar (Xylene, Toluene). | Good in Non-Polar. |
| Organic Load | Low (~30% mass loss to Oxide). | High (~60% mass loss to Oxide). | Very High. |
| Film Quality | Prone to crystallization/cracking during drying. | Forms smooth, amorphous films. | Good film quality, potential for carbon residue. |
| Hygroscopicity | High (Hard to handle). | Low (Hydrolytically stable). | Low. |
Scientist’s Insight: We choose Ba(2-EH)₂ when the application requires a Metal-Organic Decomposition (MOD) ink compatible with non-polar solvents, which wet substrates (like oxide-buffered metal tapes) better than aqueous solutions.
Part 2: Experimental Methodology (Self-Validating Protocol)
To obtain reproducible thermal data, the experimental setup must account for the "thermal lag" caused by the rapid expansion of the ethylhexanoate ligands.
Protocol: Simultaneous TGA/DSC
-
Instrument: TA Instruments SDT Q600 or equivalent.
-
Atmosphere:
-
Oxidative (Air/O₂):[1] Required to simulate real-world firing and ensure complete combustion of carbon.
-
Inert (N₂): Used only to determine pyrolytic mechanisms (not recommended for final film synthesis).
-
-
Flow Rate: 100 mL/min (High flow is critical to remove evolved CO₂ and prevent local reducing environments).
-
Crucible: Alumina (Al₂O₃) or Platinum (Pt). Note: Pt is preferred for sensitivity but beware of catalytic effects on organic combustion.
-
Sample Mass: 5–10 mg .
-
Causality: Exceeding 10 mg with Ba(2-EH)₂ leads to a massive exotherm at ~350°C, causing the sample to "popping" or spill, invalidating the mass loss data.
-
-
Heating Rate: 10°C/min (Standard) and 2°C/min (Critical region 200–500°C).
Part 3: Thermal Decomposition Profile
The decomposition of Ba(2-EH)₂ occurs in three distinct stages. The following analysis correlates the TGA (Mass Loss) with DSC (Heat Flow).
Stage 1: Solvent & Moisture Evolution (RT – 180°C)
-
TGA: Minor mass loss (~2-5%).
-
DSC: Broad, weak endotherm.
-
Mechanism: Evaporation of residual synthesis solvents (often xylene or isopropanol) and surface moisture. unlike Barium Acetate, Ba(2-EH)₂ is not hygroscopic, so this peak is minimal in high-purity samples.
Stage 2: Oxidative Decomposition of Ligands (250°C – 480°C)
-
TGA: Major mass loss (~40-50%).
-
DSC: Sharp, intense Exotherm (Peak ~350°C - 400°C).
-
Mechanism: The 2-ethylhexanoate ligands do not sublime; they combust. The alkyl chains cleave and oxidize.
-
Critical Observation: This is the most dangerous phase for film cracking. The rapid release of CO₂ and H₂O vapor creates stress. The DSC exotherm indicates significant heat generation, which can cause local hotspots in a thick film.
Stage 3: The Carbonate Bottleneck (500°C – 850°C)
-
TGA: Plateau followed by slow mass loss.
-
DSC: Weak endotherms.
-
Mechanism: The combustion of the organic ligand leaves behind Barium Carbonate (BaCO₃) , not Barium Oxide.
-
Reaction:
-
-
The Problem: BaCO₃ is thermodynamically stable. Decomposition to BaO (
) typically requires temperatures >850°C in air. This high temperature often reacts with substrates, degrading the final device.
Part 4: Comparative Performance Data
The following table synthesizes experimental data comparing Ba(2-EH)₂ with Barium Acetate.
| Parameter | Barium 2-Ethylhexoxide | Barium Acetate | Implications |
| Onset of Decomposition | ~260°C | ~150°C (Dehydration) | Ba(2-EH)₂ is stable longer, allowing better leveling of films. |
| Main Mass Loss Event | 260°C – 450°C | 350°C – 480°C | Ba(2-EH)₂ releases more gas volume per mole of metal. |
| DSC Peak Heat Flow | High Exotherm (>20 W/g) | Moderate Exotherm | Ba(2-EH)₂ requires slower ramp rates to prevent film bubbling. |
| Intermediate Phase | Metastable Oxycarbonate | Crystalline BaCO₃ | Ba(2-EH)₂ derived carbonate is often nanocrystalline and easier to decompose. |
| Final Residue (800°C) | BaCO₃ (requires higher T) | BaCO₃ | Both precursors struggle with the carbonate bottleneck. |
Part 5: Visualization of Decomposition Pathway
The following diagram illustrates the decomposition pathway of Ba(2-EH)₂, highlighting the critical "Carbonate Trap" that researchers must overcome (often by lowering partial pressure of CO₂ or using vacuum).
Caption: Thermal decomposition pathway of Barium 2-ethylhexoxide showing the critical transition from organic precursor to the stable carbonate intermediate.
Translational Note for Drug Development Professionals
While Ba(2-EH)₂ is a ceramic precursor, the methodology described here (Simultaneous TGA/DSC) is directly applicable to API Salt Selection .
-
Analogy: Just as we analyze the "Carbonate Bottleneck" in ceramics, pharma scientists use TGA/DSC to identify "Solvate/Hydrate Stability" zones.
-
Technique Transfer: The protocol for separating solvation endotherms from decomposition exotherms is identical whether characterizing a superconductor precursor or a new crystalline drug form.
References
-
Araki, T., & Hirabayashi, I. (2003). Review of Metal-Organic Deposition (MOD) using Trifluoroacetates for YBCO Superconductors. Superconductor Science and Technology. (Discusses the carbonate stability issue in barium precursors).
-
Schwartz, R. W. (1997). Chemical Solution Deposition of Perovskite Thin Films. Chemistry of Materials. (Fundamental comparison of acetate vs. alkoxide/carboxylate precursors).
-
TA Instruments. (n.d.). Thermal Analysis of Ceramics and Inorganic Materials. (General methodology for TGA/DSC of decomposition).
-
BenchChem. (2025).[2] Comparative Guide to Barium Precursors in High-Temperature Superconductor Synthesis. (Data on Barium Acetate vs. alternatives).
Sources
Technical Guide: XRD Characterization of Barium Titanate Derived from Barium 2-Ethylhexoxide
The following guide provides an in-depth technical comparison and characterization protocol for Barium Titanate (
Part 1: Executive Summary & Precursor Chemistry
In the development of high-performance ferroelectric ceramics for medical implants (e.g., piezoelectric sensors, ultrasonic transducers), the purity and phase homogeneity of Barium Titanate (
This guide analyzes the Barium 2-ethylhexoxide precursor route—a specialized Metal-Organic Decomposition (MOD) or Sol-Gel hybrid approach. Unlike standard Barium Acetate sol-gel routes, the 2-ethylhexoxide ligand provides unique solubility in non-polar solvents (e.g., xylene, toluene), enabling superior film casting and coating capabilities, albeit with specific characterization challenges.
The Chemical Distinction (Expertise Pillar)
It is vital to distinguish between two often-confused precursors:
-
Barium 2-ethylhexoxide (Alkoxide,
): Highly moisture-sensitive.[1] Hydrolyzes rapidly to form Ba-O-Ti networks. Used for strict Sol-Gel processes requiring low-temperature crystallization. -
Barium 2-ethylhexanoate (Carboxylate,
): More stable, decomposes via a carbonate intermediate. Often used in MOD.
Note: This guide focuses on the 2-ethylhexoxide (alkoxide) route as requested, but notes convergence with the hexanoate route during thermal decomposition.
Part 2: Synthesis Workflow & Self-Validating Protocol
To ensure scientific integrity, the synthesis protocol below includes "Checkpoints"—self-validating steps to confirm the process is proceeding correctly before wasting resources on downstream characterization.
Experimental Workflow (Sol-Gel/MOD Hybrid)
Figure 1: Synthesis workflow for Barium 2-ethylhexoxide derived
Step-by-Step Protocol
-
Precursor Preparation : Dissolve Barium 2-ethylhexoxide and Titanium Isopropoxide (molar ratio 1:1) in anhydrous toluene inside a glovebox.
-
Checkpoint 1: The solution must remain optically clear. Turbidity indicates premature hydrolysis (moisture contamination).
-
-
Hydrolysis : Slowly add a mixture of deionized water and isopropanol (1:10 ratio) dropwise.
-
Mechanism:
network.
-
-
Drying/Pyrolysis : Dry the gel at 100°C, then pyrolyze at 350°C to remove organic ligands.
-
Checkpoint 2: The powder should turn from white/yellowish to gray/black (carbonization) and back to white upon full oxidation.
-
-
Calcination : Heat to target temperatures (600°C, 800°C, 1000°C) to induce crystallization.
Part 3: XRD Characterization Analysis[2]
The X-Ray Diffraction (XRD) analysis of this specific precursor route reveals a distinct phase evolution compared to solid-state methods.
Phase Evolution Logic
The decomposition of the bulky 2-ethylhexoxide ligand often leads to a transient Barium Carbonate (
Figure 2: Phase evolution pathway. Note the critical intermediate carbonate phase often seen with long-chain organic precursors.
Key XRD Signatures
| Parameter | 2-Ethylhexoxide Route Characteristics | Solid-State Alternative |
| Crystallization Onset | ~600°C . Low temperature formation of cubic phase due to atomic mixing in sol. | >1000°C . High energy required for diffusion. |
| Phase Purity | High, but prone to | High, but often contains secondary phases ( |
| Tetragonality (c/a) | Pseudocubic at <800°C. Distinct (002)/(200) splitting around | Clear tetragonal splitting typically observed immediately upon synthesis. |
| Crystallite Size | Nanocrystalline (20-50 nm) . Calculated via Scherrer Equation ( | Micron-sized (>500 nm) . |
Detailed Data Interpretation
-
The "Pseudocubic" Problem : Nanoparticles derived from this route often show a single broad peak at
instead of the split doublet characteristic of the ferroelectric tetragonal phase. This is due to the "size effect"—surface tension in grains <100nm suppresses the spontaneous polarization required for tetragonality [3]. -
Carbonate Warning : The 2-ethylhexoxide ligand is carbon-rich (
). If the XRD pattern shows a small peak at , the material is not phase-pure . This is a common failure mode in this specific synthesis route [4].
Part 4: Comparative Performance Guide
For drug development professionals evaluating materials for implantable sensors, the choice of synthesis dictates the device's sensitivity (dielectric constant).
| Feature | Barium 2-Ethylhexoxide (Sol-Gel/MOD) | Barium Acetate (Standard Sol-Gel) | Solid State Reaction |
| Purity | Ultra-High (99.99%+) . Ideal for medical bio-compatibility. | High (99.9%). Good for general electronics. | Moderate (99%). Risk of grinding media contamination. |
| Processing Temp | Low (600-800°C) .[2] Compatible with some substrates.[1][3][4][5] | Moderate (700-900°C). | High (>1100°C).[6][2] |
| Particle Size | 20-80 nm . Excellent for miniaturized devices. | 50-100 nm. | >1000 nm. Poor for micro-sensors. |
| Solubility | Non-Polar Solvents (Xylene). Enables spin-coating on hydrophobic polymers. | Polar Solvents (Acetic Acid). Limited coating options. | N/A (Powder only). |
| Cost | High (Precursor cost). | Moderate. | Low. |
Recommendation : Use the Barium 2-ethylhexoxide route when developing thin-film sensors or nanoscale coatings on medical implants where non-polar solvent compatibility and high purity are non-negotiable. For bulk ceramic capacitors, the cost is unjustified; use Solid State.
Part 5: References
-
Stawski, T. M., et al. (2012). "Nanostructure development in alkoxide-carboxylate-derived precursor films of barium titanate." The Journal of Physical Chemistry C, 116(1), 425-434.[7]
-
Zhang, H., et al. (2023). "XRD patterns of BaTiO3 samples prepared in different solvents." International Journal of Minerals, Metallurgy and Materials, 30(7), 1407-1416.
-
Petkov, V., et al. (2006). "Structure of nanocrystalline BaTiO3 from X-ray diffraction." Physical Review B, 74, 144105.
-
Phule, P. P., & Risbud, S. H. (1990). "Low temperature synthesis and processing of electronic materials in the BaO-TiO2 system." Journal of Materials Science, 25, 1169–1183.
-
Strem Chemicals . "Barium 2-ethylhexoxide Product Data."
Sources
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. researchgate.net [researchgate.net]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrothermal Synthesis and Structural Characterization of BaTiO3 Powder | The Nucleus [thenucleuspak.org.pk]
Precursor Selection in Sol-Gel: Barium 2-Ethylhexoxide vs. Barium Isopropoxide
Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Drug Development Professionals
Executive Summary: The Verdict
In the sol-gel synthesis of barium-containing perovskites (e.g.,
-
Select Barium 2-ethylhexoxide if your application requires thin films, thick coatings, or robust processing conditions . Its steric bulk provides superior hydrolytic stability, allowing for high-concentration sols that resist precipitation and form crack-free films via stress relaxation during drying.
-
Select Barium Isopropoxide if your application requires ultra-fine nano-powders or low-temperature crystallization . Its high reactivity and lower organic mass allow for rapid hydrolysis and cleaner decomposition at lower temperatures, provided moisture is strictly controlled (glovebox conditions).
Chemical & Physical Property Comparison
The fundamental difference lies in the ligand structure. The isopropoxide group is a short, secondary alkoxide, while the 2-ethylhexanoate group is a bulky, branched carboxylate. This structural difference dictates solubility, reactivity, and decomposition pathways.
| Property | Barium Isopropoxide (Ba(OiPr) | Barium 2-ethylhexoxide (Ba(2-EH) |
| Molecular Weight | ~255.5 g/mol | ~423.7 g/mol |
| Ligand Type | Alkoxide (Short chain) | Carboxylate (Branched long chain) |
| Solubility | Alcohols (Isopropanol, Ethanol), Ketones | Non-polar aromatics (Xylene, Toluene), 2-Methoxyethanol |
| Moisture Sensitivity | High: Hydrolyzes rapidly; precipitates Ba(OH) | Moderate: Sterically hindered; stable in ambient air for short periods. |
| Hydrolysis Rate | Fast (Nucleation dominant) | Slow (Growth dominant) |
| Decomposition Temp | Begins ~200°C | Begins ~300°C - 380°C (Multi-step) |
| Primary Application | High-purity Nano-powders | Thin Films (MOD/Sol-Gel), Superconductors |
Mechanistic Deep Dive: Steric Control & Film Quality
The Steric Advantage
The 2-ethylhexanoate ligand possesses a branched alkyl chain that creates a "hydrophobic shell" around the central Barium atom.
-
Mechanism: The ethyl group at the 2-position creates steric hindrance, physically blocking water molecules from attacking the metal center.
-
Impact: This reduces the hydrolysis rate by orders of magnitude compared to the exposed Barium center in isopropoxide. In sol-gel, this allows the researcher to control the network formation (polycondensation) rather than fighting rapid precipitation.
Stress Relaxation in Films
When depositing films (spin/dip coating), rapid solvent evaporation creates immense capillary stress.
-
Isopropoxide Route: The rigid, fast-forming network often fractures, leading to "mud-cracking."
-
2-Ethylhexoxide Route: The bulky organic ligands act as internal plasticizers during the "gel-to-glass" transition. They allow the gel network to relax and rearrange before final densification, enabling the deposition of thicker crack-free layers (>0.5 µm per coat).
Decomposition Pathway
-
Ba(OiPr)
: Decomposes cleanly via volatile alkene elimination (propene) at lower temperatures (~200°C). Ideal for low-thermal-budget substrates. -
Ba(2-EH)
: Undergoes complex decomposition involving ketonic decarboxylation. It often requires temperatures >400°C to fully remove carbonate residues ( ), making it less suitable for temperature-sensitive substrates but excellent for high-quality ceramics sintered >700°C.
Visualizing the Process Dynamics
The following diagram illustrates the divergent pathways of these two precursors in a typical Barium Titanate (
Figure 1: Comparative reaction pathways showing how precursor selection dictates the final material morphology.
Experimental Protocols
Protocol A: High-Stability Sol-Gel for Thin Films (Using Ba(2-EH) )
Objective: Synthesize a stable BaTiO
-
Barium Precursor Prep: Dissolve Barium 2-ethylhexoxide in dry Xylene (or Toluene) to achieve a 0.5 M concentration.
-
Note: Heating to 60°C may speed up dissolution. The solution should be perfectly clear.
-
-
Titanium Precursor Prep: In a separate flask, dissolve Titanium Isopropoxide in 2-methoxyethanol (or Isopropanol). Add acetylacetone (chelating agent) in a 1:1 molar ratio to Ti to stabilize the alkoxide.
-
Mixing: Slowly add the Ti-solution to the Ba-solution under vigorous stirring at room temperature.
-
Why? Mixing non-polar (Ba) and polar (Ti) solvents creates a complex solvent system that regulates evaporation rates during spin coating.
-
-
Hydrolysis: Add a solution of water/acetic acid/isopropanol (1:1:10 ratio) dropwise.
-
Observation: No immediate precipitate should form. If turbidity occurs, the hydrolysis rate is too fast—increase the acetic acid content.
-
-
Aging: Reflux at 80°C for 2 hours to promote oligomerization.
Protocol B: High-Purity Nano-Powder Synthesis (Using Ba(OiPr) )
Objective: Synthesize <100nm BaTiO
-
Environment: Strictly Inert Atmosphere (Glovebox, N
). -
Dissolution: Dissolve Barium Isopropoxide in dry Isopropanol (0.2 M).
-
Warning: Any exposure to ambient humidity will cause cloudiness (Ba(OH)
formation).
-
-
Titanium Addition: Add Titanium Isopropoxide directly to the Barium solution.
-
Rapid Hydrolysis: Inject degassed DI water (excess, >100:1 H
O:Metal ratio) rapidly under high-shear stirring. -
Processing: The mixture will instantly turn into a white opaque gel. Centrifuge, wash with ethanol, and dry at 80°C.
-
Calcination: Calcine at 600°C-800°C to crystallize the cubic/tetragonal phase.
Quantitative Performance Data
The following data aggregates typical results from comparative literature studies (e.g., J. Mater. Chem., BenchChem guides).
| Metric | Ba(OiPr) | Ba(2-EH) |
| Sol Stability (Shelf Life) | < 1 Week (Gels/Precipitates) | > 6 Months (Stable Sol) |
| Critical Film Thickness | < 0.1 µm (Cracks easily) | 0.5 - 1.0 µm (Single coat) |
| Crystallization Temp | 600°C - 700°C | 700°C - 800°C (Requires carbonate removal) |
| Carbon Content (Residual) | Low (Clean burnout) | Moderate (Requires O |
| Dielectric Constant (Film) | Variable (Porosity dependent) | High (Dense microstructure) |
References
-
BenchChem. (2025). A Comparative Guide to Sol-Gel and Solid-State Synthesis of Barium Titanate (BaTiO3). Retrieved from
-
Pfaff, G. (1992). Sol–gel synthesis of barium titanate powders of various compositions.[1][2] Journal of Materials Chemistry. Retrieved from
-
Suzuki, N., et al. (2022).[3] Chemical Synthesis of Porous Barium Titanate Thin Film.[3] JoVE (Journal of Visualized Experiments).[3] Retrieved from [3]
-
Mazza, D., et al. (1999). Sol-gel synthesis and characterization of barium titanate powders. Journal of Materials Science.[1] Retrieved from
-
Thermo Scientific. (2024). Barium 2-ethylhexanoate Product Specifications. Retrieved from
Sources
SEM Morphology Analysis of Ceramics Synthesized from Barium 2-Ethylhexoxide: A Comparative Guide
The Precursor Paradigm in Advanced Ceramics
Barium titanate (BaTiO₃) and related barium-based ceramics are foundational to modern electronics, high-capacitance DRAMs, and emerging biomedical devices[1]. For drug development professionals and biomedical engineers, biocompatible piezoelectric ceramics are increasingly critical for flexible biosensors and stimuli-responsive drug delivery systems[2]. The synthesis route dictates the final microstructure, which directly governs the material's dielectric, piezoelectric, and biodegradation profiles[2].
Barium 2-ethylhexoxide (often referred to as barium 2-ethylhexanoate) has emerged as a premier metal-organic precursor for Metal-Organic Deposition (MOD) and sol-gel synthesis[3][4]. This guide objectively compares the Scanning Electron Microscopy (SEM) morphology of ceramics derived from barium 2-ethylhexoxide against traditional precursors, providing actionable protocols and mechanistic insights.
Mechanistic Causality: Why Barium 2-Ethylhexoxide?
In wet-chemical synthesis, the choice of the metal-organic ligand is not arbitrary. Long-chain carboxylates like 2-ethylhexanoate offer specific thermodynamic and kinetic advantages over traditional precursors:
-
Solubility and Homogeneity: Barium 2-ethylhexoxide exhibits superior solubility in organic solvents compared to short-chain acetates, allowing for highly homogeneous precursor solutions without premature precipitation[4][5].
-
Decomposition Kinetics: During thermal annealing, barium 2-ethylhexoxide decomposes into barium carbonate (BaCO₃) at approximately 300°C[3][4]. When mixed with a titanium precursor, the solid-state reaction to form phase-pure perovskite BaTiO₃ occurs at a relatively low temperature of 600°C[3].
-
Morphological Control: The controlled release of CO₂ and organic burn-off prevents micro-cracking, yielding dense, crack-free films with a uniform granular morphology that is easily verifiable via SEM[1][3].
Experimental Protocol: MOD Synthesis and SEM Preparation
To ensure self-validating results, the following protocol outlines the synthesis and morphological characterization of BaTiO₃ thin films. Every step is designed with built-in validation checks.
Phase 1: Precursor Solution Preparation
-
Reagent Mixing: Dissolve equimolar amounts of barium 2-ethylhexoxide and a titanium precursor (e.g., titanium dimethoxy dineodecanoate or titanium isopropoxide) in a suitable solvent under an inert argon atmosphere to prevent premature hydrolysis[1][3].
-
Stirring & Aging: Magnetically stir the solution at room temperature for 24 hours to ensure complete molecular-level mixing. Validation: The solution must remain optically clear; turbidity indicates unwanted precipitation.
Phase 2: Thin Film Deposition & Pyrolysis
-
Spin Coating: Dispense the precursor solution onto a cleaned substrate (e.g., Si(100) or Pt/Ti/SiO₂/Si) and spin at 3000 rpm for 30 seconds[1][6].
-
Low-Temperature Baking: Bake the substrate on a hotplate at 150°C for 5 minutes to evaporate the solvent, followed by pyrolysis at 300°C for 10 minutes. Causality: This step decomposes the 2-ethylhexanoate ligands into BaCO₃[3].
Phase 3: High-Temperature Annealing & SEM Imaging
-
Crystallization: Anneal the amorphous film in a tube furnace at 600°C–800°C for 1–2 hours in an ambient air atmosphere. This promotes the solid-state reaction between BaCO₃ and TiO₂ (anatase), forming the perovskite BaTiO₃ phase[3].
-
SEM Preparation: Mount the ceramic sample on an aluminum stub using conductive carbon tape. Sputter-coat with a thin layer of gold or platinum (~5 nm). Causality: Dielectric ceramics like BaTiO₃ accumulate electrons; metal coating prevents charging artifacts during electron beam scanning.
-
Morphology Analysis: Image the surface and cross-section using a Field Emission Scanning Electron Microscope (FE-SEM) at an accelerating voltage of 5–10 kV to evaluate grain size, shape, and porosity[4].
Synthesis and Characterization Workflow
Workflow of BaTiO3 synthesis via MOD and subsequent SEM morphology characterization.
Comparative SEM Morphology Analysis
How does the morphology of Ba-2EH-derived ceramics compare to alternatives? SEM analysis reveals distinct microstructural signatures based on the precursor chemistry.
| Precursor System | Synthesis Route | Typical Annealing Temp | SEM Morphological Features | Primary Advantage / Drawback |
| Barium 2-Ethylhexoxide | MOD / Wet-Chemical | 600°C - 800°C | Granular shape , dense, crack-free. Crystallites are larger near the surface than the substrate[3]. | Advantage: High solubility; excellent film quality and homogeneous particle size[2][4]. |
| Barium Acetate | Sol-Gel | 700°C - 900°C | Fine grains, but highly susceptible to micro-cracking visible under cross-sectional SEM. | Drawback: High shrinkage rates during pyrolysis due to short-chain ligand burn-off. |
| Barium Carbonate | Solid-State Reaction | >1100°C | Highly agglomerated, irregular micron-sized grains with significant intergranular porosity[7][8]. | Drawback: Requires extreme heat; unsuitable for nanoscale thin films or precision sensors[7]. |
| Physical Vapor Deposition (PVD) | Vacuum Deposition | Variable | Columnar structure growing vertically from the substrate[3]. | Drawback: Expensive, high-vacuum equipment required; less flexible than wet-chemical routes[3]. |
Implications for Advanced Applications
For researchers bridging materials science and drug development, surface morphology is not just a structural curiosity—it dictates functional viability. In biomedical applications, such as piezoelectric chitosan/BaTiO₃ biocomposites used for targeted drug delivery systems, the homogeneous, cuboid/granular shape of BaTiO₃ particles synthesized via wet-chemical routes ensures uniform stress distribution and predictable matrix biodegradation[2].
Unlike traditional solid-state synthesis which yields highly agglomerated and porous structures[7], the use of barium 2-ethylhexoxide allows for the precise tuning of nanoscale features[3][4]. By controlling the annealing temperature and precursor concentration, scientists can engineer the exact porosity and grain size required for next-generation electro-optic devices, memory storage, and biocompatible sensors.
References
-
Structural and optical characterization of BaTiO3 thin films prepared by metal-organic deposition from barium 2-ethylhexanoate and titanium dimethoxy dineodecanoate. Cambridge University Press.
-
Barium 2-ethylhexanoate | 2457-01-4. Benchchem.
-
XPS and RBS analysis of the composition and structure of barium titanate thin films to be used in DRAMs. ResearchGate.
-
Flexible Piezoelectric Chitosan and Barium Titanate Biocomposite Films for Sensor Applications. ResearchGate.
-
Characterization of BaPbO3 and Ba(Pb1−x Bix)O3 thin films. National Yang Ming Chiao Tung University (NYCU).
-
Chemical Solution Deposition of Functional Oxide Thin Films. ReadingSample.
-
Influence of Synthesis Method and the Precursor on the Preparation of Barium Titanate Nano Particles. Research and Reviews.
-
Synthesis of Barium Titanate Using Deep Eutectic Solvents. White Rose Research Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural and optical characterization of BaTiO3 thin films prepared by metal-organic deposition from barium 2-ethylhexanoate and titanium dimethoxy dineodecanoate | Journal of Materials Research | Cambridge Core [cambridge.org]
- 4. Barium 2-ethylhexanoate | 2457-01-4 | Benchchem [benchchem.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. rroij.com [rroij.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Comparative Validation of Barium 2-Ethylhexoxide Purity: An NMR-Centric Approach
Executive Summary: The Hidden Stoichiometry Trap
In high-performance ceramics (e.g., YBCO superconductors) and catalytic polymerizations, Barium 2-ethylhexoxide [Ba(OR)₂] is a preferred precursor due to its solubility in non-polar organic solvents. However, it presents a unique analytical challenge: it is indistinguishable from its hydrolysis products by standard titration.
A standard acid-base titration will report "Total Base Content," conflating the active alkoxide with inactive Barium Hydroxide [Ba(OH)₂] or Carbonate impurities. Relying on titration leads to stoichiometric drift in sol-gel processes, resulting in phase segregation and device failure.
This guide establishes Proton Nuclear Magnetic Resonance (
Comparative Analysis: Why Standard Methods Fail
The following table contrasts the efficacy of NMR against traditional quality control methods for metal alkoxides.
| Feature | Titration (Standard) | FT-IR | ICP-MS | |
| Primary Detection | Molecular Environment (Ligand State) | Total Basicity ( | Functional Groups | Elemental Barium |
| Specificity | High: Distinguishes Ba-OR vs. H-OR | Low: Cannot distinguish Ba-OR from Ba-OH | Medium: Sees OH stretch, but hard to quantify | None: Only measures total metal |
| Hydrolysis Sensitivity | Self-Validating: Sees released alcohol immediately | Blind: Hydrolysis maintains basicity | Low: Broad OH stretches mask impurities | Blind: Metal content remains constant |
| Sample Destructiveness | Non-destructive | Destructive | Non-destructive | Destructive |
| Limit of Detection | ~0.1 mol% | ~1.0 mol% | ~2-5% (qualitative) | ppb (elemental only) |
Critical Insight: If your certificate of analysis (CoA) relies solely on ICP and Titration, you do not know the chemical purity of your precursor, only its elemental composition.
The Science: Spectral Signatures of Purity
The validation logic relies on the Chemical Shift Anisotropy induced by the electropositive Barium center. When 2-ethylhexanol is deprotonated and bound to Barium, the electron density around the
The Diagnostic Signals (Benzene- )
-
Bound Alkoxide (
-CH -O-Ba):-
Shift:
4.0 – 4.5 ppm (Broad/Multiplet) -
Mechanism: Deshielding due to proximity to the metal center and aggregation (oligomerization) of the barium alkoxide in solution.
-
Note: Often appears as a broad hump due to quadrupolar relaxation of
Ba and exchange between oligomeric states.
-
-
Free Alcohol Impurity (
-CH -OH):-
Shift:
3.3 – 3.5 ppm (Sharp Doublet/Multiplet) -
Significance: Presence indicates hydrolysis (reaction with moisture) or incomplete synthesis.
-
Rejection Criteria: Integration > 1% relative to bound peak.
-
-
Free Acid Impurity (
-CH-COOH):-
Shift:
~2.1 – 2.4 ppm -
Significance: Indicates oxidation of the ligand or use of impure starting materials (2-ethylhexanoic acid vs. 2-ethylhexanol).
-
Experimental Protocol: The "Inert-Lock" Workflow
Barium alkoxides are extremely hygroscopic. A standard benchtop preparation will result in immediate hydrolysis, invalidating the data. The following protocol utilizes a Self-Validating Inert System .
Materials
-
Solvent: Benzene-
(C D ) or Toluene- .-
Warning: Do NOT use Chloroform-
(CDCl ). It is often acidic and can contain moisture that decomposes the sample. -
Pre-treatment:[1] Store solvent over 3Å or 4Å molecular sieves for >24 hours inside a glovebox.
-
-
Hardware: Young’s Tap NMR tube (J. Young valve) or flame-sealed tubes. Plastic caps are insufficient for hygroscopic alkoxides.
Step-by-Step Procedure
-
Glovebox Entry:
-
Transfer the sample vial, NMR tube (dried), and deuterated solvent into an Argon/Nitrogen glovebox (
ppm O /H O).
-
-
Sample Dissolution:
-
Weigh ~20 mg of Barium 2-ethylhexoxide.
-
Add ~0.6 mL of dry C
D . -
Observation Check: The solution should be viscous but clear. Cloudiness indicates insoluble Ba(OH)
or BaCO (inorganic impurities).
-
-
Sealing:
-
Seal the J. Young valve tightly inside the glovebox.
-
Apply Parafilm around the valve exterior as a secondary dust seal (do not rely on it for air-tightness).
-
-
Acquisition Parameters (400 MHz+):
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (d1): 5.0 seconds (Critical).
-
Reasoning: Alkoxide protons have long T1 relaxation times. Short delays lead to under-integration of the product peak, skewing purity calculations.
-
-
Scans (ns): 32 or 64.
-
Workflow Diagram
Caption: Figure 1. Inert sampling workflow ensuring that observed hydrolysis is intrinsic to the sample, not an artifact of preparation.
Data Interpretation & Calculation
To calculate the molar purity, we compare the integral of the bound alkoxide protons against the free alcohol protons.
Formula:
Where:
-
= Integral of broad peak at
4.0–4.5 ppm. -
= Integral of sharp doublet at
3.4 ppm.
The "Self-Validating" Logic
If you observe a sharp singlet at
-
Scenario A: High Water Peak + High Free Alcohol Peak = Wet Solvent used. (Experiment Invalid).
-
Scenario B: Low Water Peak + High Free Alcohol Peak = Degraded Sample. (Sample Invalid).
Logical Pathway for Analysis
Caption: Figure 2. Decision tree for spectral interpretation. Presence of sharp peaks at 3.4 ppm or 2.3 ppm indicates specific degradation pathways.
References
-
Bradley, D. C., Mehrotra, R. C., & Gaur, D. P. (2001). Metal Alkoxides.[2] Academic Press. (The definitive text on alkoxide synthesis and characterization).
-
Turova, N. Y., Turevskaya, E. P., Kessler, V. G., & Yanovskaya, M. I. (2002). The Chemistry of Metal Alkoxides. Kluwer Academic Publishers. (Detailed discussion on oligomerization and NMR shifts of alkaline earth alkoxides).
-
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Essential for identifying solvent contaminants in C6D6).
-
Babonneau, F. (1994). "Hybrid siloxane-oxide materials via sol-gel processing: structural characterization." Polyhedron, 13(8), 1123-1130. (Demonstrates the use of NMR to track hydrolysis in sol-gel precursors).
Sources
Topic: Impact of Precursor Choice: Barium 2-ethylhexanoate vs. Barium Ethoxide in Advanced Material Synthesis
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selection of a metal-organic precursor is a critical decision in the synthesis of advanced materials, directly influencing process parameters, intermediate phases, and final material properties. This guide provides a detailed comparison between two common barium precursors: Barium 2-ethylhexanoate, a metal carboxylate, and Barium Ethoxide, a metal alkoxide. While both serve as sources for barium in solution-based synthesis routes like sol-gel and metal-organic deposition (MOD), their fundamental chemical differences in structure, solubility, and reactivity lead to distinct advantages and challenges. Barium 2-ethylhexanoate offers superior solubility in a wide range of organic solvents and greater stability against premature hydrolysis, affording a wider processing window. In contrast, Barium Ethoxide, being a true alkoxide, exhibits higher reactivity, which can facilitate lower-temperature processing but demands stringent control over moisture and reaction conditions. This guide will dissect these differences, providing the technical insights and experimental data necessary for researchers to make an informed precursor choice tailored to their specific application, with a focus on the synthesis of Barium Titanate (BaTiO₃) as a representative example.
Introduction: The Critical Role of the Barium Precursor
Barium-containing compounds, particularly perovskite oxides like Barium Titanate (BaTiO₃), are cornerstone materials in the electronics industry, valued for their high dielectric constant, ferroelectric, and piezoelectric properties.[1] These characteristics make them indispensable for applications such as multilayer ceramic capacitors (MLCCs), transducers, and electro-optic devices.[1] The synthesis of these materials as high-purity, homogenous nanopowders or thin films often relies on wet-chemical techniques that offer superior stoichiometric control over traditional solid-state reaction methods.[2]
In these solution-based methods, the choice of the molecular precursor is paramount. An ideal precursor should exhibit good solubility in a suitable solvent, long-term solution stability, and predictable decomposition behavior. This guide focuses on two prevalent barium sources:
-
Barium 2-ethylhexanoate ([CH₃(CH₂)₃CH(C₂H₅)CO₂]₂Ba): A metal carboxylate, often misnomered as an 'oxide.' Its long, branched alkyl chains impart unique solubility characteristics. It is frequently used in MOD techniques for preparing thin-film superconductors and other electronic materials.[3][4]
-
Barium Ethoxide (Ba(OC₂H₅)₂): A metal alkoxide. Metal alkoxides are highly versatile precursors in sol-gel chemistry due to the reactivity of the metal-oxygen-carbon bond, which is susceptible to hydrolysis and condensation.[5][6]
Understanding the causal relationship between the molecular structure of these precursors and their performance in a synthesis workflow is key to optimizing material outcomes.
Physicochemical Properties: A Head-to-Head Comparison
The divergent performance of Barium 2-ethylhexanoate and Barium Ethoxide stems directly from their distinct molecular structures and chemical nature.
Molecular Structure and Steric Effects
The most significant difference lies in the organic ligand attached to the barium ion.
-
Barium 2-ethylhexanoate: Features a bulky, branched 2-ethylhexanoate ligand. This large organic group provides significant steric hindrance around the central barium atom. This steric shield makes the barium ion less accessible to nucleophilic attack, notably from water, which reduces its hydrolysis rate. Furthermore, the long, non-polar alkyl chain is crucial for its solubility profile.
-
Barium Ethoxide: Possesses a much smaller ethoxide (-OCH₂CH₃) ligand. The smaller size offers less steric protection, rendering the Ba-O bond more susceptible to hydrolysis. Barium alkoxides also have a tendency to form oligomeric or polymeric structures in solution, which can affect their volatility and reactivity.[7]
Solubility Profile
The choice of solvent is often dictated by the precursor's solubility, which is critical for creating stable, homogeneous precursor solutions.
-
Barium 2-ethylhexanoate: Exhibits excellent solubility in a wide range of common, often non-polar, organic solvents due to its long alkyl chains. This makes it highly versatile for various solution-deposition techniques.[3]
-
Barium Ethoxide: Is typically soluble in its parent alcohol (ethanol) and some other polar organic solvents.[8] However, its solubility in non-polar hydrocarbon solvents is generally limited. The use of alkoxyalcohols can enhance the solubility of metal alkoxides that are otherwise sparingly soluble.[9]
Thermal Decomposition Pathway
The thermal decomposition mechanism dictates the required calcination temperature and the nature of intermediate phases, which can impact the final microstructure.
-
Barium 2-ethylhexanoate: Undergoes a multi-step decomposition. Studies show that upon heating, it first decomposes to form barium carbonate (BaCO₃) at a relatively low temperature of around 300°C.[3] This intermediate BaCO₃ then reacts with the other components in the system (e.g., TiO₂) at higher temperatures to form the final barium-containing oxide.[10]
-
Barium Ethoxide: As an alkoxide, it can decompose to form barium oxide (BaO) or, in the presence of CO₂ (from the atmosphere or ligand decomposition), barium carbonate.[11][12] The direct formation of reactive BaO can potentially lower the crystallization temperature of the final ceramic phase compared to the more stable BaCO₃ intermediate.
The table below summarizes the key properties of each precursor.
| Property | Barium 2-ethylhexanoate | Barium Ethoxide | Rationale & Significance |
| Chemical Class | Metal Carboxylate | Metal Alkoxide | Governs fundamental reactivity, hydrolysis pathways, and stability. |
| Molecular Formula | C₁₆H₃₀BaO₄ | C₄H₁₀BaO₂ | The larger organic ligand in the 2-ethylhexanoate precursor dictates its physical properties. |
| Molecular Weight | 423.73 g/mol [4] | 227.45 g/mol [13] | Affects mass calculations for stoichiometric solutions. |
| Solubility | High in many organic solvents (polar & non-polar)[3] | Primarily soluble in alcohols and some polar solvents[8] | Critical for solvent selection and achieving stable, homogeneous precursor solutions. |
| Reactivity/Hydrolysis | Low; more stable against moisture[3] | High; very sensitive to moisture[6][8] | Determines the ease of handling and the level of control required over the reaction environment. |
| Decomposition Intermediate | Barium Carbonate (BaCO₃)[3][10] | Barium Oxide (BaO) / Barium Carbonate (BaCO₃)[11] | The stability of the intermediate phase influences the final calcination temperature and reaction kinetics. |
Impact on Material Synthesis: The Case of Barium Titanate (BaTiO₃)
The synthesis of BaTiO₃ nanoparticles via a sol-gel route serves as an excellent case study to illustrate the practical implications of precursor choice. In a typical synthesis, a barium precursor is co-hydrolyzed with a titanium precursor, most commonly a titanium alkoxide like titanium isopropoxide (TTIP).[1][14]
Causality of Precursor Choice on the Synthesis Pathway
-
Solution Preparation & Stability: Using Barium 2-ethylhexanoate allows for the use of less polar solvents which can be advantageous for controlling the hydrolysis rate of the highly reactive titanium alkoxide. The solution is generally more stable over time. With Barium Ethoxide , ethanol is a common solvent choice. However, the solution is highly sensitive to atmospheric moisture, and inadvertent hydrolysis can lead to precipitation and a loss of stoichiometric control.[8]
-
Hydrolysis and Condensation Control: The slower hydrolysis of Barium 2-ethylhexanoate provides a wider and more forgiving processing window. The hydrolysis of the titanium precursor can be initiated controllably without causing immediate, uncontrolled precipitation of the barium component. In contrast, the high reactivity of Barium Ethoxide means both precursors hydrolyze rapidly. This can lead to the formation of inhomogeneous gels if mixing and water addition are not precisely controlled, potentially causing phase segregation with clusters of barium-rich and titanium-rich regions.
-
Intermediate Formation and Crystallization: As noted, Barium 2-ethylhexanoate thermally decomposes to BaCO₃. The subsequent solid-state reaction between BaCO₃ and TiO₂ to form BaTiO₃ requires higher temperatures and can sometimes be incomplete, leaving residual carbonate phases.[1] The decomposition of Barium Ethoxide can yield BaO, which is generally more reactive than BaCO₃ and can facilitate the formation of BaTiO₃ at lower temperatures.[11][15] This can be advantageous for producing fine-grained nanostructures and minimizing particle agglomeration.
The logical flow for selecting a precursor based on experimental goals can be visualized as follows:
Caption: Decision logic for precursor selection.
Experimental Protocol: Sol-Gel Synthesis of BaTiO₃ Nanoparticles
This protocol describes a general method for synthesizing BaTiO₃. The specific steps related to the barium precursor are highlighted to demonstrate the practical differences.
Trustworthiness: This protocol is designed as a self-validating system. The successful synthesis of the target material is confirmed at the end through standard characterization techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
Materials and Equipment
-
Barium Precursor: Barium 2-ethylhexanoate or Barium Ethoxide
-
Titanium Precursor: Titanium (IV) isopropoxide (TTIP)
-
Solvent: 2-Methoxyethanol (for Barium 2-ethylhexanoate) or Anhydrous Ethanol (for Barium Ethoxide)
-
Stabilizing Agent: Acetic Acid
-
Hydrolysis Agent: Deionized water
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Magnetic stirrer and hotplate, reflux condenser
-
Centrifuge, Drying oven, Tube furnace
Step-by-Step Methodology
Caption: Experimental workflow for BaTiO₃ synthesis.
1. Preparation of Barium Precursor Solution (0.5 M)
-
If using Barium 2-ethylhexanoate:
-
In a dry flask, dissolve the appropriate amount of Barium 2-ethylhexanoate in 2-methoxyethanol under an inert atmosphere (e.g., nitrogen).
-
Stir at room temperature until a clear, homogenous solution is obtained. This solution is relatively stable but should be kept sealed to prevent solvent evaporation.
-
-
If using Barium Ethoxide:
-
CRITICAL: All glassware must be oven-dried. All operations must be performed under a strictly inert and anhydrous atmosphere (glovebox or Schlenk line).
-
In a dry flask, dissolve Barium Ethoxide in anhydrous ethanol.[16] The dissolution may be exothermic.
-
Stir until fully dissolved. This solution is highly moisture-sensitive and should be used immediately.
-
2. Preparation of Titanium Precursor Solution (0.5 M)
-
In a separate dry flask under an inert atmosphere, add titanium (IV) isopropoxide (TTIP) to the same solvent used for the barium precursor.
-
Add a stabilizing agent, such as acetic acid, in a 1:2 molar ratio with TTIP. This step is crucial to control the TTIP hydrolysis rate.
-
Stir for 30 minutes until the solution is clear.
3. Formation of Ba-Ti Stock Solution
-
Slowly add the titanium precursor solution to the barium precursor solution while stirring vigorously.
-
Ensure the molar ratio of Ba:Ti is exactly 1:1 for stoichiometric BaTiO₃.
-
Stir the final solution for at least 2 hours to ensure complete mixing at the molecular level.
4. Hydrolysis (Gelation)
-
Prepare a hydrolysis solution by mixing deionized water with the corresponding solvent (e.g., 2-methoxyethanol or ethanol) in a 1:4 volume ratio. The amount of water should be in large excess relative to the metal alkoxides.
-
Add the hydrolysis solution dropwise to the Ba-Ti stock solution under vigorous stirring.
-
A transparent gel should form as hydrolysis and condensation reactions proceed. The gel formation may be rapid if using Barium Ethoxide.
5. Aging and Drying
-
Seal the container with the gel and let it age at room temperature for 24-48 hours. This allows the condensation reactions to complete, strengthening the gel network.
-
Dry the gel in an oven at 80-100°C for 24 hours to remove the solvent and residual water, resulting in a xerogel.
6. Calcination
-
Grind the dried xerogel into a fine powder.
-
Place the powder in an alumina crucible and transfer it to a tube furnace.
-
Heat the powder in air. The temperature profile is critical:
-
For the Barium 2-ethylhexanoate derived gel, a two-stage calcination may be optimal: an initial stage at ~400°C to burn off organic ligands and form the BaCO₃ intermediate, followed by a higher temperature stage (e.g., 700-900°C) to form the BaTiO₃ perovskite phase.[1]
-
For the Barium Ethoxide derived gel, a single calcination step at a potentially lower temperature (e.g., 600-800°C) might be sufficient due to the higher reactivity of the BaO intermediate.
-
-
Hold at the peak temperature for 2-4 hours before cooling to room temperature.
7. Characterization
-
Analyze the phase purity and crystallinity of the resulting white powder using X-ray Diffraction (XRD). The pattern should match the standard for cubic or tetragonal BaTiO₃.
-
Examine the particle size, morphology, and degree of agglomeration using Scanning Electron Microscopy (SEM).
Conclusion: Selecting the Optimal Precursor
The choice between Barium 2-ethylhexanoate and Barium Ethoxide is not a matter of one being universally superior, but rather a strategic decision based on the specific requirements of the application and the desired level of process control.
-
Choose Barium 2-ethylhexanoate when:
-
Flexibility in solvent choice, particularly with non-polar solvents, is required.
-
High solution stability and a long shelf-life are necessary.
-
A wider, more forgiving processing window is desired, as its lower reactivity makes it less sensitive to ambient moisture.
-
-
Choose Barium Ethoxide when:
-
Lower processing and calcination temperatures are a primary goal.
-
High reactivity is needed to drive the reaction to completion.
-
A strictly controlled, anhydrous synthesis environment is available and manageable.
-
By understanding the fundamental chemical properties of these precursors, researchers can better predict their behavior, troubleshoot synthesis challenges, and ultimately tailor their experimental design to achieve high-quality materials with desired functionalities.
References
- Rosenberg, F. S. (1991). Primary steps in the hydrolyses of two heterometallic alkoxides. J. Am. Chem. Soc., 113, 8190.
-
MOCVD Precursor Encyclopedia. (n.d.). Barium precursors. Retrieved from [Link]
-
Dupuis, A. (2023). Barium Titanate Synthesis via Thermal Decomposition of Barium Pre. Prime Scholars. Retrieved from [Link]
-
American Elements. (n.d.). Barium 2-Ethylhexoxide. Retrieved from [Link]
-
American Elements. (n.d.). Barium Ethoxide. Retrieved from [Link]
- Sakai, T., et al. (2011). Formation process of BaTiO3 particles by reaction between barium hydroxide aqueous solution and titania obtained by hydrolysis of titanium alkoxide.
-
Vedantu. (n.d.). Barium Oxide Formula - Properties, Synthesis, Uses and FAQs. Retrieved from [Link]
- Sobha, A., & Sumangala, R. (2018). Influence of Synthesis Method and the Precursor on the Preparation of Barium Titanate Nano Particles.
-
Research and Reviews. (2018). Influence of Synthesis Method and the Precursor on the Preparation of Barium Titanate Nano Particles. Retrieved from [Link]
-
ResearchGate. (n.d.). MOCVD growth of barium–strontium titanate films using newly developed barium and strontium precursors. Retrieved from [Link]
-
Wikipedia. (n.d.). Barium titanate. Retrieved from [Link]
-
MDPI. (2024). Barium Titanate Synthesis in Water Vapor: From Mechanism to Ceramics Properties. Retrieved from [Link]
-
AZoM. (2010). Synthesis of BaTiO₃ and Evaluation of Optical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Volatile Mixed Metal Y-Ba and Ba-Cu Precursors for Mocvd of High Tc Superconductors: A Way to Improve the Transport of Barium ?. Retrieved from [Link]
-
SlideShare. (n.d.). Barium titanate synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US4260712A - Preparation of barium-alkoxide salts.
-
White Rose Research Online. (n.d.). Synthesis of Barium Titanate Using Deep Eutectic Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CA2002605A1 - Solubilized metal alkoxides in alkoxyalkanol solvent.
-
ROMJIST. (n.d.). Microstructure and Properties of Barium Titanate Ceramics Prepared by Mechanochemical Synthesis. Retrieved from [Link]
-
OSTI.GOV. (1994). A soluble alkoxide of barium with a cubane structure. Retrieved from [Link]
-
Inorganic Chemistry. (n.d.). A Soluble Alkoxide of Barium with a Cubane Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). Barium Oxides: Equilibrium and Decomposition of BaO2. Retrieved from [Link]
-
OSTI.GOV. (n.d.). A Thesis Submitted for the Degree of M. Sc in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Ba(OH)2 as the catalyst in organic reactions. Part XIV. Mechanism of Claisen–Schmidt condensation in solid–liquid conditions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Barium 2-ethylhexanoate. Retrieved from [Link]
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ScienceDirect. (2007). Barium titanate via thermal decomposition of Ba,Ti-precursor complexes: The nature of the intermediate phases. Retrieved from [Link]
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The Royal Society of Chemistry. (2021). Barium and Titanium Dithiocarbamates as Precursors for Colloidal Nanocrystals of Emerging Optoelectronic Materials. Retrieved from [Link]
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PubChem. (n.d.). Barium bis(2-ethylhexanoate). Retrieved from [Link]
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Moroccan Journal of Chemistry. (2024). Synthesis of Barium Oxide Nanoparticles: Optical Properties and Application in Degradation Indigotine Dye. Retrieved from [Link]
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ResearchGate. (2007). Barium titanate via thermal decomposition of Ba,Ti-precursor complexes: The nature of the intermediate phases. Retrieved from [Link]
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PubChem. (n.d.). Barium oxide. Retrieved from [Link]
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ATSDR. (n.d.). TOXICOLOGICAL PROFILE FOR BARIUM AND BARIUM COMPOUNDS. Retrieved from [Link]
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Vedantu. (2024). The thermal decomposition of barium azide produces class 11 chemistry CBSE. Retrieved from [Link]
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Safety Operating Guide
Barium 2-ethylhexoxide proper disposal procedures
As a drug development professional or laboratory scientist, handling highly reactive organometallics requires moving beyond basic safety data sheets to understand the mechanistic causality of chemical degradation. Barium 2-ethylhexoxide is a highly moisture-sensitive alkoxide typically supplied as a ~1M solution in hydrocarbon solvents like hexanes or toluene[1]. Mishandling its disposal can lead to explosive exothermic reactions, solvent fires, and exposure to severe neurotoxins.
This guide provides a self-validating, step-by-step standard operating procedure (SOP) for the safe quenching and disposal of Barium 2-ethylhexoxide, ensuring full compliance with Environmental Protection Agency (EPA) regulations.
Chemical Profile & Hazard Causality
To safely dispose of Barium 2-ethylhexoxide, you must first understand the dual-threat nature of its chemical profile:
-
Moisture Sensitivity & Flammability: As an alkoxide, Barium 2-ethylhexoxide is highly reactive. Contact with water triggers an explosive exothermic reaction that forms barium hydroxide and 2-ethylhexanol[2]. Because the compound is stored in highly flammable solvents (hexanes/toluene), the heat generated by rapid hydrolysis can easily ignite the solvent vapors[3].
-
Heavy Metal Toxicity: According to 4, soluble barium compounds are extremely poisonous due to the toxicity of the Ba²⁺ ion, which acts as a potent muscle poison[4].
Table 1: Quantitative Data & Regulatory Classification
| Property | Specification |
| Chemical Name | Barium 2-ethylhexoxide |
| CAS Number | 29170-99-8 |
| Typical Concentration | ~1M in hexanes/toluene[1] |
| Appearance | Orange liquid[5] |
| Primary Hazards | Flammable, Moisture-Sensitive, Toxic |
| EPA Waste Codes | D005 (Toxicity - Barium)[6], D001 (Ignitability)[7] |
Regulatory Framework: EPA Waste Segregation
Before initiating the quench, establish your waste management pathway. Barium waste cannot be poured down the drain under any circumstances.
-
Academic & Research Laboratories (Subpart K): If your institution operates under8, you have the flexibility to make hazardous waste determinations within the lab by trained professionals, and waste must be removed every 12 months[8].
-
Standard RCRA Facilities: For commercial drug development labs, quenched waste must be stored in a Satellite Accumulation Area (SAA) at the point of generation. Once the SAA reaches its volume limit (typically 55 gallons), it must be moved to a Central Accumulation Area (CAA) within three days[7].
Step-by-Step Quenching Methodology
Expertise & Experience: The core logic of quenching an alkoxide is step-down reactivity. Direct addition of water is too violent. Instead, we first use a bulkier, less reactive alcohol (isopropanol) to smoothly exchange the alkoxide ligand, followed by water to complete the hydrolysis, and finally an acid to neutralize the caustic byproducts[9].
Phase 1: Preparation & Thermal Control
-
Inert Atmosphere: Transfer the unused Barium 2-ethylhexoxide to a round-bottom flask equipped with a vacuum adapter. Place the flask under an inert atmosphere of Nitrogen (N₂) or Argon (Ar) using a bubbler[9]. Causality: The inert atmosphere prevents the hexane/toluene solvent from catching fire if the quenching mixture becomes unexpectedly hot[10].
-
Thermal Mitigation: Submerge the reaction flask in an ice-water bath (0 °C). Causality: Lowering the kinetic energy of the system controls the exothermic heat release during the ligand exchange.
Phase 2: The Quench
-
Primary Quench (Isopropanol): Slowly add anhydrous isopropanol dropwise to the stirring solution.
-
Self-Validation Checkpoint: Monitor the bubbler. You will observe gas evolution and a slight temperature increase. Do not proceed to step 4 until all visible gas evolution has completely ceased.
-
-
Secondary Quench (Water): Once the isopropanol reaction is complete, add deionized water dropwise. By this stage, the most reactive species have been consumed, allowing the water to safely hydrolyze the remaining barium isopropoxide into barium hydroxide[9].
-
Thermal Normalization: Remove the ice bath and allow the mixture to warm to room temperature (20 °C), stirring for an additional 2 to 6 hours to ensure total consumption of the reactive alkoxide[9].
Phase 3: Neutralization & Waste Segregation
-
Acidification: Barium hydroxide is strongly basic and forms a hazardous sludge. While still under an inert atmosphere, slowly add 1M citric acid or acetic acid until the solution reaches a pH of 5 to 9[9]. Causality: This neutralizes the hydroxide and forms a soluble barium citrate/acetate complex, creating a homogenous, pH-neutral liquid that is significantly safer for waste handlers.
-
Disposal: Transfer the neutralized liquid to a chemically compatible hazardous waste container labeled "Hazardous Waste - Toxic/Flammable (Barium, Hexanes, Isopropanol) - EPA D005, D001" .
-
Critical Safety Note: Leave the cap loosely secured (or use a vented cap) in the fume hood for 24-48 hours to allow any residual dissolved gases to escape before sealing it tightly for SAA/CAA storage[9].
-
Operational Workflow Visualization
Figure 1: Step-by-step quenching and disposal workflow for Barium 2-ethylhexoxide.
References
- J&K Scientific. "Barium 2-ethylhexoxide (~1M in hexanes/toluene) | 29170-99-8". J&K Scientific.
- American Elements. "Barium Suppliers". American Elements.
- US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories". US Environmental Protection Agency.
- ASHP. "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals". American Society of Health-System Pharmacists.
- Lab Manager. "Managing Hazardous Chemical Waste in the Lab". Lab Manager.
- American Elements. "Barium Reactivity and Properties". American Elements.
- American Elements. "Organometallics". American Elements.
- Chemie Brunschwig. "High Quality Chemicals for Research". Chemie Brunschwig.
- University of Notre Dame. "Common Standard Operating Procedure: Quenching of Pyrophoric Substances". University of Notre Dame.
- UC Irvine. "APPENDIX D - Quenching Procedures". UC Irvine Environmental Health & Safety.
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- 10. ehs.uci.edu [ehs.uci.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
